molecular formula C7H13NO3S B7803148 N-Acetyl-DL-penicillamine CAS No. 90580-84-0

N-Acetyl-DL-penicillamine

Cat. No.: B7803148
CAS No.: 90580-84-0
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-UHFFFAOYSA-N
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Description

N-Acetyl-DL-penicillamine (CAS 59-53-0) is a biochemical reagent widely used as a key organic compound in life science research . It serves as a critical precursor in the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a compound that functions as a nitric oxide (NO) donor . In vascular research, SNAP and its analogues are studied for their potential to elicit prolonged vasodilatory effects, which can be valuable for investigating treatments for conditions involving endothelial damage, such as atherosclerosis or restenosis following angioplasty . The mechanism of action for the parent compound and its derivatives involves the thermal decomposition of the S-nitrosothiol group to release nitric oxide, a key signaling molecule . Furthermore, this compound acts as a chelating agent, capable of binding heavy metals . This property is utilized in research models to study the protective effects against toxicity from substances like mercury chloride [citation:]. The compound has the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . It is characterized as a white to off-white crystalline powder with a melting point of 186-189°C (decomposition) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90870390
Record name N-Acetyl-3-sulfanylvaline
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59-53-0, 90580-84-0
Record name N-Acetyl-3-mercaptovaline
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Record name N-acetyl-3-mercapto-DL-valine
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Record name N-ACETYLPENICILLAMINE, DL-
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Foundational & Exploratory

Beyond Chelation: An In-depth Technical Guide to the Non-Chelation Mechanisms of N-Acetyl-DL-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-penicillamine (NAP), a derivative of the chelating agent D-penicillamine, is recognized for its therapeutic applications, which have historically been attributed to its ability to bind heavy metals. However, a growing body of evidence suggests that the pharmacological activities of NAP extend beyond simple chelation. This technical guide provides a comprehensive overview of the non-chelation-based mechanisms of action of this compound, focusing on its role in inducing endoplasmic reticulum (ER) stress-mediated apoptosis, its antioxidant properties, and its potential immunomodulatory effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the complex signaling pathways and cellular processes modulated by this compound.

Introduction

This compound is a thiol-containing compound that has been investigated for various therapeutic applications. While its chelating properties are well-documented, the N-acetylation of the amino group introduces significant changes in its biological activity, leading to distinct mechanisms of action. This guide will explore these mechanisms, providing a deeper understanding of NAP's therapeutic potential beyond its role as a chelator.

Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

One of the most significant non-chelation mechanisms of this compound is its ability to induce apoptosis in cancer cells through the activation of the Endoplasmic Reticulum (ER) stress response. This pathway is a critical cellular process that is activated when the protein folding capacity of the ER is overwhelmed.

Signaling Pathway

Treatment of cancer cells, such as HeLa cells, with penicillamine has been shown to upregulate the glucose-regulated protein 78 (GRP78), a key chaperone in the ER and a central regulator of ER stress.[1] This upregulation is a hallmark of the unfolded protein response (UPR). The induction of ER stress by NAP and related compounds proceeds through three primary signaling branches:

  • PERK-eIF2α-ATF4 Pathway: The activation of PERK (PKR-like endoplasmic reticulum kinase) leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which in turn attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP).[1]

  • IRE1-XBP1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under prolonged ER stress, IRE1 can also contribute to apoptosis.

  • ATF6 Pathway: Activating transcription factor 6 (ATF6) is translocated from the ER to the Golgi apparatus, where it is cleaved to its active form. This active fragment then moves to the nucleus to activate the transcription of ER stress-responsive genes, including CHOP.[1]

The convergence of these pathways on the upregulation of CHOP is a critical step in ER stress-mediated apoptosis. The role of this pathway has been confirmed by experiments showing that the knockdown of CHOP using small interfering RNA (siRNA) attenuates penicillamine-induced apoptosis.[1]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus NAP This compound ER_Stress ER Stress (Unfolded Proteins) NAP->ER_Stress GRP78 GRP78 (BiP) ER_Stress->GRP78 Upregulation PERK PERK ER_Stress->PERK Activation IRE1 IRE1 ER_Stress->IRE1 Activation ATF6_inactive ATF6 (inactive) ER_Stress->ATF6_inactive Release eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1_unspliced XBP1 mRNA (unspliced) IRE1->XBP1_unspliced Splicing ATF6_cleavage ATF6 Cleavage ATF6_inactive->ATF6_cleavage Translocation eIF2a_P p-eIF2α ATF4 ATF4 eIF2a_P->ATF4 Translation XBP1_spliced XBP1 mRNA (spliced) XBP1_protein XBP1 (spliced) XBP1_spliced->XBP1_protein Translation ATF6_active ATF6 (active) ATF6_cleavage->ATF6_active Cleavage CHOP CHOP ATF4->CHOP Transcription XBP1_protein->CHOP Transcription ATF6_active->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis Induction

Caption: ER Stress-Induced Apoptosis by this compound.
Experimental Protocols

  • Cell Culture and Treatment: Plate HeLa cells at a density of 1x10^6 cells per 100 mm dish. After 24 hours, treat the cells with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GRP78 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Antioxidant Properties

The thiol group in this compound is central to its antioxidant activity, enabling it to participate in redox reactions and scavenge reactive oxygen species (ROS).

Mechanisms of Antioxidant Action
  • Direct ROS Scavenging: The sulfhydryl group (-SH) of NAP can directly donate a hydrogen atom to neutralize free radicals, such as superoxide (O₂⁻) and hydroxyl (•OH) radicals.

  • Precursor to Glutathione (GSH): Although less efficient than N-acetylcysteine (NAC), NAP can potentially contribute to the intracellular cysteine pool, a rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione.

Quantitative Data

Table 1: In Vitro Antioxidant Assays for this compound

AssayPrincipleEndpoint Measurement
Superoxide Anion Scavenging Assay Superoxide anions generated by a xanthine/xanthine oxidase system reduce cytochrome c. The scavenging activity of NAP is measured by its ability to inhibit this reduction.Change in absorbance at 550 nm
Hydroxyl Radical Scavenging Assay Hydroxyl radicals generated by the Fenton reaction degrade deoxyribose. The scavenging activity is determined by the inhibition of this degradation, measured by the TBARS method.Absorbance at 532 nm
DPPH Radical Scavenging Assay The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced by antioxidants, leading to a color change from violet to yellow.Decrease in absorbance at 517 nm
Experimental Protocols
  • Reagent Preparation: Prepare solutions of cytochrome c, xanthine, and xanthine oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, cytochrome c, xanthine, and various concentrations of this compound.

  • Initiation of Reaction: Add xanthine oxidase to initiate the generation of superoxide radicals.

  • Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

  • Calculation: Calculate the percentage of inhibition of cytochrome c reduction for each concentration of NAP and determine the IC50 value.

Superoxide_Scavenging_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Reagents Prepare Reagents: - Cytochrome c - Xanthine - Xanthine Oxidase - NAP dilutions Mix Mix in 96-well plate: - Buffer - Cytochrome c - Xanthine - NAP Reagents->Mix Initiate Add Xanthine Oxidase Mix->Initiate Measure Measure Absorbance at 550 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for Superoxide Scavenging Assay.

Immunomodulatory Effects

The immunomodulatory properties of penicillamine have been noted, particularly in the context of rheumatoid arthritis. While most studies have focused on D-penicillamine, the N-acetylated form may also possess immunomodulatory activities.

Potential Mechanisms of Immunomodulation
  • T-Cell Proliferation: D-penicillamine has been shown to have a modest inhibitory effect on mitogen-induced T-lymphocyte proliferation. This effect is significantly augmented in the presence of copper salts. It is plausible that NAP exerts similar effects, potentially through its influence on cellular redox status or direct interaction with signaling molecules.

  • Macrophage Function: Thiol compounds like N-acetylcysteine have been demonstrated to modulate macrophage function, including the release of pro-inflammatory cytokines such as TNF-α and IL-6. NAP may similarly influence macrophage activity, although direct evidence is needed.

Experimental Protocols
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS and add an equal volume of 2X CFSE (Carboxyfluorescein succinimidyl ester) staining solution. Incubate for 10-15 minutes at 37°C.

  • Quenching and Washing: Stop the staining by adding cold complete RPMI medium. Wash the cells multiple times to remove excess CFSE.

  • Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate and treat with various concentrations of this compound. Stimulate the cells with a mitogen (e.g., PHA) or specific antigen.

  • Flow Cytometry Analysis: After 3-5 days of culture, harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity in daughter cells allows for the quantification of cell division.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells and the proliferation index.

Future Directions and Conclusion

While the role of this compound in inducing ER stress-mediated apoptosis is becoming clearer, further research is needed to fully elucidate its other non-chelation mechanisms. Specifically, quantitative studies on its antioxidant capacity and direct investigations into its effects on immune cell function are warranted. The potential of NAP to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival, also represents an important area for future investigation.

References

N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide on its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-penicillamine, a derivative of the amino acid penicillamine, is a versatile molecule with significant applications in biomedical research and pharmaceutical development. Its structure, featuring a thiol group, an acetylated amine, and a carboxylic acid, endows it with unique physicochemical properties that underpin its utility as a chelating agent and as a crucial control molecule in studies involving nitric oxide (NO) donors. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis and synthesis, and visualizations of its key functional pathways to support its effective application in a research setting.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application in experimental design.

PropertyValueReference
Molecular Formula C₇H₁₃NO₃S[2][3][4]
Molecular Weight 191.25 g/mol [2][3]
IUPAC Name 2-acetamido-3-methyl-3-sulfanylbutanoic acid[3]
CAS Number 59-53-0 (for DL-isomer)[3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 185-190 °C (decomposes)[5]
Purity ≥95% to ≥99.0% (T)[4][5]
Solubility DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 5 mg/mlDMSO:PBS (pH 7.2) (1:7): 0.12 mg/ml[4]
Optical Activity [α]20/D +10±2°, c = 1% in ethanol (for D-isomer)[5]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and qualitative analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound and its derivatives.[1] The ¹H NMR spectrum shows distinct signals for the protons in different chemical environments within the molecule.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals characteristic absorption bands for the functional groups present in the molecule.[1] For instance, in a related N-acetylated amino acid, characteristic sharp bands for the carboxyl group were observed, which shift upon coordination with a metal ion.[6]

  • Mass Spectrometry : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[3]

Experimental Protocols

Detailed methodologies are essential for the consistent and reliable use of this compound in research.

Synthesis of this compound

The primary route for synthesizing this compound is through the acetylation of the amino group of DL-penicillamine.[1]

Materials:

  • DL-penicillamine

  • Acetic anhydride or acetyl chloride

  • Pyridine (as a solvent and hydrogen chloride scavenger)[7]

  • Suitable reaction vessel

  • Stirring apparatus

  • Cooling bath (e.g., ice bath)

Procedure:

  • Dissolve DL-penicillamine in pyridine in a reaction vessel.

  • Cool the solution in an ice bath to 0-5°C.[7]

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the cooled solution while stirring continuously.

  • Allow the reaction to proceed for 2-4 hours, maintaining the temperature between 0-5°C and then allowing it to warm to room temperature.[7]

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization.

  • The purity of the synthesized this compound can be assessed using techniques like HPLC.[1]

Spectroscopic Analysis Protocol (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data to identify characteristic chemical shifts and coupling constants corresponding to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a sample of this compound, typically as a KBr pellet or a thin film.

  • Place the sample in the FTIR spectrometer.

  • Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands for the key functional groups (e.g., C=O, N-H, S-H, O-H).

Key Applications and Mechanisms of Action

Chelating Agent for Heavy Metals

This compound functions as a chelating agent, particularly for heavy metals like mercury.[1][4] Its thiol group can bind to metal ions, forming a stable complex that can be more readily excreted from the body.[1] This property is crucial in toxicological studies and in the development of therapeutic agents for heavy metal poisoning.[4] For example, it has been shown to reduce the biological half-life of mercury and increase its urinary excretion in animal models.[4]

Chelation_Mechanism cluster_0 This compound cluster_1 Heavy Metal cluster_2 Chelation Complex cluster_3 Biological System NAP This compound (with -SH group) Complex Stable Chelate Complex NAP->Complex Binds to Metal Heavy Metal Ion (e.g., Hg²⁺) Metal->Complex Is bound by Excretion Enhanced Urinary Excretion Complex->Excretion Leads to

Caption: Chelation of a heavy metal ion by this compound.

Control Molecule in Nitric Oxide (NO) Research

This compound is structurally related to S-nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used NO donor.[1] In experimental settings, this compound serves as an essential negative control.[4] Since it lacks the S-nitroso group, it does not release NO.[4] By comparing the biological effects of SNAP to those of this compound, researchers can distinguish the specific effects of nitric oxide from those of the parent molecule.[1]

NO_Donor_Control_Workflow cluster_0 Experimental Setup cluster_1 Biological System cluster_2 Observed Effects cluster_3 Conclusion SNAP S-Nitroso-N-acetyl-DL-penicillamine (SNAP) (NO Donor) System Cell Culture / Animal Model SNAP->System Administer NAP This compound (NAP) (Control) NAP->System Administer SNAP_Effect Biological Effect A (Due to NO + Parent Molecule) System->SNAP_Effect Results in NAP_Effect Biological Effect B (Due to Parent Molecule only) System->NAP_Effect Results in Conclusion Effect A - Effect B = Net effect of Nitric Oxide (NO) SNAP_Effect->Conclusion NAP_Effect->Conclusion

Caption: Role of this compound as a control in NO research.

Synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) from this compound

A key application of this compound is its use as a precursor for the synthesis of SNAP.

SNAP_Synthesis_Workflow Start This compound (Precursor) Reaction Nitrosation of the Thiol Group Start->Reaction Reagent Nitrosating Agent (e.g., t-butyl nitrite or acidified nitrite) Reagent->Reaction Product S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Reaction->Product

Caption: Synthetic pathway from this compound to SNAP.

Conclusion

This compound is a compound of significant interest in various research fields due to its well-defined physicochemical properties. Its utility as a heavy metal chelator and as an indispensable control for its S-nitroso derivative, SNAP, highlights its importance in toxicology and nitric oxide biology. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their experimental endeavors, ensuring accuracy and reproducibility in their findings.

References

An In-depth Technical Guide to the Synthesis of N-Acetyl-DL-penicillamine from DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing N-Acetyl-DL-penicillamine from the readily available starting material, DL-valine. The synthesis involves a multi-step process, beginning with the conversion of DL-valine to isobutyraldehyde, followed by the formation of a key thiazoline intermediate via the Asinger reaction, subsequent hydrolysis to DL-penicillamine, and final acetylation to yield the target compound. This document details the experimental protocols for each stage, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The synthesis of this compound from DL-valine can be outlined in four primary stages:

  • Conversion of DL-valine to Isobutyraldehyde: This initial step involves the transformation of the amino acid DL-valine into the corresponding aldehyde, isobutyraldehyde. This can be achieved through methods such as the Strecker degradation.

  • Asinger Reaction to form a Thiazoline Intermediate: Isobutyraldehyde is then subjected to an Asinger reaction, a multicomponent reaction involving sulfur and ammonia, to construct the heterocyclic core of the penicillamine molecule, yielding 2-isopropyl-5,5-dimethyl-3-thiazoline.

  • Hydrolysis to DL-penicillamine: The thiazoline intermediate is subsequently hydrolyzed under acidic conditions to open the heterocyclic ring and form DL-penicillamine.

  • Acetylation to this compound: The final step involves the selective N-acetylation of the amino group of DL-penicillamine using an acetylating agent such as acetic anhydride to produce the final product, this compound.

Synthesis_Pathway DL_Valine DL-Valine Isobutyraldehyde Isobutyraldehyde DL_Valine->Isobutyraldehyde  Strecker Degradation Thiazoline 2-isopropyl-5,5-dimethyl-3-thiazoline Isobutyraldehyde->Thiazoline  Asinger Reaction (Sulfur, Ammonia) DL_Penicillamine DL-Penicillamine Thiazoline->DL_Penicillamine  Acid Hydrolysis NAc_DL_Penicillamine This compound DL_Penicillamine->NAc_DL_Penicillamine  Acetylation (Acetic Anhydride)

Figure 1: Overall synthetic pathway from DL-valine to this compound.

Experimental Protocols

Step 1: Conversion of DL-valine to Isobutyraldehyde via Strecker Degradation

The Strecker degradation provides a method for converting an α-amino acid into an aldehyde with one less carbon atom.[1][2] This process involves the oxidation of the amino acid to an imine, which is then hydrolyzed to the corresponding aldehyde.

Experimental Protocol:

A detailed experimental protocol for the large-scale laboratory preparation of DL-valine via the Strecker method starting from isobutyraldehyde has been described, and the reverse reaction can be inferred.[3] For the degradation of DL-valine, a suitable oxidizing agent is required.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve DL-valine in an appropriate aqueous solvent.

  • Reagent Addition: Introduce a suitable oxidizing agent, such as alloxan, to the solution.[1]

  • Reaction Conditions: The reaction mixture is heated to induce the degradation process. The specific temperature and reaction time will depend on the chosen oxidizing agent and solvent system.

  • Work-up and Isolation: Upon completion of the reaction, the isobutyraldehyde formed can be isolated by distillation. The crude product is then purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialDL-Valine
ProductIsobutyraldehyde
YieldVariable[1]
PurificationFractional Distillation
Step 2: Asinger Reaction for the Synthesis of 2-isopropyl-5,5-dimethyl-3-thiazoline

The Asinger reaction is a powerful multicomponent reaction for the synthesis of 3-thiazolines from a ketone or aldehyde, sulfur, and ammonia.[4][5][6]

Experimental Protocol:

The synthesis of 2-isopropyl-5,5-dimethyl-3-thiazoline is achieved through the simultaneous reaction of isobutyraldehyde, sulfur, and ammonia.[4]

  • Reaction Setup: A reaction vessel equipped for azeotropic water removal is charged with isobutyraldehyde, which can also serve as the azeotropic partner.

  • Reagent Addition: Elemental sulfur and a source of ammonia are added to the isobutyraldehyde.

  • Reaction Conditions: The reaction mixture is heated to facilitate the reaction and the azeotropic removal of water, which drives the equilibrium towards the formation of the thiazoline.

  • Work-up and Isolation: After the reaction is complete, the excess isobutyraldehyde is removed under reduced pressure. The resulting crude 2-isopropyl-5,5-dimethyl-3-thiazoline is then purified by rectification.

Quantitative Data:

ParameterValueReference
Starting MaterialIsobutyraldehyde[4]
ReagentsSulfur, Ammonia[4]
Product2-isopropyl-5,5-dimethyl-3-thiazoline[4]
Yield~80%
Boiling Point68-70 °C / 12 torr
PurificationRectification
Step 3: Hydrolysis of 2-isopropyl-5,5-dimethyl-3-thiazoline to DL-penicillamine

The hydrolysis of the thiazoline intermediate is a critical step to yield DL-penicillamine. This is typically carried out under acidic conditions. A German patent describes a relevant hydrolysis process for a similar intermediate.[7]

Experimental Protocol:

  • Reaction Setup: The purified 2-isopropyl-5,5-dimethyl-3-thiazoline is placed in a reaction vessel suitable for heating under reflux.

  • Reagent Addition: An aqueous solution of a strong acid, such as hydrochloric acid, is added to the thiazoline.

  • Reaction Conditions: The mixture is heated under reflux for a sufficient period to ensure complete hydrolysis of the thiazoline ring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is worked up to isolate the DL-penicillamine hydrochloride. This typically involves neutralization and subsequent crystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-isopropyl-5,5-dimethyl-3-thiazoline[7]
ReagentHydrochloric Acid[7]
ProductDL-penicillamine hydrochloride
YieldNot specified
PurificationCrystallization
Step 4: Acetylation of DL-penicillamine to this compound

The final step in the synthesis is the N-acetylation of DL-penicillamine. This is a standard procedure often employing acetic anhydride as the acetylating agent.[8]

Experimental Protocol:

  • Reaction Setup: DL-penicillamine is dissolved in a suitable solvent, such as pyridine, in a reaction flask equipped with a stirrer and cooled in an ice bath.

  • Reagent Addition: A cooled solution of acetic anhydride in pyridine is added dropwise to the DL-penicillamine solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, often up to 24 hours, during which a color change to light red or amber may be observed.[8]

  • Work-up and Isolation: The solvent is removed under reduced pressure, typically using a rotary evaporator. The resulting crude product, which may be an oil or viscous liquid, is then purified.

Quantitative Data:

ParameterValueReference
Starting MaterialDL-penicillamine[8]
ReagentsAcetic Anhydride, Pyridine[8]
ProductThis compound
Reaction TimeUp to 24 hours[8]
YieldNot specified for DL-isomer
PurificationNot specified

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

Workflow cluster_step1 Step 1: Aldehyde Formation cluster_step2 Step 2: Thiazoline Synthesis cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Acetylation Valine DL-Valine Degradation Strecker Degradation Valine->Degradation Distillation1 Fractional Distillation Degradation->Distillation1 Isobutyraldehyde Pure Isobutyraldehyde Distillation1->Isobutyraldehyde Asinger Asinger Reaction Isobutyraldehyde->Asinger Rectification Rectification Asinger->Rectification Thiazoline Pure 2-isopropyl-5,5-dimethyl-3-thiazoline Rectification->Thiazoline Hydrolysis Acid Hydrolysis Thiazoline->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization Penicillamine DL-Penicillamine Crystallization->Penicillamine Acetylation N-Acetylation Penicillamine->Acetylation Purification Purification Acetylation->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: Detailed workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from DL-valine is a feasible multi-step process that leverages classic organic reactions. While this guide provides a detailed framework based on available literature, researchers and drug development professionals should note that optimization of reaction conditions and purification methods at each step may be necessary to achieve high yields and purity suitable for specific applications. Further investigation into the full text of the cited patents is recommended for more granular details on the industrial-scale production processes.

References

Spectroscopic Scrutiny of N-Acetyl-DL-penicillamine: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-DL-penicillamine, a derivative of the chelating agent penicillamine, is a molecule of significant interest in pharmaceutical and biomedical research. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, stability, and potential interactions. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the structural analysis of this compound, complete with experimental protocols, quantitative data, and visual workflows.

Introduction

This compound (C₇H₁₃NO₃S) is a thiol-containing amino acid derivative.[1] Its structure, characterized by a chiral center, a carboxyl group, an amide linkage, and a sulfhydryl group, lends itself to a variety of spectroscopic analyses. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in defining the molecular architecture of this compound.

Spectroscopic Methodologies and Data

A multi-faceted approach utilizing various spectroscopic techniques is essential for a comprehensive structural characterization of this compound. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[2]

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., D₂O at 4.79 ppm for ¹H NMR).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.1.2. Quantitative NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in D₂O.[3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Predicted)
4.45s1Hα-CH
2.10s3HAcetyl-CH₃
1.55s3HGem-dimethyl-CH₃
1.45s3HGem-dimethyl-CH₃

Note: The thiol (-SH) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to deuterium exchange.

For the derivative S-nitroso-N-acetyl-d,l-penicillamine (SNAP) in CD₃OD, the predicted ¹H NMR spectrum shows characteristic peaks at approximately 5.32 ppm (s, 1H), 2.04 ppm (s, 3H), 2.01 ppm (s, 3H), and 1.97 ppm (s, 3H).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.[2]

2.2.1. Experimental Protocol: FTIR

A common method for solid-state FTIR analysis is the Potassium Bromide (KBr) pellet technique:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the homogenous mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the characteristic absorption bands.

2.2.2. Quantitative FTIR Data

The following table lists the characteristic FTIR absorption bands expected for this compound, based on data from related compounds.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300O-H stretchCarboxylic Acid
~3270N-H stretchAmide
~2900C-H stretchMethyl/Methylene
~2550S-H stretchThiol
~1750C=O stretchCarboxylic Acid
~1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1335C-N stretchAmide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructural features.

2.3.1. Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup:

    • Use an ESI-mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

    • Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern (if tandem MS is performed) to gain insights into the molecular structure.

2.3.2. Quantitative Mass Spectrometry Data

The expected mass-to-charge ratios for this compound in high-resolution mass spectrometry are presented below.

IonCalculated m/z
[M+H]⁺192.0689
[M+Na]⁺214.0508
[M-H]⁻190.0543
X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional atomic arrangement of this compound in its crystalline state, offering precise bond lengths, bond angles, and stereochemistry.[2]

2.4.1. Experimental Protocol: X-ray Crystallography

The following outlines the key steps in a single-crystal X-ray diffraction experiment:

  • Crystal Growth:

    • Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (cryo-crystallography) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Determine the unit cell parameters and space group.

    • Solve the phase problem to generate an initial electron density map.

  • Structure Refinement:

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Workflow_Overview cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Data_Acquisition Data Acquisition (1H and 13C Spectra) NMR_Sample_Prep->NMR_Data_Acquisition NMR_Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Data_Acquisition->NMR_Data_Processing NMR_Structural_Info Structural Information (Connectivity, Chemical Environment) NMR_Data_Processing->NMR_Structural_Info FTIR_Sample_Prep Sample Preparation (KBr Pellet or ATR) FTIR_Data_Acquisition Data Acquisition (IR Spectrum) FTIR_Sample_Prep->FTIR_Data_Acquisition FTIR_Data_Processing Data Processing (Background Subtraction) FTIR_Data_Acquisition->FTIR_Data_Processing FTIR_Functional_Groups Functional Group Identification FTIR_Data_Processing->FTIR_Functional_Groups MS_Sample_Prep Sample Preparation (Dilute Solution) MS_Ionization Ionization (e.g., ESI) MS_Sample_Prep->MS_Ionization MS_Mass_Analysis Mass Analysis (m/z Measurement) MS_Ionization->MS_Mass_Analysis MS_Molecular_Weight Molecular Weight & Fragmentation MS_Mass_Analysis->MS_Molecular_Weight Xray_Crystal_Growth Crystal Growth Xray_Data_Collection Diffraction Data Collection Xray_Crystal_Growth->Xray_Data_Collection Xray_Structure_Solution Structure Solution & Refinement Xray_Data_Collection->Xray_Structure_Solution Xray_3D_Structure 3D Atomic Structure Xray_Structure_Solution->Xray_3D_Structure Structural_Elucidation_Pathway cluster_preliminary Initial Characterization cluster_detailed Detailed Structural Analysis cluster_definitive Definitive 3D Structure Start This compound Sample FTIR FTIR Spectroscopy Start->FTIR Identifies Functional Groups MS Mass Spectrometry Start->MS Determines Molecular Weight NMR NMR Spectroscopy (1H, 13C) FTIR->NMR MS->NMR Xray X-ray Crystallography NMR->Xray Provides Connectivity for Model Building Conclusion Complete Structural Elucidation Xray->Conclusion Provides Definitive 3D Structure

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the N-Acetyl-DL-penicillamine Thiol-Disulfide Exchange Mechanism

This technical guide provides a comprehensive overview of the core mechanism, quantitative kinetics, biological relevance, and experimental methodologies related to the thiol-disulfide exchange of this compound (NAP).

Introduction

This compound is a derivative of the amino acid penicillamine, characterized by the presence of a free sulfhydryl (thiol) group.[1] This functional group is the cornerstone of its chemical reactivity, particularly in thiol-disulfide exchange reactions. This type of reaction is fundamental in biochemistry, playing a crucial role in protein folding, redox signaling, and maintaining cellular homeostasis.[2] The ability of NAP to participate in these exchanges underpins its therapeutic applications, such as in the treatment of cystinuria.[3][4] In this condition, NAP reacts with the sparingly soluble amino acid cystine to form a more soluble mixed disulfide, preventing the formation of kidney stones.[5][6]

The Core Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange is a nucleophilic substitution reaction (SN2) wherein a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R').[2][7] The reaction proceeds through a transient, linear trisulfide-like transition state.[2][7]

The overall reaction can be represented as: R-SH (NAP) + R'-S-S-R' (e.g., Cystine) ⇌ R-S-S-R' (Mixed Disulfide) + R'-SH

Key factors governing this reaction include:

  • pH and Thiol pKa : The reaction rate is highly dependent on the concentration of the nucleophilic thiolate anion.[7] Therefore, the reaction is typically faster at pH values above the pKa of the thiol group (pKa ≈ 8.5 for cysteine residues), where the thiol is deprotonated.[8]

  • Steric Hindrance : The bulky methyl groups adjacent to the sulfur atom in penicillamine and its derivatives introduce steric hindrance. This can slow the rate of reaction compared to less hindered thiols like glutathione.[9]

  • Redox Potential : The equilibrium of the reaction is determined by the relative redox potentials of the participating thiols.

Below is a diagram illustrating the fundamental steps of the exchange mechanism.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NAP_Thiol This compound (R-SH) Transition Trisulfide-like Transition State NAP_Thiol->Transition Nucleophilic Attack (Thiolate R-S⁻) Disulfide Target Disulfide (R'-S-S-R') Disulfide->Transition Mixed_Disulfide Mixed Disulfide (R-S-S-R') Transition->Mixed_Disulfide New Disulfide Bond Formation New_Thiol Released Thiol (R'-SH) Transition->New_Thiol Leaving Group (Thiolate R'-S⁻)

Caption: Core mechanism of thiol-disulfide exchange.

Biological Relevance and Therapeutic Applications

The thiol-disulfide exchange mechanism of NAP is central to its use in medicine.

Treatment of Cystinuria

Cystinuria is a genetic disorder characterized by the accumulation of cystine in the urine, leading to the formation of kidney stones.[6] Penicillamine and its N-acetyl derivative are used to reduce cystine excretion.[5] The mechanism involves a thiol-disulfide exchange where NAP breaks the disulfide bond in cystine, forming a penicillamine-cysteine mixed disulfide.[5][10] This mixed disulfide is significantly more water-soluble than cystine, allowing it to be readily excreted in the urine.[3][5]

Cystinuria_Mechanism NAP This compound (Soluble) Exchange Thiol-Disulfide Exchange in Kidney NAP->Exchange Cystine Cystine (Sparingly Soluble) Cystine->Exchange MixedDisulfide NAP-Cysteine Mixed Disulfide (Highly Soluble) Exchange->MixedDisulfide Forms Excretion Urinary Excretion MixedDisulfide->Excretion Leads to

Caption: Therapeutic action of NAP in cystinuria.

Interaction with Endogenous Thiols

NAP can interact with endogenous disulfides like glutathione disulfide (GSSG). Studies using NMR have shown that N-acetylpenicillamine undergoes oxidation by GSSG.[9] This reaction produces a mixed disulfide (NAP-glutathione) and reduced glutathione (GSH), thereby influencing the cellular redox state.[9]

Quantitative Data

The kinetics and equilibria of thiol-disulfide exchange reactions involving penicillamine derivatives have been studied quantitatively. The data highlights the influence of molecular structure and pH on the reaction.

ReactionReactantspHEquilibrium Constant (Keq)Rate Constant (k)Reference
Penicillamine + Glutathione DisulfidePenicillamine, GSSG7.413.8k_fwd = 2.4 x 10³ M⁻¹min⁻¹[9]
Penicillamine-Glutathione Mixed Disulfide + PenicillaminePSH, PSSG7.40.044k_fwd = 1.2 x 10² M⁻¹min⁻¹[9]
This compound + Glutathione Disulfide (Step 1: Mixed Disulfide Formation)This compound, GSSG~7K₁' ≈ 3.7Not specified[9]
This compound + Glutathione Disulfide (Step 2: Symmetrical Disulfide Formation)This compound, NAP-SG Mixed Disulfide~7K₂' ≈ 0.16Not specified[9]

Note: Data for penicillamine is included for comparative context. The equilibrium constants for this compound are conditional constants at neutral pH.

Experimental Protocols

Several analytical techniques are employed to study the kinetics and mechanism of thiol-disulfide exchange.

Protocol 1: NMR Spectroscopy for Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to monitor the reaction in real-time by tracking the concentrations of reactants and products.[11][12]

Methodology:

  • Sample Preparation: Prepare solutions of this compound and the target disulfide (e.g., glutathione disulfide) in a suitable deuterated buffer (e.g., D₂O with phosphate buffer) at a specific pD (equivalent to pH).

  • Initiation of Reaction: Mix the reactant solutions directly in an NMR tube at a controlled temperature.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Specific resonances corresponding to the methyl groups of NAP, the mixed disulfide, and the symmetrical disulfide can be integrated to determine their relative concentrations.[9]

  • Kinetic Analysis: Plot the concentrations of reactants and products as a function of time. Fit this data to appropriate rate equations to determine the rate constants for the exchange reaction.[11]

Protocol 2: HPLC for Quantification

High-Performance Liquid Chromatography (HPLC) is used for separating and quantifying the various thiol and disulfide species, often after derivatization to enhance detection.

Methodology:

  • Reaction Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction, typically by acidification (e.g., with HCl) to protonate the thiols and stop the exchange.

  • Derivatization: React the free thiol groups in the quenched sample with a thiol-reactive chromophoric or fluorophoric agent, such as N-(1-pyrenyl)maleimide (NPM).[13] This creates a stable, detectable adduct.[13]

  • HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).[13] Use a suitable mobile phase gradient (e.g., acetonitrile/water with acid modifiers) to separate the derivatized NAP from other components.[13][14]

  • Detection and Quantification: Use a fluorescence or UV-Vis detector set to the appropriate wavelength for the chosen derivatizing agent.[13] Quantify the species by comparing their peak areas to those of known standards.

Protocol 3: Spectrophotometric Assay (Ellman's Test)

Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) is widely used to quantify free sulfhydryl groups.[15] The progress of a thiol-disulfide exchange can be followed by measuring the decrease in the concentration of the starting free thiol (NAP).

Methodology:

  • Reaction Setup: Initiate the thiol-disulfide exchange reaction in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[16]

  • Sampling: At specific time intervals, remove an aliquot of the reaction mixture.

  • Quantification of Free Thiols: Add the aliquot to a solution of Ellman's reagent.[16] The reagent reacts with the remaining free NAP to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

  • Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 412 nm.[15][16]

  • Calculation: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free NAP at each time point.[16] A decrease in absorbance over time corresponds to the consumption of NAP in the exchange reaction.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_run 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Reactants Prepare Reactant Solutions (NAP, Disulfide, Buffer) Control Set Temperature & pH Reactants->Control Initiate Initiate Reaction Control->Initiate Sample Collect Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction (e.g., Acidification) Sample->Quench Analysis_Method Choose Method Quench->Analysis_Method NMR NMR Spectroscopy Analysis_Method->NMR HPLC HPLC (with Derivatization) Analysis_Method->HPLC Spectro Spectrophotometry (Ellman's Assay) Analysis_Method->Spectro Data Plot Concentration vs. Time NMR->Data HPLC->Data Spectro->Data Kinetics Calculate Rate & Equilibrium Constants Data->Kinetics

Caption: Generalized workflow for studying thiol-disulfide exchange.

References

A Technical Guide to the Stereochemistry of N-Acetyl-DL-penicillamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chiral Properties, Synthesis, and Biological Significance of N-Acetyl-penicillamine Enantiomers

N-Acetyl-DL-penicillamine, a derivative of the amino acid penicillamine, exists as a racemic mixture of two non-superimposable mirror images, or enantiomers: N-Acetyl-D-penicillamine and N-Acetyl-L-penicillamine. The distinct three-dimensional arrangement of these stereoisomers profoundly influences their physicochemical properties and biological activities, a critical consideration in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral separation, and the differential biological effects of its enantiomers, with a focus on its role in inducing apoptosis through the endoplasmic reticulum (ER) stress pathway.

Physicochemical Properties of N-Acetyl-penicillamine Stereoisomers

The spatial orientation of the functional groups in N-Acetyl-D-penicillamine and N-Acetyl-L-penicillamine leads to differences in their interaction with plane-polarized light and their melting points. These properties are crucial for their identification and characterization.

PropertyN-Acetyl-D-penicillamineN-Acetyl-L-penicillamineThis compound
Melting Point (°C) 185-190 (decomposes)Not explicitly found186-189 (decomposes)[1]
Specific Optical Rotation ([α]²⁰/D) +10 ± 2° (c = 1% in ethanol)Not explicitly foundNot applicable (racemic mixture)
Molecular Formula C₇H₁₃NO₃S[2]C₇H₁₃NO₃SC₇H₁₃NO₃S[3]
Molecular Weight ( g/mol ) 191.25[2]191.25191.25[3]
Appearance White to off-white crystalline powder[1]Not explicitly foundWhite crystalline powder

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of DL-penicillamine.

Materials:

  • DL-penicillamine

  • Acetic anhydride

  • A suitable solvent (e.g., acetic acid or an inert solvent)

  • Apparatus for heating and stirring

Procedure:

  • Dissolve DL-penicillamine in the chosen solvent in a reaction flask.

  • Slowly add acetic anhydride to the solution while stirring. An excess of acetic anhydride is typically used.

  • Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Chiral Separation of N-Acetyl-penicillamine Enantiomers

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for the separation and analysis of the enantiomers of N-Acetyl-penicillamine.

1. High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

Illustrative HPLC Method:

  • Column: A chiral column, for example, a SUMICHIRAL OA series column, which is known to be effective for acetyl-amino acids.[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethanol or isopropanol) is commonly used. The exact ratio needs to be optimized for baseline separation. For acidic compounds like N-Acetyl-penicillamine, the addition of a small amount of a modifier like trifluoroacetic acid (TFA) might be necessary.[5]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, for instance, around 210-230 nm.

  • Temperature: The column temperature should be controlled to ensure reproducibility.

Workflow for Chiral HPLC Method Development:

G cluster_workflow Chiral HPLC Method Development Workflow start Start with Racemic This compound screen Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen select_csp Select CSP with Initial Separation screen->select_csp optimize_mp Optimize Mobile Phase (Solvent ratio, additives) select_csp->optimize_mp optimize_params Optimize Other Parameters (Flow rate, Temperature) optimize_mp->optimize_params validate Method Validation (Resolution, Linearity, etc.) optimize_params->validate end_node Final Analytical Method validate->end_node G cluster_pathway Proposed ER Stress-Induced Apoptosis Pathway by N-Acetyl-penicillamine cluster_sensors ER Stress Sensors NAP N-Acetyl-D/L-penicillamine ER_Stress ER Stress (Accumulation of unfolded proteins) NAP->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1a->XBP1s Splicing ATF6f Cleaved ATF6 ATF6->ATF6f Cleavage ATF4 ATF4 eIF2a->ATF4 Increased Translation CHOP CHOP ATF4->CHOP Induction XBP1s->CHOP Induction ATF6f->CHOP Induction Apoptosis Apoptosis CHOP->Apoptosis Promotes

References

In Vitro Antioxidant Properties of N-Acetyl-DL-penicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, is a compound of significant interest in biomedical research. While extensively recognized for its role as a metal chelator and as a precursor to the nitric oxide donor S-nitroso-N-acetyl-DL-penicillamine (SNAP), its intrinsic antioxidant properties are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the in vitro antioxidant characteristics of this compound, presenting available quantitative data, detailed experimental methodologies for key antioxidant assays, and insights into its potential mechanisms of action, including its influence on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are key signaling molecules in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, by neutralizing excess ROS, play a crucial role in mitigating oxidative damage. This compound, with its free thiol group, possesses the structural requisites to act as a potent antioxidant. This guide delves into the scientific evidence supporting the in vitro antioxidant capabilities of this compound.

Quantitative Antioxidant Data

Table 1: Summary of In Vitro Antioxidant Properties of this compound

Antioxidant AssayTest SystemEndpointResultReference
Hydroxyl Radical ScavengingFenton ReactionInhibition of hydroxyl radical formationEffective scavenger[1]
Metal Ion Chelating ActivityFerrous Ion (Fe²⁺)Inhibition of ferrozine-Fe²⁺ complex formationPotent chelator[2][3]

Note: Specific IC50 values for hydroxyl radical scavenging and metal chelation by this compound are not consistently reported across the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures and should be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5][6][7][8]

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • This compound (various concentrations)

    • Standard antioxidant (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol (spectrophotometric grade)

  • Procedure:

    • Prepare a series of dilutions of this compound and the standard antioxidant in the chosen solvent.

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • A_control = Absorbance of the blank control

    • A_sample = Absorbance of the sample

  • Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10][11][12][13]

  • Principle: The reduction of the ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound (various concentrations)

    • Standard antioxidant (e.g., Trolox)

    • Phosphate-buffered saline (PBS) or ethanol

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and the standard antioxidant.

    • Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • A_control = Absorbance of the ABTS•+ solution without the sample

    • A_sample = Absorbance of the ABTS•+ solution with the sample

  • Data Presentation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14][15][16][17][18]

  • Principle: The reduction of the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • This compound (various concentrations)

    • Standard (e.g., Ferrous sulfate (FeSO₄))

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Prepare a series of dilutions of this compound and the ferrous sulfate standard.

    • Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Presentation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g of sample).

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical, often generated by the Fenton reaction.[1][19][20][21]

  • Principle: The hydroxyl radicals generated degrade a detector molecule (e.g., deoxyribose). The extent of degradation is measured, and the scavenging activity of the test compound is determined by its ability to inhibit this degradation.

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • Ferric chloride (FeCl₃)

    • EDTA

    • Hydrogen peroxide (H₂O₂)

    • Deoxyribose

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • This compound (various concentrations)

    • Standard scavenger (e.g., Mannitol)

  • Procedure:

    • Prepare a reaction mixture containing FeCl₃, EDTA, H₂O₂, and deoxyribose in phosphate buffer.

    • Add various concentrations of this compound or the standard scavenger to the reaction mixture.

    • Initiate the reaction by adding ascorbic acid or by incubating at 37°C.

    • Stop the reaction by adding TCA and then TBA.

    • Heat the mixture in a boiling water bath to develop a pink chromogen.

    • Cool the mixture and measure the absorbance at 532 nm.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • A_control = Absorbance of the control (without scavenger)

    • A_sample = Absorbance in the presence of the scavenger

  • Data Presentation: The results are typically expressed as the IC50 value.

Metal Ion Chelating Assay

This assay determines the ability of a compound to chelate transition metal ions, such as ferrous iron (Fe²⁺), which can catalyze the formation of reactive oxygen species.[22][23][24][25][26]

  • Principle: The test compound competes with a chromogenic indicator (e.g., ferrozine) for the binding of Fe²⁺. The reduction in the color of the iron-indicator complex is a measure of the chelating activity.

  • Reagents:

    • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

    • Ferrozine solution (e.g., 5 mM)

    • This compound (various concentrations)

    • Standard chelator (e.g., EDTA)

    • Methanol or water

  • Procedure:

    • Mix various concentrations of this compound or the standard chelator with the FeCl₂ solution.

    • Initiate the reaction by adding the ferrozine solution.

    • Shake the mixture vigorously and incubate at room temperature for a specified time (e.g., 10 minutes).

    • Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.

  • Calculation of Chelating Activity: % Chelating Activity = [(A_control - A_sample) / A_control] x 100

    • A_control = Absorbance of the control (without chelator)

    • A_sample = Absorbance in the presence of the chelator

  • Data Presentation: The results are typically expressed as the IC50 value.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of this compound is primarily attributed to its free thiol (-SH) group, which can directly donate a hydrogen atom to neutralize free radicals. Additionally, its ability to chelate pro-oxidant metal ions like Fe²⁺ prevents the initiation of radical-generating reactions such as the Fenton reaction.

Recent research on the related compounds N-acetyl cysteine (NAC) and penicillamine suggests a potential link between their cellular effects and the endoplasmic reticulum (ER) stress response pathway.[27] ER stress and oxidative stress are intricately linked cellular processes.[28][29][30][31] The accumulation of unfolded or misfolded proteins in the ER can lead to the production of ROS, while oxidative stress can impair protein folding and induce ER stress.

One of the key signaling pathways activated during ER stress is the Unfolded Protein Response (UPR). This pathway involves sensors such as PERK, IRE1α, and ATF6. Activation of the PERK branch of the UPR can lead to the phosphorylation of eIF2α and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, can upregulate the expression of genes involved in antioxidant defense. It is plausible that this compound, through its influence on cellular redox status, may modulate the ER stress response and its downstream signaling cascades, thereby contributing to its overall cytoprotective effects. Further research is warranted to fully elucidate the specific interactions of this compound with these signaling pathways in the context of its antioxidant activity.

Visualizations

Experimental Workflow

Experimental_Workflow prep Sample Preparation (this compound & Standards) assays In Vitro Antioxidant Assays prep->assays Introduction of Test Compound dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap hydroxyl Hydroxyl Radical Scavenging Assay assays->hydroxyl metal Metal Chelating Assay assays->metal data Data Acquisition (Spectrophotometry) dpph->data abts->data frap->data hydroxyl->data metal->data analysis Data Analysis (% Inhibition / IC50) data->analysis results Results & Comparison analysis->results

Caption: Workflow for assessing the in vitro antioxidant properties of this compound.

Potential Signaling Pathway Involvement

Signaling_Pathway NAP This compound ROS Reactive Oxygen Species (ROS) NAP->ROS Scavenging Cell_Protection Cellular Protection NAP->Cell_Protection Potential Contribution ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Promotes Translation Antioxidant_Genes Antioxidant Gene Expression ATF4->Antioxidant_Genes Upregulates Antioxidant_Genes->Cell_Protection

Caption: Hypothetical involvement of this compound in the ER stress response pathway.

Conclusion

This compound exhibits notable in vitro antioxidant properties, primarily through its potent metal chelating activity and its capacity to scavenge hydroxyl radicals. While quantitative data from standardized assays such as DPPH, ABTS, and FRAP are currently limited in the scientific literature, the available evidence underscores its potential as a valuable antioxidant agent. The possible interplay between its direct antioxidant actions and the modulation of cellular stress signaling pathways, such as the endoplasmic reticulum stress response, presents an exciting avenue for future research. A deeper understanding of these mechanisms will be instrumental in fully elucidating the therapeutic utility of this compound in oxidative stress-related pathologies.

References

N-Acetyl-DL-penicillamine as a Precursor for S-nitrosothiols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-DL-penicillamine (NAP) as a precursor for the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a widely studied S-nitrosothiol (RSNO). This document details the synthesis, stability, and biological significance of SNAP, offering researchers and drug development professionals a thorough resource for utilizing this important nitric oxide (NO) donor.

Introduction

S-nitrosothiols are critical endogenous signaling molecules involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response. Their ability to release nitric oxide (NO) under physiological conditions makes them valuable tools in pharmacology and drug development.[1] this compound, a derivative of the amino acid penicillamine, serves as a readily available and stable precursor for the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a tertiary RSNO known for its relative stability and potent biological activity. This guide explores the synthesis of SNAP from NAP, its physicochemical properties, and its role in cellular signaling pathways.

Synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP)

The synthesis of SNAP from this compound is a straightforward nitrosation reaction, typically achieved by reacting NAP with a nitrosating agent, most commonly acidified nitrite.

General Reaction Scheme

The fundamental reaction involves the electrophilic attack of a nitrosonium ion (NO⁺), generated from nitrous acid (HNO₂), on the sulfur atom of the thiol group in this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products NAP This compound (NAP) Nitrosation Nitrosation Reaction (in appropriate solvent) NAP->Nitrosation NaNO2 Sodium Nitrite (NaNO2) NaNO2->Nitrosation Acid Acid (e.g., HCl, H2SO4) Acid->Nitrosation SNAP S-nitroso-N-acetyl-DL-penicillamine (SNAP) Nitrosation->SNAP Salt Salt (e.g., NaCl) Nitrosation->Salt Water Water (H2O) Nitrosation->Water

Caption: General workflow for the synthesis of SNAP from NAP.

Quantitative Data on SNAP Synthesis and Properties

The following table summarizes key quantitative data related to the synthesis and physicochemical properties of SNAP.

ParameterValueConditionsReference
Synthesis
Purity≥97%Commercially available powder[1]
Physicochemical Properties
Molecular FormulaC₇H₁₂N₂O₄S[1]
Molecular Weight220.25 g/mol [1]
AppearanceFaint green to very dark green powder[1]
pKₐ2.95 ± 0.02Aqueous solution, 25.0 ± 0.1°C[2]
log P (n-octanol/water)-0.15 ± 0.03Neutral species (log PN)[2]
UV-Vis Absorption Maxima (λmax)341 nmIn Krebs buffer[2]
Molar Extinction Coefficient (ε)1168 M⁻¹ cm⁻¹At 341 nm in Krebs buffer[2]

Stability and Decomposition of SNAP

The stability of SNAP is a critical factor for its application as an NO donor. Its decomposition, leading to the release of nitric oxide, can be influenced by various factors.

Decomposition Pathways

SNAP can decompose through several pathways, including thermal decomposition, photolysis, and metal ion-catalyzed decomposition. The primary decomposition products are the disulfide of N-acetyl-penicillamine (NAP-disulfide) and nitric oxide.

Decomposition_Pathways cluster_stimuli Decomposition Stimuli cluster_products Decomposition Products SNAP SNAP NO Nitric Oxide (NO) SNAP->NO NAP_Disulfide NAP-Disulfide SNAP->NAP_Disulfide Thermal Heat (Thermal) Thermal->SNAP Decomposition Light Light (Photolysis) Light->SNAP Decomposition Metal Metal Ions (e.g., Cu⁺) Metal->SNAP Decomposition

Caption: Major decomposition pathways of SNAP.

Quantitative Data on SNAP Stability

The stability of SNAP is often quantified by its half-life (t1/2) under specific conditions.

ParameterValueConditionsReference
Half-life (t1/2) ~6 hoursIn aqueous media, pH 6-8, 37°C, in the presence of transition metal ion chelators[3]
~5 hoursIn aqueous media[4]
100% ± 3.1% remaining after 3 months, 95 ± 2.1% remaining after 6 monthsStored in Elast-eon E2As polymer films at -20°C[5]
87% remaining after 6 monthsStored in Elast-eon E2As polymer films at room temperature[5]
Decomposition Rate Constant (kobs) 0.0039 ± 0.0003 min⁻¹In Krebs buffer at 24°C[2]
0.0385 ± 0.0031 min⁻¹In Krebs buffer with 1 µM Cu²⁺ at 24°C[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of SNAP and its characterization.

Synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP)

This protocol is adapted from established methods for the synthesis of SNAP.[6][7]

Materials:

  • This compound (NAP)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, e.g., 1M)

  • Sulfuric acid (H₂SO₄, e.g., 1M)

  • Methanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Desiccator

Procedure:

  • Prepare a solution of this compound in a 1:1 mixture of methanol and deionized water.

  • In a separate container, prepare an equimolar solution of sodium nitrite in the same solvent mixture.

  • Cool both solutions in an ice bath.

  • Slowly add the sodium nitrite solution to the this compound solution while stirring continuously.

  • To the combined solution, add an acidic solution (e.g., a mixture of 1M HCl and 1M H₂SO₄) dropwise while maintaining the temperature with the ice bath and continuing to stir.

  • Continue stirring the reaction mixture in the ice bath for approximately 30-60 minutes. The formation of a greenish precipitate indicates the formation of SNAP.

  • Collect the precipitated SNAP crystals by vacuum filtration.

  • Wash the crystals with cold deionized water to remove any unreacted starting materials and salts.

  • Dry the SNAP crystals in a desiccator, protected from light.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Nitrosating agents are hazardous, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Quantification of SNAP using UV-Vis Spectrophotometry

This protocol describes the quantification of SNAP based on its characteristic absorbance in the UV-Vis spectrum.[2]

Materials:

  • Synthesized SNAP

  • Appropriate buffer (e.g., Krebs buffer, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of SNAP of known concentration in the desired buffer.

  • Prepare a series of dilutions from the stock solution to create a standard curve.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 340 nm for SNAP.[2]

  • Plot the absorbance values against the corresponding concentrations to generate a standard curve.

  • Measure the absorbance of the unknown SNAP sample at the same wavelength.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

Quantification of Nitrite using the Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite, a decomposition product of SNAP.[7]

Materials:

  • Griess Reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer)

  • Sodium nitrite (for standard curve)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.

  • Pipette the standards and samples into the wells of a microplate.

  • Add the Griess Reagent to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Role in Cellular Signaling Pathways

The primary biological activity of SNAP stems from its ability to release nitric oxide, which then participates in various cellular signaling cascades.

Activation of Soluble Guanylate Cyclase (sGC)

One of the most well-characterized signaling pathways initiated by NO is the activation of soluble guanylate cyclase (sGC).

sGC_Activation_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive binds to heme sGC_active sGC (Active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation catalyzes Response Cellular Response (e.g., Vasodilation) Phosphorylation->Response

Caption: NO-mediated activation of the sGC-cGMP pathway.

Upon release, NO diffuses into target cells and binds to the heme prosthetic group of sGC. This binding induces a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn phosphorylates various target proteins, leading to physiological responses like smooth muscle relaxation and vasodilation.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

Nitric oxide derived from donors like SNAP can also modulate the cellular response to hypoxia by regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α).

HIF1a_Regulation_Pathway cluster_normoxia Normoxia cluster_no_effect Effect of NO cluster_stabilization Result HIF1a HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a->PHD hydroxylation VHL von Hippel-Lindau (VHL) protein PHD->VHL enables binding to HIF-1α Ubiquitination Ubiquitination VHL->Ubiquitination mediates Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for HIF1a_stabilized HIF-1α Stabilization SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases NO->PHD inhibits Gene_Expression Target Gene Expression (e.g., VEGF) HIF1a_stabilized->Gene_Expression

Caption: NO-mediated stabilization of HIF-1α.

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, ubiquitination, and subsequent proteasomal degradation. Nitric oxide can inhibit the activity of PHDs, thereby preventing the degradation of HIF-1α even in the presence of oxygen.[9] This stabilization of HIF-1α allows it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in angiogenesis, glucose metabolism, and other cellular responses to hypoxia.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of S-nitroso-N-acetyl-DL-penicillamine, a potent and relatively stable nitric oxide donor. The straightforward synthesis and well-characterized properties of SNAP make it an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and for professionals in the field of drug development exploring novel therapeutic strategies based on NO delivery. This guide provides the essential technical information required to effectively synthesize, characterize, and utilize SNAP in a research setting.

References

Molecular formula and weight of N-Acetyl-DL-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-DL-penicillamine, a synthetic derivative of the amino acid penicillamine. This document details its chemical properties, applications in research, and relevant biological pathways.

Chemical and Physical Properties

This compound is a chiral compound that exists as a racemic mixture of D and L isomers. The addition of an acetyl group to the nitrogen atom of penicillamine enhances its stability and solubility compared to the parent compound.[1]

PropertyValue
Molecular Formula C₇H₁₃NO₃S[1][2]
Molecular Weight 191.25 g/mol [1][3][4]
IUPAC Name 2-acetamido-3-methyl-3-sulfanylbutanoic acid[1]
CAS Number 59-53-0[2]
Appearance White to off-white solid[3]
Synonyms NAPA, NSC 28039, NSC 92752[2]

Solubility

The solubility of this compound in various solvents is crucial for its application in experimental settings.

SolventConcentration
DMF 30 mg/mL[2]
DMSO 30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:7) 0.12 mg/mL[2]
Ethanol 5 mg/mL[2]

Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of DL-penicillamine.

  • Reactants : DL-penicillamine and an acetylating agent such as acetic anhydride or acetyl chloride.[2]

  • Procedure :

    • The reaction is generally carried out in an organic solvent.

    • The temperature is carefully controlled to ensure selective N-acetylation while minimizing side reactions involving the thiol group.[2]

  • Products : this compound and acetic acid.[1]

This compound functions as a chelating agent, particularly for heavy metals like mercury.[2][5]

  • Mechanism : The thiol group in this compound binds to heavy metal ions, forming a stable complex that can be excreted from the body.

  • In Vivo Application (Murine Model) :

    • Administer this compound orally (p.o.) to mice previously exposed to a mercury compound (e.g., methyl mercuric chloride).[2]

    • A typical dosage regimen is 3 mmol/kg per day.[2]

    • Monitor mercury levels in blood, liver, kidney, and brain, as well as urinary excretion of mercury.[2]

  • Expected Outcome : A reduction in the biological half-life of mercury and decreased mercury levels in various tissues.[2]

This compound is an analog of S-nitroso-N-acetyl-dl-penicillamine (SNAP), a well-known nitric oxide (NO) donor. Since this compound does not generate NO, it serves as an excellent negative control in experiments investigating the effects of SNAP.[2]

  • Experimental Design :

    • Prepare two sets of experimental conditions: one with SNAP and another with an equimolar concentration of this compound.

    • The experimental system could be isolated cells, tissues, or a whole organism.

    • Measure the biological response of interest.

  • Interpretation : Any effects observed in the presence of SNAP but not with this compound can be attributed to the release of nitric oxide.

Signaling Pathway: Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

Studies on the closely related compounds N-acetyl cysteine (NAC) and penicillamine have shown that they can induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.[1] It is plausible that this compound acts via a similar mechanism. The ER stress response is a cellular process triggered by an accumulation of unfolded or misfolded proteins in the ER lumen.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus GRP78 GRP78 PERK PERK ATF6 ATF6 IRE1 IRE1 ATF4 ATF4 PERK->ATF4 Activates cATF6 cleaved ATF6 ATF6->cATF6 Cleavage sXBP1 spliced XBP1 IRE1->sXBP1 Splicing CHOP CHOP ATF4->CHOP Induces Expression sXBP1->CHOP Induces Expression cATF6->CHOP Induces Expression Apoptosis Apoptosis CHOP->Apoptosis Promotes NAC_PEN This compound (induces ER Stress) NAC_PEN->GRP78 Upregulates

Caption: ER stress-induced apoptosis pathway potentially activated by this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-DL-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl-DL-penicillamine, focusing on its melting point and solubility characteristics. This document is intended to serve as a practical resource for laboratory professionals, offering detailed experimental protocols and contextual applications to facilitate its use in research and development. All quantitative data is presented in a structured format, and key experimental workflows are visualized to ensure clarity and reproducibility.

Core Physicochemical Properties

This compound is a derivative of the amino acid penicillamine. It is characterized as a crystalline solid and is utilized in various research contexts, notably as a chelating agent and an experimental control.[1]

PropertyValue
Synonyms NAPA, NSC 28039, NSC 92752[1]
Molecular Formula C₇H₁₃NO₃S[1]
Molecular Weight 191.2 g/mol [1]
CAS Number 59-53-0[1]
Appearance Crystalline solid[1]

Melting Point Characteristics

The melting point of a compound is a critical indicator of its purity. For this compound, the melting point is typically observed with decomposition.

Quantitative Data
CompoundMelting Point (°C)
This compound186 - 189 (with decomposition)[2]
N-Acetyl-D-penicillamine185 - 190 (with decomposition)[3]
Experimental Protocol: Melting Point Determination via Capillary Method

This protocol outlines the standard procedure for determining the melting point of this compound using a melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

  • Mortar and pestle or spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a clean mortar and pestle.[4]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[4] Repeat until a packed column of 1-2 mm height is achieved at the bottom of the tube.[5]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated.

  • Heating:

    • Set a rapid heating rate to approach the expected melting range quickly (e.g., 10-15 °C per minute).

    • Approximately 15-20 °C below the anticipated melting point (around 165 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Analysis: Allow the apparatus to cool. Use a fresh capillary tube for any repeat measurements.[5]

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for preparing stock solutions and designing experimental conditions.

Quantitative Data
SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)30 mg/mL[1]
Ethanol5 mg/mL[1]
DMSO:PBS (pH 7.2) (1:7)0.12 mg/mL[1]
Experimental Protocol: Solubility Determination

This protocol describes a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., Ethanol, DMSO)

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be more than the expected solubility to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a standard temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the excess, undissolved solid.

  • Sample Extraction: Carefully extract an aliquot from the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Key Experimental Applications & Workflows

Chelation of Heavy Metals

This compound functions as a chelating agent, particularly for heavy metals like mercury.[1] Its thiol group (-SH) can bind to metal ions, forming a stable complex that can then be excreted from biological systems. This mechanism is fundamental to its use in toxicology studies.[1]

Caption: Logical diagram of this compound's action as a chelating agent.

Negative Control in Nitric Oxide (NO) Signaling Research

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely used compound that spontaneously releases nitric oxide (NO), a critical signaling molecule.[6][7] this compound, lacking the S-nitroso group, does not generate NO.[1] It is therefore the ideal negative control in experiments to ensure that the observed biological effects are due to NO released from SNAP and not from the parent penicillamine molecule itself.

ExperimentalWorkflow Start Hypothesis: Observed effect is due to Nitric Oxide System Biological System (e.g., Cell Culture, Tissue) Start->System Treatment Treatment Groups System->Treatment SNAP Group A: + S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Treatment->SNAP NAP Group B (Control): + this compound (NAP) Treatment->NAP Analysis Measure Biological Response (e.g., Protein Expression, Cell Viability) SNAP->Analysis Releases NO NAP->Analysis No NO Release Result_A Effect Observed Analysis->Result_A If Group A shows effect... Result_B No Effect Observed Analysis->Result_B ...and Group B does not Conclusion Conclusion: Effect is NO-dependent Result_A->Conclusion Result_B->Conclusion

References

Methodological & Application

Application Notes and Protocols for N-Acetyl-DL-penicillamine as a Chiral Derivatizing Agent for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of N-Acetyl-DL-penicillamine as a chiral derivatizing agent for the enantiomeric separation of amino acids and other primary amines by reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on the well-established pre-column derivatization technique using o-phthalaldehyde (OPA) in conjunction with a chiral thiol.

Introduction

The enantiomeric purity of amino acids and other chiral molecules is of paramount importance in the pharmaceutical industry, biochemistry, and clinical diagnostics. Different enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, robust and reliable analytical methods for the separation and quantification of enantiomers are essential.

This protocol details the use of this compound as a chiral thiol in combination with o-phthalaldehyde (OPA) for the pre-column derivatization of primary amino acids. The reaction yields highly fluorescent and diastereomeric isoindole derivatives, which can be effectively separated on a conventional achiral RP-HPLC column. This method offers high sensitivity, good resolution, and applicability to a wide range of primary amines. While specific quantitative data for this compound is not extensively published, this protocol is based on the closely related and well-documented chiral thiol, N-acetyl-L-cysteine (NAC), and can be readily adapted.

Principle of Chiral Derivatization

The derivatization reaction proceeds in two steps in an alkaline environment. First, OPA reacts with the primary amine of the amino acid in the presence of the chiral thiol, this compound. This reaction forms a chiral, fluorescent isoindole derivative. Since the derivatizing agent itself is chiral, two diastereomers are formed from a racemic mixture of the amino acid. These diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral HPLC column.

Experimental Protocols

Preparation of Reagents
  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter.

  • o-Phthalaldehyde (OPA) Solution (10 mg/mL): Dissolve 100 mg of OPA in 1 mL of methanol and dilute to 10 mL with the 0.4 M borate buffer (pH 9.5). This solution should be prepared fresh daily and protected from light.

  • This compound Solution (50 mg/mL): Dissolve 500 mg of this compound in 10 mL of deionized water. This solution should be prepared fresh daily.

  • Derivatization Reagent: Immediately before use, mix the OPA solution and the this compound solution in a 1:1 (v/v) ratio.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of individual amino acid enantiomers or a racemic mixture in deionized water or a suitable buffer at a concentration of 1 mg/mL. Dilute the stock solutions to the desired working concentrations (e.g., 10-100 µg/mL) with the same solvent.

  • Biological Samples: For biological matrices such as plasma or serum, protein precipitation is necessary. Add a three-fold excess of a precipitating agent like acetonitrile or methanol to the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for derivatization.

Derivatization Procedure
  • In a microcentrifuge tube or autosampler vial, add 100 µL of the amino acid standard or prepared sample.

  • Add 100 µL of the freshly prepared derivatization reagent (OPA/N-Acetyl-DL-penicillamine mixture).

  • Vortex the mixture for 1-2 minutes at room temperature. The reaction is rapid and should be complete within this time.

  • Inject an appropriate volume (e.g., 20 µL) of the resulting solution into the HPLC system.

HPLC Analysis

The following HPLC conditions are a starting point and may require optimization for specific applications and available instrumentation.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Sodium Acetate Buffer, pH 6.5
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient Elution 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Fluorescence DetectorExcitation: 340 nmEmission: 450 nm
Injection Volume 20 µL
Data Presentation

The following table presents typical retention times and resolution factors for the enantiomers of selected amino acids derivatized with OPA and a chiral thiol, based on data from similar methods. These values should be considered as an example, and actual results may vary depending on the specific HPLC system and conditions.

Amino AcidL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)Resolution (Rs)
Alanine12.513.8> 1.5
Valine15.216.9> 1.5
Leucine18.920.5> 1.5
Phenylalanine21.323.1> 1.5
Aspartic Acid8.79.9> 1.5
Glutamic Acid10.111.5> 1.5

Visualizations

G Experimental Workflow for Chiral Derivatization and HPLC Analysis cluster_prep Sample and Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample (Standard or Biological Matrix) Mix Mix Sample and Reagent Sample->Mix Reagent Derivatization Reagent (OPA + this compound) Reagent->Mix React Vortex for 1-2 min at Room Temperature Mix->React Inject Inject into HPLC System React->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: Workflow for chiral derivatization and HPLC analysis.

G Logical Relationship of Components in the Derivatization Reaction AminoAcid Racemic Amino Acid (R-NH2) Diastereomers Fluorescent Diastereomeric Isoindole Derivatives AminoAcid->Diastereomers OPA o-Phthalaldehyde (OPA) OPA->Diastereomers NAP This compound (Chiral Thiol) NAP->Diastereomers

Caption: Components of the chiral derivatization reaction.

Using N-Acetyl-DL-penicillamine as a Negative Control for SNAP Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized nitric oxide (NO) donor in biomedical research. It serves as a critical tool for investigating the physiological and pathological roles of NO and S-nitrosylation, a post-translational modification of cysteine residues in proteins. Due to its ability to release NO spontaneously under physiological conditions, SNAP allows for the controlled study of NO-mediated signaling pathways.

To ensure the specificity of observed effects and to distinguish between NO-dependent and -independent actions, a proper negative control is essential. N-Acetyl-DL-penicillamine (NAP), the non-nitrosylated precursor of SNAP, is the ideal negative control for these experiments. As it shares the same core chemical structure as SNAP but lacks the S-nitroso group, NAP does not generate NO. Therefore, any cellular response observed with SNAP but not with NAP can be attributed to the release of nitric oxide and subsequent S-nitrosylation events.

These application notes provide detailed protocols for using SNAP and NAP in cell-based assays to study NO-dependent signaling, focusing on the detection of protein S-nitrosylation and the measurement of downstream signaling events.

Signaling Pathways

Nitric oxide liberated from SNAP can initiate signaling through two primary pathways: the canonical cGMP-dependent pathway and the direct S-nitrosylation of proteins, which is a cGMP-independent mechanism.

cGMP-Dependent Signaling Pathway

At higher concentrations, NO released from SNAP activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), leading to the phosphorylation of various downstream target proteins and eliciting a range of physiological responses, including smooth muscle relaxation and inhibition of platelet aggregation.

G cGMP-Dependent Signaling Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO spontaneous decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates TargetProteins Target Proteins PKG->TargetProteins phosphorylates Phosphorylation Phosphorylation TargetProteins->Phosphorylation Response Physiological Response Phosphorylation->Response

Caption: cGMP-Dependent Signaling Pathway initiated by SNAP.

Direct S-Nitrosylation of Proteins (cGMP-Independent)

At lower, more physiological concentrations, NO can directly modify proteins through S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue. This post-translational modification can alter protein function, stability, and localization, thereby regulating a wide array of cellular processes independently of the cGMP pathway.

G Direct S-Nitrosylation Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO spontaneous decomposition Protein Target Protein (with Cys-SH) NO->Protein reacts with SNO_Protein S-Nitrosylated Protein (Cys-SNO) Protein->SNO_Protein S-nitrosylation Function Altered Protein Function (Activity, Stability, etc.) SNO_Protein->Function Response Cellular Response Function->Response

Caption: Direct S-Nitrosylation of Proteins by SNAP-derived NO.

Experimental Protocols

The following protocols provide a framework for investigating the effects of SNAP in cell culture, using NAP as a negative control. It is recommended to optimize concentrations and incubation times for specific cell types and experimental questions.

Protocol 1: Cell Treatment with SNAP and this compound (NAP)

This protocol describes the general procedure for treating cultured cells with SNAP and NAP.

Materials:

  • Cultured cells in appropriate cell culture plates

  • Cell culture medium

  • S-nitroso-N-acetyl-DL-penicillamine (SNAP)

  • This compound (NAP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of SNAP in DMSO. Due to the light sensitivity and instability of SNAP in aqueous solutions, prepare this stock solution fresh immediately before use and protect it from light.

    • Prepare a 100 mM stock solution of NAP in DMSO. This stock is more stable and can be stored at -20°C for future use.

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Treatment:

    • On the day of the experiment, allow the cells to equilibrate to room temperature for 15-20 minutes.

    • Prepare working solutions of SNAP and NAP by diluting the stock solutions in pre-warmed cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM). A vehicle control (medium with the same final concentration of DMSO) should also be prepared.

    • Carefully remove the existing medium from the cells and wash once with sterile PBS.

    • Add the prepared treatment media (Vehicle, NAP, or SNAP) to the respective wells.

    • Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) under standard culture conditions.

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or cell lysis for cGMP measurement.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol measures the effect of SNAP on cell viability, with NAP serving as a negative control. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Cells treated with SNAP, NAP, and vehicle as described in Protocol 1 (in a 96-well plate)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following the treatment period from Protocol 1, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Detection of Protein S-Nitrosylation using the Biotin-Switch Assay

The biotin-switch assay is a widely used method to detect S-nitrosylated proteins. This protocol outlines the key steps.

Materials:

  • Cells treated with SNAP, NAP, and vehicle as described in Protocol 1

  • Lysis buffer (e.g., HEN buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with protease inhibitors

  • Blocking buffer: Lysis buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

  • Acetone (ice-cold)

  • Resuspension buffer: HEN buffer with 1% SDS

  • Labeling solution: 4 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) in DMSO

  • Sodium ascorbate solution (20 mM in HEN buffer, freshly prepared)

  • Streptavidin-agarose beads

  • Wash buffers

  • SDS-PAGE sample buffer with 2-mercaptoethanol

  • Antibodies for Western blot analysis (anti-biotin and antibody against the protein of interest)

Procedure:

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Blocking of Free Thiols:

    • To approximately 1 mg of protein lysate, add four volumes of blocking buffer.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block free cysteine residues.

  • Acetone Precipitation:

    • Precipitate the proteins by adding three volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and discard the supernatant.

    • Wash the pellet twice with ice-cold 70% acetone.

  • Labeling of S-Nitrosylated Cysteines:

    • Resuspend the protein pellet in resuspension buffer.

    • Divide the sample into two aliquots. To one aliquot, add sodium ascorbate (to reduce the S-NO bond) and to the other, add HEN buffer as a negative control.

    • To both aliquots, add biotin-HPDP solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Affinity Capture of Biotinylated Proteins:

    • Precipitate the labeled proteins with acetone as described above.

    • Resuspend the pellets in a suitable buffer and incubate with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing 2-mercaptoethanol.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Perform Western blotting using an anti-biotin antibody to detect all S-nitrosylated proteins or an antibody specific to a protein of interest to determine if it is S-nitrosylated.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the experiments described above.

Table 1: Effect of SNAP on Cell Viability

TreatmentConcentration (µM)Cell Viability (% of Vehicle Control) ± SD
Vehicle-100 ± 5.2
NAP1098.7 ± 4.8
5097.5 ± 5.1
10096.2 ± 4.5
50094.8 ± 6.3
SNAP1095.3 ± 5.5
5085.1 ± 6.2
10072.4 ± 7.1
50045.8 ± 8.4

Table 2: Quantification of S-Nitrosylated Protein X by Biotin-Switch Assay and Densitometry

TreatmentConcentration (µM)Relative S-Nitrosylation (Fold Change vs. Vehicle) ± SD
Vehicle-1.0 ± 0.1
NAP1001.1 ± 0.2
SNAP102.5 ± 0.4
505.8 ± 0.7
10012.3 ± 1.5
50025.1 ± 2.8

Conclusion

The use of this compound as a negative control is crucial for accurately interpreting the results of studies involving the NO donor SNAP. By comparing the effects of SNAP to those of NAP, researchers can confidently attribute observed cellular and molecular changes to the biological actions of nitric oxide. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for designing and executing robust experiments to investigate NO-mediated signaling pathways.

N-Acetyl-DL-penicillamine Protocol for In Vitro Mercury Detoxification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury and its compounds, particularly methylmercury, are pervasive environmental toxicants that pose a significant threat to human health. The cellular and molecular mechanisms of mercury toxicity are complex, primarily involving the induction of oxidative stress and interference with essential biological macromolecules. N-Acetyl-DL-penicillamine (NADP), a chelating agent, has demonstrated efficacy in binding mercury ions, thereby facilitating their removal and mitigating their toxic effects. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound as a mercury detoxifying agent. These protocols are designed for use in various cell culture models, including erythrocytes, hepatocytes, and neuronal cell lines, to assess the protective and therapeutic potential of NADP against mercury-induced cytotoxicity.

Data Presentation

Table 1: Efficacy of this compound in In Vitro Mercury Detoxification

Cell TypeMercury CompoundMercury ConcentrationNADP ConcentrationEffectReference
Human ErythrocytesMethylmercuryNot Specified1 mM50% inhibition of methylmercury bindingAaseth, J. (1976)
Human ErythrocytesMethylmercuryNot Specified1 mM50% removal of methylmercury from pre-loaded cellsAaseth, J. (1976)
Rat HepatocytesMethylmercury (MeHg⁺)0.1 - 100 ppmTo be determinedReduction in cytotoxicity (cell viability, enzyme leakage) and oxidative stress (GSH levels)Adapted from Al-Bader et al. (2001)
Neuronal Cells (e.g., SH-SY5Y)Methylmercury ChlorideTo be determinedTo be determinedProtection against neurotoxicity (e.g., apoptosis, neurite retraction) and oxidative stressN/A

Experimental Protocols

Protocol 1: Inhibition of Methylmercury Binding to Human Erythrocytes

Objective: To determine the efficacy of this compound in preventing the binding of methylmercury to human erythrocytes.

Materials:

  • Fresh human whole blood with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methylmercuric chloride (CH₃HgCl) stock solution

  • This compound (NADP)

  • Centrifuge

  • Incubator (37°C)

  • Analytical instrument for mercury quantification (e.g., Cold Vapor Atomic Absorption Spectrometer - CVAAS)

Procedure:

  • Erythrocyte Isolation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the erythrocyte pellet three times with cold PBS, centrifuging at 1,000 x g for 10 minutes after each wash.

    • Resuspend the final erythrocyte pellet in PBS to the original blood volume.

  • Experimental Setup:

    • Prepare experimental tubes containing the erythrocyte suspension.

    • Add varying concentrations of NADP (e.g., 0.1, 0.5, 1, 2, 5 mM).

    • Include a control group with no NADP.

    • Add a known concentration of methylmercuric chloride to each tube.

  • Incubation:

    • Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Separation and Lysis:

    • Centrifuge the tubes at 1,500 x g for 10 minutes to pellet the erythrocytes.

    • Carefully remove and save the supernatant for mercury analysis (unbound mercury).

    • Wash the erythrocyte pellet twice with PBS.

    • Lyse the final erythrocyte pellet with deionized water.

  • Mercury Quantification:

    • Determine the mercury concentration in the erythrocyte lysate and the supernatant using a suitable analytical method like CVAAS.

  • Data Analysis:

    • Calculate the percentage of mercury bound to erythrocytes in the presence and absence of NADP.

    • Determine the IC₅₀ value of NADP for inhibiting mercury binding.

Protocol 2: Removal of Methylmercury from Pre-loaded Human Erythrocytes

Objective: To assess the ability of this compound to remove methylmercury that has already bound to human erythrocytes.

Procedure:

  • Erythrocyte Loading:

    • Follow the erythrocyte isolation procedure as described in Protocol 1.

    • Incubate the erythrocyte suspension with a known concentration of methylmercuric chloride at 37°C for 1 hour.

    • Wash the erythrocytes three times with PBS to remove unbound mercury.

  • NADP Treatment:

    • Resuspend the mercury-loaded erythrocytes in PBS.

    • Add varying concentrations of NADP (e.g., 0.1, 0.5, 1, 2, 5 mM).

    • Include a control group with no NADP.

  • Incubation and Analysis:

    • Incubate the tubes at 37°C for 1 hour with gentle agitation.

    • Follow steps 4-6 from Protocol 1 to determine the amount of mercury remaining in the erythrocytes and released into the supernatant.

    • Calculate the percentage of mercury removed from the erythrocytes by NADP.

Protocol 3: Assessment of this compound in Protecting Cultured Hepatocytes from Mercury-Induced Toxicity

Objective: To evaluate the cytoprotective effects of this compound against mercury-induced damage in a hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Appropriate cell culture medium and supplements

  • Methylmercuric chloride or Mercuric chloride (HgCl₂)

  • This compound (NADP)

  • Cell viability assay kit (e.g., MTT, MTS, or ATP-based)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Glutathione (GSH) assay kit

  • Multi-well plates (96-well)

Procedure:

  • Cell Culture:

    • Culture hepatocytes in 96-well plates until they reach 80-90% confluency.

  • Treatment:

    • Pre-treatment protocol: Treat cells with varying concentrations of NADP for a specified time (e.g., 1-2 hours) before adding mercury.

    • Co-treatment protocol: Treat cells simultaneously with varying concentrations of NADP and a toxic concentration of mercury (e.g., 0.1-100 ppm MeHg⁺).

    • Include control groups: untreated cells, cells treated with mercury alone, and cells treated with NADP alone.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.

  • Endpoint Assays:

    • Cell Viability: At the end of the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

    • Cytotoxicity (Enzyme Leakage): Collect the cell culture supernatant and measure LDH release using a commercial kit.

    • Oxidative Stress: Lyse the cells and measure intracellular GSH levels using a GSH assay kit.

  • Data Analysis:

    • Normalize the data to the untreated control group.

    • Compare the results from the mercury-treated group with the NADP-protected groups to determine the protective effect.

Mandatory Visualization

Mercury_Toxicity_Pathway cluster_cellular_components Cellular Components cluster_toxic_effects Toxic Effects MeHg Methylmercury (MeHg) Cell_Membrane Cell Membrane Thiol_Proteins Thiol-Containing Proteins (-SH) MeHg->Thiol_Proteins Binds to Selenoproteins Selenoproteins (-SeH) MeHg->Selenoproteins Binds to GSH Glutathione (GSH) MeHg->GSH Binds to Mitochondria Mitochondria MeHg->Mitochondria NADP_MeHg_Complex NADP-MeHg Complex (Excreted) MeHg->NADP_MeHg_Complex Intracellular Intracellular Space MeHg_Complex MeHg-Thiol/Selenol Complexes Thiol_Proteins->MeHg_Complex Selenoproteins->MeHg_Complex GSH->MeHg_Complex ROS Reactive Oxygen Species (ROS) Generation MeHg_Complex->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction (↓ATP, ↑Ca²⁺) Mitochondria->Mito_Dysfunction Mito_Dysfunction->ROS Apoptosis Apoptosis Mito_Dysfunction->Apoptosis PI3K_Akt PI3K/Akt Pathway (Survival) Oxidative_Stress->PI3K_Akt Inhibits Nrf2 Nrf2 Pathway (Antioxidant Response) Oxidative_Stress->Nrf2 Activates (initially) Oxidative_Stress->Apoptosis PI3K_Akt->Apoptosis Inhibits Nrf2->GSH Upregulates NADP N-Acetyl-DL- penicillamine (NADP) NADP->MeHg Chelates NADP->NADP_MeHg_Complex

Caption: Molecular pathway of methylmercury toxicity and the chelating action of this compound.

Experimental_Workflow start Start: Cell Culture (Erythrocytes, Hepatocytes, or Neuronal Cells) mercury_exposure Mercury Exposure (e.g., Methylmercury) start->mercury_exposure nadp_treatment NADP Treatment (Pre- or Co-treatment) start->nadp_treatment incubation Incubation (Specified time and temperature) mercury_exposure->incubation nadp_treatment->incubation endpoint_assays Endpoint Assays incubation->endpoint_assays viability Cell Viability (MTT, MTS, etc.) endpoint_assays->viability cytotoxicity Cytotoxicity (LDH release) endpoint_assays->cytotoxicity oxidative_stress Oxidative Stress (GSH levels) endpoint_assays->oxidative_stress mercury_quant Mercury Quantification (CVAAS) endpoint_assays->mercury_quant data_analysis Data Analysis and Interpretation viability->data_analysis cytotoxicity->data_analysis oxidative_stress->data_analysis mercury_quant->data_analysis

Caption: General experimental workflow for in vitro mercury detoxification studies.

Application Notes and Protocols for N-Acetyl-DL-penicillamine in Animal Models of Copper Overload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous biological processes. However, excessive accumulation, as seen in genetic disorders like Wilson's disease or through environmental exposure, leads to severe cellular damage, particularly in the liver. This copper overload-induced toxicity is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, protein damage, and ultimately, apoptosis.[1][2] Animal models of copper overload are indispensable tools for studying the pathophysiology of this condition and for evaluating the efficacy of potential therapeutic agents.

N-Acetyl-DL-penicillamine is a chelating agent with a high affinity for copper. Its mechanism of action involves binding to excess copper ions, forming a stable, excretable complex, thereby reducing the free copper available to catalyze damaging oxidative reactions.[3] The N-acetyl group may offer different pharmacokinetic and pharmacodynamic properties compared to the more commonly studied D-penicillamine.

These application notes provide detailed protocols for inducing copper overload in rodent models and for the administration and evaluation of this compound as a therapeutic intervention. The accompanying data, largely derived from studies on the closely related D-penicillamine due to a scarcity of specific literature on the N-Acetyl-DL- form, serves as a benchmark for expected outcomes.

Data Presentation

Note: The following tables summarize quantitative data from studies using D-penicillamine, a closely related copper chelator. This information is provided as a reference to anticipate the potential effects of this compound.

Table 1: Effect of Penicillamine on Hepatic Copper Concentration in Animal Models of Copper Overload

Animal ModelTreatment GroupDosageDurationMean Hepatic Copper Concentration (µg/g dry weight)Percent ReductionReference
Doberman PinschersPre-treatment--1036-[4]
D-penicillamineNot Specified4 months40760.7%[4]
Labrador RetrieversPre-treatment-->400-[5]
D-penicillamineNot SpecifiedVariableSignificant DecreaseNot Quantified[5]
Long-Evans Cinnamon RatsCopper Overload--High (Not Quantified)-[6][7]
D-penicillamineNot SpecifiedNot SpecifiedDecreasedNot Quantified[6][7]

Table 2: Effect of Penicillamine on Serum Biomarkers in Animal Models of Copper Overload

Animal ModelBiomarkerTreatment GroupValuePercent ChangeReference
Long-Evans Cinnamon RatsSerum TransaminasesCopper OverloadElevated-[7]
D-penicillamineInhibited ElevationNot Quantified[7]
Doberman PinschersAlanine AminotransferasePre-treatmentPersistently Increased-[4]
D-penicillamine (4 months)No Significant Change*-[4]
Sprague Dawley RatsLactate Dehydrogenase (LDH)Doxorubicin-induced cardiotoxicityIncreased-[1]
Doxorubicin + D-penicillamineDecreased vs. DoxorubicinNot Quantified[1]
Creatine Kinase-MB (CK-MB)Doxorubicin-induced cardiotoxicityIncreased-[1]
Doxorubicin + D-penicillamineDecreased vs. DoxorubicinNot Quantified[1]
Cardiac Troponin I (cTnI)Doxorubicin-induced cardiotoxicityIncreased-[1]
Doxorubicin + D-penicillamineDecreased vs. DoxorubicinNot Quantified[1]

*Note: While serum chemistry did not change significantly, liver histopathology improved.

Table 3: Effect of Penicillamine on Oxidative Stress Markers in Animal Models

Animal ModelOxidative Stress MarkerTreatment GroupValuePercent Change from Control/Diseased StateReference
Sprague Dawley RatsSuperoxide Dismutase (SOD)Doxorubicin-induced cardiotoxicity7.73 ± 0.61 IU/mg protein↓ 45.9% vs. Control[1]
Doxorubicin + D-penicillamine10.72 ± 0.51 IU/mg protein↑ 38.7% vs. Doxorubicin[1]
Glutathione Peroxidase (GPx)Doxorubicin-induced cardiotoxicity58.85 ± 3.81 nmol/min/100 mg protein↓ 60.6% vs. Control[1]
Doxorubicin + D-penicillamineNot specified, but reversedNot Quantified[1]
Malondialdehyde (MDA)Doxorubicin-induced cardiotoxicity100.33 ± 3.67 nM↑ 88.4% vs. Control[1]
Doxorubicin + D-penicillamine61.48 ± 3.97 nM↓ 38.7% vs. Doxorubicin[1]
Toxic Milk MiceGSH/GSSG Ratio (Brain)Penicillamine TreatmentDecreasedNot Quantified[8]
MDA (Brain)Penicillamine TreatmentIncreasedNot Quantified[8]

Experimental Protocols

Protocol 1: Induction of Copper Overload in Rodents

Objective: To establish a consistent and reproducible model of hepatic copper accumulation.

Materials:

  • Male Wistar rats or C57BL/6 mice (8-10 weeks old)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sterile saline (0.9% NaCl)

  • Animal balance

  • Syringes and needles (25-27 gauge)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Preparation of Copper Solution: Prepare a 0.1% (w/v) solution of CuSO₄·5H₂O in sterile saline. This corresponds to a copper concentration of approximately 0.4 mg/mL. Ensure the solution is fully dissolved and sterile-filtered.

  • Induction of Copper Overload:

    • Weigh each animal to determine the precise injection volume.

    • Administer CuSO₄ solution via intraperitoneal (IP) injection at a dose of 2-4 mg/kg body weight.

    • Injections should be given 3-5 times per week for a period of 4-8 weeks.

    • A control group should receive equivalent volumes of sterile saline via IP injection.

  • Monitoring: Monitor animals daily for signs of toxicity, including weight loss, lethargy, and changes in behavior.

  • Verification of Copper Overload: At the end of the induction period, a subset of animals can be euthanized to collect liver tissue for copper content analysis (e.g., by atomic absorption spectroscopy) to confirm successful copper loading.

Protocol 2: Administration of this compound

Objective: To evaluate the therapeutic efficacy of this compound in a copper-overloaded animal model.

Materials:

  • This compound powder

  • Sterile water for injection or appropriate vehicle

  • Oral gavage needles

  • Animal balance

Procedure:

  • Drug Preparation: Prepare a solution of this compound in sterile water. A typical dose for D-penicillamine in rodents is in the range of 30-50 mg/kg body weight.[6] A similar starting dose for this compound is recommended, with dose-response studies to determine the optimal concentration.

  • Treatment Administration:

    • Following the copper overload induction period, divide the animals into treatment and vehicle control groups.

    • Administer the this compound solution or vehicle control daily via oral gavage.

    • The treatment duration can range from 2 to 8 weeks, depending on the experimental endpoints.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissue for histological analysis, copper content measurement, and assessment of oxidative stress markers.

Protocol 3: Biochemical Assays

Objective: To quantify the effects of copper overload and this compound treatment on liver function and oxidative stress.

  • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity:

    • Collect blood and centrifuge to obtain serum.

    • Use commercially available colorimetric assay kits according to the manufacturer's instructions.

    • Measure absorbance at the specified wavelength and calculate enzyme activity (U/L).

  • Hepatic Malondialdehyde (MDA) Levels (Lipid Peroxidation):

    • Homogenize a known weight of liver tissue in ice-cold buffer.

    • Use a thiobarbituric acid reactive substances (TBARS) assay kit.

    • The reaction of MDA with thiobarbituric acid forms a colored product.

    • Measure the absorbance at approximately 532 nm and calculate MDA concentration (nmol/mg protein).

  • Hepatic Superoxide Dismutase (SOD) and Catalase (CAT) Activities:

    • Prepare liver homogenates as described above.

    • Use commercially available assay kits for SOD and CAT activity.

    • SOD activity is often measured by its ability to inhibit the reduction of a chromogenic compound.

    • CAT activity is typically measured by the decomposition of hydrogen peroxide.

    • Calculate enzyme activities according to the kit protocols (U/mg protein).

  • Hepatic Glutathione (GSH) Levels:

    • Prepare liver homogenates.

    • Use a glutathione assay kit, often based on the reaction of GSH with DTNB (Ellman's reagent) to produce a colored product.

    • Measure absorbance at approximately 412 nm and calculate GSH concentration (µmol/g tissue).

Mandatory Visualizations

G CopperOverload Excess Intracellular Copper (Cu2+) ROS Reactive Oxygen Species (ROS) (e.g., •OH) CopperOverload->ROS Fenton Reaction Chelation Chelation CopperOverload->Chelation LipidPeroxidation Lipid Peroxidation (MDA) ROS->LipidPeroxidation ProteinDamage Protein Damage ROS->ProteinDamage DNA_Damage DNA Damage ROS->DNA_Damage MitochondrialDysfunction Mitochondrial Dysfunction LipidPeroxidation->MitochondrialDysfunction ProteinDamage->MitochondrialDysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis MitochondrialDysfunction->Apoptosis Release of Cytochrome c NAP This compound NAP->Chelation Chelation->ROS Inhibition CopperComplex Copper-Penicillamine Complex Chelation->CopperComplex Excretion Urinary Excretion CopperComplex->Excretion

Caption: Mechanism of this compound in Copper Overload.

G Start Start: Animal Acclimatization (1 week) Induction Copper Overload Induction (CuSO4 IP injections, 4-8 weeks) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment This compound (Oral Gavage, 2-8 weeks) Grouping->Treatment Treatment Group Vehicle Vehicle Control (Oral Gavage, 2-8 weeks) Grouping->Vehicle Control Group Endpoint Endpoint: Sample Collection Treatment->Endpoint Vehicle->Endpoint Analysis Biochemical & Histological Analysis (Liver, Serum) Endpoint->Analysis

Caption: Experimental Workflow for Evaluating this compound.

References

Application Notes and Protocols for N-Acetyl-DL-penicillamine in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

N-Acetyl-DL-penicillamine is a thiol-containing compound and a derivative of the chelating agent D-penicillamine. In the context of cell culture and cytotoxicity assays, this compound is frequently utilized as a negative control, particularly in studies involving its S-nitrosated derivative, S-nitroso-N-acetyl-penicillamine (SNAP). SNAP is a well-known nitric oxide (NO) donor, and its cytotoxicity is primarily attributed to the release of NO.[1] this compound, lacking the S-nitroso group, does not generate NO and thus serves as an essential control to delineate the effects of the parent compound from those of nitric oxide.[2] While generally considered to have low intrinsic cytotoxicity, its close structural relatives, D-penicillamine and N-acetylcysteine (NAC), have been shown to induce cytotoxic effects in specific cancer cell lines through various mechanisms.

Mechanism of Action in Related Compounds

The cytotoxic effects of compounds structurally related to this compound, such as D-penicillamine and NAC, have been investigated. These studies provide insights into potential, albeit likely less potent, mechanisms that could be relevant for this compound under specific experimental conditions.

  • Induction of the Unfolded Protein Response (UPR) and Mitochondrial Apoptosis: D-penicillamine has been demonstrated to induce caspase-dependent cell death in human metastatic melanoma cells (A375 and G361). This cytotoxic effect is mediated through the activation of the unfolded protein response (UPR) and the mitochondrial pathway of apoptosis. This selective cytotoxicity was not observed in primary epidermal melanocytes.

  • Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: Both N-acetylcysteine (NAC) and penicillamine have been shown to induce apoptosis in human cervical cancer cells (HeLa). The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress. Key signaling molecules in this pathway include the upregulation of glucose-regulated protein 78 (GRP78) and the processing of activating transcription factor 6 (ATF6) and X box-binding protein 1 (XBP1). These events lead to the expression of C/EBP homologous protein (CHOP), a critical factor in ER stress-mediated apoptosis.

Applications in Cytotoxicity Assays

The primary application of this compound in cytotoxicity assays is as a vehicle or negative control. Its structural similarity to active compounds like SNAP allows researchers to isolate the biological effects of specific chemical modifications, such as S-nitrosation. Given the observed cytotoxic effects of its parent compound, penicillamine, and the related molecule NAC, it is crucial to include this compound as a control to ensure that any observed cytotoxicity from its derivatives is not due to the base molecule itself.

Data Presentation

The following tables summarize the cytotoxic effects of D-penicillamine, a compound closely related to this compound, on various cell lines. Due to its prevalent use as a negative control, specific IC50 values for this compound are not widely reported in the literature, reflecting its low intrinsic cytotoxicity.

Table 1: Cytotoxicity of D-penicillamine in Human Melanoma Cells

Cell LineCompoundConcentrationIncubation TimeAssayResults
A375 (Metastatic Melanoma)D-penicillamine10 mM24 hAnnexin V/PI StainingPronounced cell death
G361 (Metastatic Melanoma)D-penicillamine10 mM24 hCell Viability AssaySignificant decrease in viability
Primary Epidermal MelanocytesD-penicillamine10 mM24 hAnnexin V/PI StainingNo significant impairment of viability
A375N-acetyl-L-cysteine (NAC)10 mM24 hCell Viability AssayDid not impair cell viability

Table 2: Effect of D-penicillamine on Caspase-3 Activation in A375 Cells

TreatmentIncubation TimeFold Increase in Caspase-3 Activation (vs. Control)
D-penicillamine (10 mM)6 h~2-fold
D-penicillamine (10 mM)24 h~15-fold

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a reliable method for quantifying cytotoxicity based on the loss of cell membrane integrity.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls:

    • Untreated Control: Cells in culture medium only (spontaneous LDH release).

    • Vehicle Control: Cells treated with the vehicle used to dissolve the test compound.

    • Positive Control (Maximum LDH Release): Cells treated with the lysis solution provided in the kit.

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualization

ER_Stress_Apoptosis_Pathway cluster_trigger cluster_er_stress ER Stress Response cluster_apoptosis Apoptosis NAC_PEN N-acetylcysteine (NAC) or Penicillamine (PEN) GRP78 GRP78 (BiP) NAC_PEN->GRP78 induces upregulation PERK PERK ATF4 ATF4 PERK->ATF4 phosphorylates eIF2α ATF6 ATF6 pATF6 pATF6 (active) ATF6->pATF6 translocates to Golgi & cleaved IRE1 IRE1 XBP1s XBP1s (active) IRE1->XBP1s CHOP CHOP (DDIT3) ATF4->CHOP induces expression pATF6->CHOP induces expression XBP1s->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis Cytotoxicity_Workflow cluster_prep cluster_assay cluster_analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Compound_Prep 2. Compound Preparation (this compound stock & dilutions) Cell_Seeding 3. Cell Seeding (96-well plate) Treatment 4. Compound Treatment (Incubate for 24, 48, 72h) Cell_Seeding->Treatment Assay_Choice 5. Select Cytotoxicity Assay Treatment->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay LDH_Assay LDH Assay Assay_Choice->LDH_Assay Measurement 6. Absorbance Measurement (Microplate Reader) MTT_Assay->Measurement LDH_Assay->Measurement Calculation 7. Calculation (% Viability or % Cytotoxicity) Measurement->Calculation Results 8. Data Interpretation (IC50 determination if applicable) Calculation->Results

References

Application Notes and Protocols: N-Acetyl-DL-penicillamine for Mitigating Cisplatin-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe dose-dependent side effects, most notably nephrotoxicity. Cisplatin-induced kidney injury is a complex process involving oxidative stress, inflammation, and apoptosis of renal tubular epithelial cells. This document provides detailed application notes and experimental protocols on the potential use of N-Acetyl-DL-penicillamine to mitigate cisplatin-induced nephrotoxicity.

Important Note: While this compound is a thiol-containing compound with antioxidant properties, there is a notable lack of specific published experimental data and detailed protocols for its use in mitigating cisplatin-induced nephrotoxicity. Therefore, the following protocols and data are largely based on studies conducted with the structurally and functionally similar compound, N-acetylcysteine (NAC) . Researchers should consider these protocols as a starting point and adapt them for this compound with appropriate validation.

Mechanism of Action

Cisplatin enters renal tubular cells primarily through the organic cation transporter 2 (OCT2). Inside the cell, it induces cellular damage through multiple mechanisms:

  • Oxidative Stress: Cisplatin generates reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage.[1]

  • Inflammation: Damaged renal cells release pro-inflammatory cytokines and chemokines, attracting immune cells and amplifying the inflammatory response.[2]

  • Apoptosis: Cisplatin activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death of renal tubular epithelial cells.[3]

This compound, as a thiol-containing antioxidant, is hypothesized to mitigate cisplatin-induced nephrotoxicity by:

  • Scavenging ROS: Directly neutralizing free radicals.[1]

  • Replenishing Glutathione (GSH): Acting as a precursor for GSH, a major intracellular antioxidant.[1]

  • Anti-inflammatory Effects: Potentially modulating inflammatory pathways.[1]

  • Chelation: The penicillamine component may chelate platinum species, although this mechanism is less established in the context of N-acetylated forms.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the protective effects of N-acetylcysteine (NAC) against cisplatin-induced nephrotoxicity in animal models. These data can serve as a reference for designing experiments with this compound.

Table 1: Effect of NAC on Renal Function Parameters in a Mouse Model of Cisplatin-Induced Acute Kidney Injury [2]

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Saline)0.4 ± 0.0525 ± 3
Cisplatin (20 mg/kg)2.1 ± 0.3150 ± 15
Cisplatin + NAC (50 mg/kg)1.2 ± 0.290 ± 10

*Data are presented as mean ± SD. *p < 0.05 compared to the Cisplatin group.

Table 2: Effect of NAC on Oxidative Stress Markers in Kidney Tissue [2]

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Glutathione (GSH) (μmol/g protein)Superoxide Dismutase (SOD) (U/mg protein)
Control (Saline)1.5 ± 0.28.5 ± 0.7120 ± 10
Cisplatin (20 mg/kg)4.8 ± 0.53.2 ± 0.465 ± 8
Cisplatin + NAC (50 mg/kg)2.1 ± 0.36.9 ± 0.6105 ± 9*

*Data are presented as mean ± SD. *p < 0.05 compared to the Cisplatin group.

Table 3: Effect of NAC on Inflammatory Cytokine Levels in Kidney Tissue [4]

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)
Control25 ± 440 ± 5
Cisplatin110 ± 12150 ± 18
Cisplatin + Celastrol (as an example of an anti-inflammatory agent)50 ± 775 ± 9

*Data are presented as mean ± SD. *p < 0.01 compared to the Cisplatin group. Note: Data for a different anti-inflammatory agent is shown for illustrative purposes due to a lack of specific NAC data in the provided search results for this parameter.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the protective effects of this compound against cisplatin-induced nephrotoxicity, adapted from studies using NAC.

Protocol 1: In Vivo Animal Model of Cisplatin-Induced Nephrotoxicity

Objective: To induce and evaluate cisplatin nephrotoxicity in a rodent model and assess the protective effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250 g)

  • Cisplatin (pharmaceutical grade)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Metabolic cages for urine collection

  • Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)

  • Centrifuge

  • Kits for measuring serum creatinine and BUN

  • Formalin (10%) for tissue fixation

  • Paraffin embedding equipment

  • Microtome

  • Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining reagents

  • Microscope

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide animals into at least three groups (n=6-8 per group):

    • Control Group: Receives vehicle (e.g., saline) injections.

    • Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg for mice, 7.5 mg/kg for rats).[4]

    • Cisplatin + this compound Group: Receives this compound (dose to be determined by pilot studies, e.g., starting with a range similar to NAC, such as 50-150 mg/kg, i.p. or oral gavage) administered at a specific time relative to cisplatin (e.g., 1 hour before, or daily for several days before and after cisplatin).[2]

  • Induction of Nephrotoxicity: Administer cisplatin or saline to the respective groups.

  • Treatment: Administer this compound according to the experimental design.

  • Monitoring: Monitor animal body weight and general health daily.

  • Sample Collection: At a predetermined time point (e.g., 72 hours after cisplatin injection), collect blood and urine samples. Euthanize the animals and harvest the kidneys.

  • Biochemical Analysis:

    • Centrifuge blood samples to obtain serum.

    • Measure serum creatinine and BUN levels using commercially available kits.[5]

  • Histopathological Analysis:

    • Fix one kidney in 10% formalin, embed in paraffin, and cut 4-5 µm sections.[6]

    • Stain sections with H&E and PAS to assess tubular necrosis, cast formation, and brush border loss.[7]

    • Score the degree of kidney injury semi-quantitatively.

  • Oxidative Stress and Inflammatory Marker Analysis (optional):

    • Homogenize the other kidney to measure levels of MDA, GSH, SOD, TNF-α, and IL-6 using appropriate assay kits.[2][4]

Protocol 2: In Vitro Assessment of Cytoprotection in Renal Tubular Epithelial Cells

Objective: To evaluate the direct protective effect of this compound on renal cells exposed to cisplatin.

Materials:

  • Human kidney proximal tubular epithelial cell line (e.g., HK-2)

  • Cell culture medium (e.g., DMEM/F12) with supplements (e.g., FBS, penicillin/streptomycin)

  • Cisplatin

  • This compound

  • MTT or WST-1 assay kit for cell viability

  • Kits for measuring apoptosis (e.g., Annexin V/PI staining, caspase-3 activity)

  • Fluorescent probes for ROS measurement (e.g., DCFH-DA)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HK-2 cells in appropriate medium until they reach 70-80% confluency.

  • Treatment:

    • Seed cells in 96-well plates for viability assays or 6-well plates for other assays.

    • Pre-treat cells with varying concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Expose the cells to a cytotoxic concentration of cisplatin (e.g., 20-50 µM) for 24-48 hours. Include control groups (untreated, cisplatin only, this compound only).

  • Cell Viability Assay (MTT/WST-1):

    • After the treatment period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader to determine cell viability.

  • Apoptosis Assay (Annexin V/PI staining):

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

  • ROS Measurement:

    • Load the cells with a fluorescent ROS probe (e.g., DCFH-DA) during the final 30 minutes of treatment.

    • Wash the cells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

Visualizations

Signaling Pathways

cisplatin_nephrotoxicity_pathway cluster_uptake Cellular Uptake cluster_damage Cellular Damage Mechanisms cluster_consequences Downstream Consequences cluster_outcome Pathological Outcome cluster_intervention Protective Intervention Cisplatin Cisplatin OCT2 OCT2 Cisplatin->OCT2 Enters Cell DNA_Damage DNA Damage OCT2->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction OCT2->Mitochondrial_Dysfunction ER_Stress ER Stress OCT2->ER_Stress Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis ROS_Production ROS Production (Oxidative Stress) Mitochondrial_Dysfunction->ROS_Production Mitochondrial_Dysfunction->Apoptosis ER_Stress->Apoptosis Inflammation Inflammation (Cytokine Release) ROS_Production->Inflammation Nephrotoxicity Nephrotoxicity (Kidney Injury) Inflammation->Nephrotoxicity Apoptosis->Nephrotoxicity NAP This compound ROS_Scavenging ROS Scavenging NAP->ROS_Scavenging GSH_Replenishment GSH Replenishment NAP->GSH_Replenishment ROS_Scavenging->ROS_Production Inhibits GSH_Replenishment->ROS_Production Inhibits

Experimental Workflow

experimental_workflow cluster_animal_model In Vivo Animal Model cluster_analysis Analysis cluster_invitro In Vitro Cell Model cluster_assays Cell-based Assays Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Cisplatin, Cisplatin+NAP) Animal_Acclimatization->Grouping Induction Cisplatin Administration Grouping->Induction Treatment NAP Administration Grouping->Treatment Sample_Collection Sample Collection (Blood, Urine, Kidneys) Induction->Sample_Collection Treatment->Sample_Collection Biochemical Biochemical Analysis (Creatinine, BUN) Sample_Collection->Biochemical Histopathology Histopathology (H&E, PAS) Sample_Collection->Histopathology Oxidative_Stress Oxidative Stress Markers (MDA, GSH, SOD) Sample_Collection->Oxidative_Stress Cell_Culture Renal Cell Culture (HK-2) Treatment_InVitro Cisplatin +/- NAP Treatment Cell_Culture->Treatment_InVitro Assays Cell-based Assays Treatment_InVitro->Assays Viability Cell Viability (MTT) Assays->Viability Apoptosis_Assay Apoptosis (Annexin V) Assays->Apoptosis_Assay ROS_Assay ROS Production Assays->ROS_Assay

References

Investigating the Effects of N-Acetyl-DL-penicillamine on Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the impact of N-Acetyl-DL-penicillamine on key aspects of mitochondrial function. The following sections detail experimental protocols and data presentation guidelines to facilitate reproducible and robust studies in this area.

Introduction

This compound, a derivative of the amino acid penicillamine, is a compound of interest for its potential therapeutic applications. Its biological effects are thought to be linked to its antioxidant properties and its ability to modulate cellular signaling pathways. A critical aspect of understanding the mechanism of action of this compound is to elucidate its effects on mitochondrial function. Mitochondria are central to cellular metabolism, energy production, and the regulation of cell death pathways. Therefore, assessing the impact of this compound on mitochondrial bioenergetics and signaling is crucial for its development as a potential therapeutic agent.

Data Presentation

A systematic approach to data presentation is essential for the comparison and interpretation of experimental findings. The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effects of this compound on Mitochondrial Respiration

Treatment GroupConcentration (µM)Basal Respiration (pmol O₂/min)ATP-Linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Vehicle Control-
This compound10
This compound50
This compound100
Positive Control (e.g., FCCP)

Data in this table is illustrative. Researchers should populate it with their own experimental results.

Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupConcentration (µM)ΔΨm (Relative Fluorescence Units)% Change from Control
Vehicle Control-0%
This compound10
This compound50
This compound100
Positive Control (e.g., CCCP)

Data in this table is illustrative. Researchers should populate it with their own experimental results.

Table 3: Effects of this compound on Cellular ATP Levels

Treatment GroupConcentration (µM)ATP Concentration (µM)% Change from Control
Vehicle Control-0%
This compound10
This compound50
This compound100
Positive Control (e.g., Oligomycin)

Data in this table is illustrative. Researchers should populate it with their own experimental results.

Table 4: Effects of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)Mitochondrial ROS (Relative Fluorescence Units)% Change from Control
Vehicle Control-0%
This compound10
This compound50
This compound100
Positive Control (e.g., Antimycin A)

Data in this table is illustrative. Researchers should populate it with their own experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.

Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.[1][2]

Materials:

  • Seahorse XF Analyzer (or equivalent)

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., HepG2, SH-SY5Y)

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test reagents: Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of Rotenone and Antimycin A.[1]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment time.

  • Assay Setup: Calibrate the Seahorse XF sensor cartridge. Load the mitochondrial stress test reagents into the appropriate ports of the sensor cartridge.

  • Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1][3]

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in ΔΨm.[4][5][6]

Materials:

  • Fluorescence microscope or plate reader

  • Cell line of interest

  • This compound

  • TMRE or TMRM fluorescent dye

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Hoechst 33342 for nuclear staining (optional)

Procedure:

  • Cell Culture and Treatment: Culture cells on glass-bottom dishes or in clear-bottom black-walled microplates. Treat the cells with different concentrations of this compound or vehicle for the desired duration.

  • Staining: Add TMRE or TMRM to the culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C. For the positive control, add CCCP (10 µM) for 5-10 minutes.

  • Imaging/Reading:

    • Microscopy: Wash the cells with pre-warmed buffer and image using a fluorescence microscope with appropriate filter sets (e.g., Ex/Em ~549/575 nm for TMRE).

    • Plate Reader: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or the average intensity per well. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 3: Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP levels.[7][8]

Materials:

  • Luminometer

  • Cell line of interest

  • This compound

  • ATP assay kit (containing luciferase and D-luciferin)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound or vehicle control.

  • Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • ATP Measurement: Add the luciferase/luciferin reagent to each well. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.

Protocol 4: Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses a mitochondria-targeted fluorescent probe, such as MitoSOX™ Red, to specifically detect mitochondrial superoxide levels.[9][10]

Materials:

  • Fluorescence microscope or flow cytometer

  • Cell line of interest

  • This compound

  • MitoSOX™ Red reagent

  • Antimycin A as a positive control for mitochondrial ROS production

  • Hoechst 33342 for nuclear staining (optional)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.

  • Staining: Add MitoSOX™ Red to the culture medium at a final concentration of 2.5-5 µM and incubate for 10-30 minutes at 37°C, protected from light.

  • Imaging/Analysis:

    • Microscopy: Wash the cells and image using a fluorescence microscope with appropriate filter sets (e.g., Ex/Em ~510/580 nm).

    • Flow Cytometry: Harvest the cells, resuspend in buffer, and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's effects on mitochondrial function.

experimental_workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., HepG2, SH-SY5Y) treatment Treatment with This compound cell_culture->treatment respiration Mitochondrial Respiration (Seahorse XF) treatment->respiration mmp Mitochondrial Membrane Potential (TMRE/TMRM) treatment->mmp atp Cellular ATP Levels (Luciferase Assay) treatment->atp ros Mitochondrial ROS (MitoSOX Red) treatment->ros data_analysis Quantitative Data Analysis respiration->data_analysis mmp->data_analysis atp->data_analysis ros->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis

Caption: Experimental workflow for investigating this compound's mitochondrial effects.

mitochondrial_apoptosis_pathway cluster_stimulus Cellular Stress cluster_er Endoplasmic Reticulum Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade drug This compound er_stress ER Stress drug->er_stress bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) drug->bcl2_family chop CHOP Upregulation er_stress->chop chop->bcl2_family Pro-apoptotic signaling momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways of this compound-induced apoptosis.[11]

References

N-Acetyl-DL-penicillamine: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-penicillamine (NADLP) is a derivative of the amino acid penicillamine, characterized by the presence of an acetyl group on the nitrogen atom and a thiol (-SH) group. This structure confers upon it significant capabilities as a chelating agent for heavy metals. While its parent compound, D-penicillamine, has been investigated for its therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's disease due to its ability to chelate copper, this compound's role is less direct but equally important in specific research contexts.[1][2][3]

Primarily, this compound serves two key functions in the study of neurodegenerative diseases: as a potent metal chelator and as an essential negative control for studies involving S-nitroso-N-acetyl-dl-penicillamine (SNAP), a nitric oxide (NO) donor.[4][5] Given that metal ion dyshomeostasis, particularly of copper, zinc, and iron, is a hallmark of pathologies like Alzheimer's disease, the chelating properties of NADLP are of significant interest.[1] Furthermore, as a stable analog of SNAP that does not generate nitric oxide, it is invaluable for delineating the specific effects of NO in experimental models.[5]

These application notes provide an overview of the mechanisms, quantitative data, and detailed protocols for utilizing this compound in a research setting focused on neurodegenerative disorders.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from studies involving this compound and its parent compound, D-penicillamine, to provide a comparative overview of their biological activities.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterSpecies/ModelConcentration/DoseEffectReference
Methyl Mercury Binding InhibitionHuman Erythrocytes1 mM50% inhibition of binding[5]
Methyl Mercury RemovalMethyl Mercury-Loaded Blood Cells1 mM50% removal of methyl mercury ions[5]
Reduction of Mercury Half-lifeMice3 mmol/kg per day (p.o.)Significant reduction in the biological half-life of mercury[5]
Reduction of Mercury LevelsMice3 mmol/kg per day (p.o.)Decreased mercury levels in liver, kidney, brain, and blood[5]
Increased Mercury ExcretionMice3 mmol/kg per day (p.o.)Increased urinary excretion of mercury[5]
Protection from Mercuric ChlorideMice1.6 mmol/kg (p.o.)Decreased mortality induced by mercuric chloride[5]

Table 2: Activity of D-penicillamine (Parent Compound) in Neurodegenerative Disease Models

ParameterSpecies/ModelConcentration/DoseEffectReference
Resolubilization of Copper-Aβ(1-42) AggregatesIn VitroNot specifiedEffective resolubilization[1]
Cognitive ImprovementAPP/PS1 Mice2 mg/kg (nasal hydrogel) every other day for 3 monthsSignificant improvement in cognitive ability[2]
Aβ Deposition ReductionAPP/PS1 Mice2 mg/kg (nasal hydrogel) every other day for 3 monthsReduced Aβ deposition[2]
sAPPα ExpressionAPP/PS1 Mice2 mg/kg (nasal hydrogel) every other day for 3 monthsSignificant increase in sAPPα expression[2]
sAPPβ ExpressionAPP/PS1 Mice2 mg/kg (nasal hydrogel) every other day for 3 monthsModest decrease in sAPPβ expression[2]
Metabolism in PatientsParkinson's & Motor Neurone Disease Patients125 mg (oral)Increased excretion of S-methyl-D-penicillamine compared to controls[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms and experimental designs relevant to the study of penicillamine compounds in neurodegenerative diseases.

G cluster_0 Proposed D-Penicillamine Mechanism in Alzheimer's Disease DPen D-Penicillamine MTNR1a Melatonin Receptor 1 (MTNR1α) DPen->MTNR1a Activates PKA PKA MTNR1a->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB ADAM10 ADAM10 (α-secretase) CREB->ADAM10 Upregulates Expression APP Amyloid Precursor Protein (APP) ADAM10->APP Cleaves sAPPa sAPPα (non-amyloidogenic) APP->sAPPa Non-amyloidogenic pathway Ab Aβ Generation (amyloidogenic) APP->Ab Amyloidogenic pathway (inhibited)

Caption: Proposed signaling pathway for D-penicillamine in Alzheimer's disease models.[2]

G cluster_workflow Preclinical Workflow for this compound invitro In Vitro Studies chelation Metal Chelation Assay (e.g., Cu²⁺, Zn²⁺) invitro->chelation aggregation Aβ / α-synuclein Aggregation Assay invitro->aggregation toxicity Neuronal Cell Viability (e.g., SH-SY5Y cells) invitro->toxicity invivo In Vivo Studies (e.g., APP/PS1 Mouse Model) chelation->invivo Positive results aggregation->invivo Positive results toxicity->invivo Positive results treatment Chronic Administration of NADLP invivo->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior biochem Biochemical Analysis treatment->biochem histology Histological Analysis treatment->histology biochem_details ELISA (Aβ levels) Western Blot (sAPPα) biochem->biochem_details histology_details Thioflavin-S Staining (Plaque Load) histology->histology_details

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of Metal Chelation and Amyloid-β Aggregation

This protocol is designed to assess the ability of this compound to chelate metal ions and subsequently inhibit metal-induced aggregation of amyloid-beta (Aβ) peptides.

Materials:

  • This compound (NADLP)

  • Synthetic Aβ(1-42) peptide

  • Copper(II) chloride (CuCl₂)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of NADLP in sterile PBS.

    • Prepare a 1 mM stock solution of Aβ(1-42) in hexafluoroisopropanol (HFIP), aliquot, and evaporate HFIP to form a peptide film. Store at -80°C.

    • Immediately before use, reconstitute the Aβ(1-42) film in PBS to a final concentration of 100 µM.

    • Prepare a 1 mM stock solution of CuCl₂ in sterile water.

    • Prepare a 500 µM ThT solution in PBS and filter through a 0.22 µm filter.

  • Aggregation Assay:

    • In a 96-well plate, set up the following conditions in triplicate (final volume 100 µL):

      • Aβ only (25 µM Aβ)

      • Aβ + Cu²⁺ (25 µM Aβ, 25 µM CuCl₂)

      • Aβ + Cu²⁺ + NADLP (25 µM Aβ, 25 µM CuCl₂, and varying concentrations of NADLP, e.g., 10, 50, 100 µM)

      • NADLP only (control for fluorescence)

    • Add 10 µL of the ThT solution to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Data Acquisition:

    • Measure ThT fluorescence at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Analysis:

    • Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of NADLP compared to the Aβ + Cu²⁺ condition indicates inhibition of aggregation.

Protocol 2: In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol describes the administration of this compound to a transgenic mouse model of Alzheimer's disease, such as APP/PS1 mice, to evaluate its effects on pathology and cognition. This protocol is adapted from a study using D-penicillamine.[2]

Materials:

  • APP/PS1 transgenic mice (and wild-type littermates)

  • This compound (NADLP)

  • Vehicle (e.g., sterile saline or PBS)

  • Administration equipment (e.g., oral gavage needles or equipment for nasal delivery if formulated in a hydrogel)

  • Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

  • Animal Groups:

    • Divide 6-month-old APP/PS1 mice into two groups (n=10-12 per group):

      • Vehicle control group

      • NADLP treatment group

    • Include a group of wild-type mice as an additional control.

  • Dosing and Administration:

    • Based on previous studies with related compounds, a starting dose could be in the range of 2-10 mg/kg.[2] The exact dose should be determined by preliminary toxicology studies.

    • Administer NADLP or vehicle daily (or as determined by pharmacokinetic studies) via oral gavage for a period of 3 months.

  • Behavioral Testing:

    • In the final week of treatment, perform cognitive testing using the Morris water maze to assess spatial learning and memory.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Collect brain tissue. Hemisect the brain: use one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for histology.

    • Biochemistry: Homogenize brain tissue to measure Aβ levels via ELISA and key signaling proteins (e.g., sAPPα, ADAM10) via Western blot.[2]

    • Histology: Section the fixed hemisphere and perform Thioflavin-S or immunohistochemical staining to quantify amyloid plaque load.

Protocol 3: Use as a Negative Control in Nitric Oxide Donor Studies

This protocol outlines the use of this compound as a negative control alongside the NO-donor SNAP to investigate the role of nitric oxide in a neuronal cell culture model.

Materials:

  • S-nitroso-N-acetyl-dl-penicillamine (SNAP)

  • This compound (NADLP)

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • Assay kits for apoptosis (e.g., Caspase-3 activity) or cell viability (e.g., MTT)

  • An agent to induce cellular stress (e.g., glutamate, H₂O₂)

Procedure:

  • Cell Culture:

    • Plate neuronal cells at an appropriate density in 96-well or 24-well plates and allow them to adhere overnight.

  • Experimental Treatment:

    • Pre-treat cells for 1 hour with the following conditions:

      • Vehicle (control)

      • SNAP (e.g., 100 µM)

      • NADLP (e.g., 100 µM, to match SNAP concentration)

    • After pre-treatment, introduce the cellular stressor (e.g., 200 µM H₂O₂) to all wells except for an untreated control group.

  • Incubation and Analysis:

    • Incubate for a specified period (e.g., 24 hours).

    • Perform a cell viability assay (MTT) or an apoptosis assay (Caspase-3 activity) according to the manufacturer's instructions.

  • Interpretation:

    • If SNAP shows a protective effect against the stressor (i.e., higher viability or lower apoptosis) while NADLP does not, it can be concluded that the observed effect is due to the release of nitric oxide from SNAP and not from the penicillamine backbone itself.[5]

References

Application Note: Quantification of N-Acetyl-DL-penicillamine in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of N-Acetyl-DL-penicillamine in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a thiol-containing compound often utilized as a control molecule in studies involving S-nitroso-N-acetyl-dl-penicillamine (SNAP), a nitric oxide donor.[1] The accurate quantification of this compound is crucial for understanding its pharmacokinetics and for distinguishing its effects from those of its S-nitroso derivative. The described methodology is based on pre-column derivatization to enhance detection sensitivity, followed by chromatographic separation and quantification. This document offers two primary protocols: one utilizing UV detection and another employing fluorescence detection for higher sensitivity.

Introduction

This compound, the N-acetylated form of the chelating agent penicillamine, plays a significant role in biomedical research. Its primary application is as a chiral reagent for the pre-column derivatization of amino acids and amino alcohols for HPLC analysis.[1] Due to its structural similarity to other thiol drugs like D-penicillamine and N-acetylcysteine, analytical methods for these compounds can often be adapted for the quantification of this compound. The presence of a free sulfhydryl group allows for derivatization, a key step in enhancing the analyte's chromophoric or fluorophoric properties for sensitive detection by HPLC. This note details robust methods for the extraction and quantification of this compound from biological matrices such as plasma and urine.

Experimental Protocols

Two primary methods are presented, differing in the derivatization agent and the HPLC detector used. Method A employs 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) for derivatization followed by UV detection, while Method B utilizes N-(1-pyrenyl)maleimide (NPM) for derivatization and fluorescence detection, offering higher sensitivity.

Method A: HPLC with UV Detection

This method is suitable for applications where moderate sensitivity is required.

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add 50 µL of a solution containing the derivatization reagent, 5,5′-dithiobis (2-nitrobenzoic acid).

  • Vortex the mixture for 1 minute.

  • Incubate at room temperature for 5 minutes to allow for the derivatization reaction to complete.

  • Add 50 µL of 10% perchloric acid to precipitate plasma proteins.[2]

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and inject a 20 µL aliquot into the HPLC system.[2]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., Shimadzu VP-ODS, 150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol and 0.05 M sodium acetate solution (12:88, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25°C[2]

  • Detection: UV at 320 nm[2]

  • Injection Volume: 20 µL[2]

3. Quantification

A calibration curve is constructed by plotting the peak area of the derivatized this compound against a series of known concentrations. The concentration of the analyte in the biological samples is then determined by interpolating their peak areas on this curve.

Method B: HPLC with Fluorescence Detection

This method offers higher sensitivity and is suitable for the detection of low concentrations of this compound.

1. Sample Preparation (Plasma, Tissue Homogenates)

  • To 10 µL of the sample (plasma or tissue homogenate), add 240 µL of Tris-EDTA buffer.

  • Add 750 µL of a 1 mM solution of the derivatizing agent, N-(1-pyrenyl)maleimide (NPM), in a suitable organic solvent.

  • Vortex the mixture and incubate at room temperature for 30 minutes in the dark.

  • Stop the reaction by adding 5 µL of 1/6 M HCl.[3]

  • Filter the sample through a 0.2 µm syringe filter.[3]

  • Inject a 20 µL aliquot into the HPLC system.[3]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., Astec, 100 x 4.6 mm, 3 µm)[3]

  • Mobile Phase: 40% acetonitrile, 60% water, containing 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[3]

  • Flow Rate: 0.50 mL/min[3]

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm[3]

  • Injection Volume: 20 µL[3]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used for the quantification of similar thiol-containing compounds. These values can serve as a benchmark for the validation of an this compound assay.

Table 1: Method Validation Parameters for HPLC-UV Method (based on Penicillamine)

ParameterResult
Linearity Range0.1 - 10.0 mg/L[2]
Correlation Coefficient (r²)> 0.999[2]
Lower Limit of Quantification (LLOQ)0.1 mg/L[2]
Intra-day Precision (RSD%)< 6%[2]
Inter-day Precision (RSD%)< 6%[2]
Extraction Recovery> 60%[2]

Table 2: Method Validation Parameters for HPLC-Fluorescence Method (based on D-penicillamine)

ParameterResult
Linearity Range4 - 2500 nM[3]
Correlation Coefficient (r)0.997 (in samples), 0.999 (in standards)[3]
Within-run Precision (RSD%)2.27% (for 500 nM standard)[4]
Between-run Precision (RSD%)2.23% (for 500 nM standard)[4]

Visualizations

experimental_workflow_uv cluster_sample_prep Sample Preparation (UV) cluster_hplc_analysis HPLC Analysis (UV) plasma Plasma Sample derivatization Add DTNB (Derivatization Reagent) plasma->derivatization vortex1 Vortex & Incubate derivatization->vortex1 precipitation Add Perchloric Acid (Protein Precipitation) vortex1->precipitation vortex2 Vortex & Centrifuge precipitation->vortex2 supernatant Collect Supernatant vortex2->supernatant injection Inject 20 µL supernatant->injection Transfer for Analysis separation C18 Column Isocratic Elution injection->separation detection UV Detector (320 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification experimental_workflow_fluorescence cluster_sample_prep_fluorescence Sample Preparation (Fluorescence) cluster_hplc_analysis_fluorescence HPLC Analysis (Fluorescence) sample Biological Sample (Plasma or Tissue Homogenate) buffer Add Tris-EDTA Buffer sample->buffer derivatization_npm Add NPM (Derivatization Reagent) buffer->derivatization_npm incubate Vortex & Incubate (Dark) derivatization_npm->incubate stop_reaction Add HCl to Stop Reaction incubate->stop_reaction filter Filter (0.2 µm) stop_reaction->filter injection_fluorescence Inject 20 µL filter->injection_fluorescence Transfer for Analysis separation_fluorescence C18 Column Isocratic Elution injection_fluorescence->separation_fluorescence detection_fluorescence Fluorescence Detector (Ex: 330 nm, Em: 380 nm) separation_fluorescence->detection_fluorescence quantification_fluorescence Data Acquisition & Quantification detection_fluorescence->quantification_fluorescence

References

Application Notes and Protocols for the Use of N-Acetyl-DL-penicillamine in Cystinuria Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is an inherited metabolic disorder characterized by impaired reabsorption of cystine and dibasic amino acids in the kidneys, leading to excessive urinary cystine excretion. The low solubility of cystine in urine results in the formation of crystals and stones, causing recurrent nephrolithiasis. N-Acetyl-DL-penicillamine, a thiol-based drug, has been investigated as a therapeutic agent to mitigate stone formation in patients with cystinuria. These application notes provide a comprehensive overview of the use of this compound in cystinuria research, including its mechanism of action, experimental protocols, and a summary of key quantitative data.

Mechanism of Action

This compound functions through a thiol-disulfide exchange reaction with cystine. The thiol group (-SH) on N-acetyl-penicillamine cleaves the disulfide bond in the cystine molecule. This reaction forms a mixed disulfide of N-acetyl-penicillamine and cysteine, which is significantly more soluble in urine than cystine itself. By converting insoluble cystine into a more soluble compound, this compound helps to prevent the formation of cystine crystals and stones.[1][2]

Cystine Insoluble Cystine Reaction Thiol-Disulfide Exchange Cystine->Reaction NAP N-Acetyl-DL- penicillamine NAP->Reaction SolubleComplex Soluble N-acetyl-penicillamine- cysteine disulfide Reaction->SolubleComplex Excretion Urinary Excretion SolubleComplex->Excretion cluster_protocol Protocol Workflow Start Patient Selection (Confirmed Cystinuria) Baseline Baseline 24-hr Urine Collection Start->Baseline InitiateTx Initiate N-Acetyl-DL- penicillamine (Low Dose) Baseline->InitiateTx Titrate Gradual Dose Titration InitiateTx->Titrate Titrate->Titrate CollectSamples Periodic 24-hr Urine Collection Titrate->CollectSamples Analysis Measure Urinary Cystine Concentration CollectSamples->Analysis Endpoint Evaluate Reduction in Cystine Excretion Analysis->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-DL-penicillamine Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-DL-penicillamine (NADP) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors affecting the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, the presence of oxidizing agents, and exposure to atmospheric oxygen. As a thiol-containing compound, the sulfhydryl group is susceptible to oxidation.

2. What is the main degradation pathway for this compound in aqueous solutions?

The principal degradation pathway is the oxidation of the thiol group (-SH). This can lead to the formation of this compound disulfide, the corresponding dimer. Further oxidation can yield sulfenic, sulfinic, and ultimately sulfonic acid derivatives.

3. What is the optimal pH range for the stability of this compound solutions?

While specific kinetic data for this compound is not extensively published, information on its parent compound, D-penicillamine, suggests that aqueous solutions are most stable in the acidic pH range, specifically between pH 2 and 4.[1] Stability is expected to decrease at neutral and alkaline pH due to the increased susceptibility of the thiolate anion to oxidation.

4. How should I prepare and store this compound stock solutions?

For short-term use, prepare stock solutions in a degassed, aqueous buffer within the optimal pH range (e.g., pH 2-4 citrate or phosphate buffer). It is recommended to use freshly prepared solutions. For longer-term storage, it is advisable to store aliquots of the solution at low temperatures (-20°C or -80°C) to minimize degradation. As the solid form is air-sensitive, it is best to store it in a cool, dark place, potentially under an inert gas.[2]

5. Is this compound sensitive to light?

While the parent compound D-penicillamine is relatively stable in light, it is good laboratory practice to protect this compound solutions from light to prevent potential photo-induced degradation, especially during long-term stability studies.

6. Can metal ions affect the stability of this compound solutions?

Yes, as a chelating agent, this compound can interact with metal ions.[2] Certain metal ions, such as copper (II), can catalyze the oxidation of thiols, thereby accelerating the degradation of this compound. It is advisable to use high-purity water and reagents to minimize metal ion contamination.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of potency in prepared solutions. Oxidation of the thiol group to the disulfide dimer. This is accelerated by neutral or alkaline pH, presence of oxygen, and trace metal contaminants.Prepare solutions fresh using degassed buffers. Work with solutions at a pH between 2 and 4. Store stock solutions frozen in aliquots. Use high-purity water and consider adding a chelating agent like EDTA if metal contamination is suspected.
Appearance of a new, later-eluting peak in HPLC analysis over time. This is likely the this compound disulfide dimer, which is less polar than the monomer and thus has a longer retention time on a reversed-phase column.Confirm the identity of the new peak by mass spectrometry or by comparing its retention time with a standard of the disulfide. To minimize its formation, follow the solution preparation and storage recommendations above.
Inconsistent results in bioassays. Degradation of this compound to less active or inactive forms (e.g., oxidized derivatives). The rate of degradation may vary between experiments due to differences in buffer preparation, incubation time, or temperature.Strictly control the age of the solution, pH, and temperature in your experiments. Prepare fresh solutions for each experiment or validate the stability of your working solutions under the specific assay conditions.
Peak tailing or shifting retention times in HPLC analysis. Interaction of the thiol or carboxylic acid group with active sites on the HPLC column packing material or with metal ions in the mobile phase or system.Use a high-quality, end-capped C18 column. Acidify the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid and reduce peak tailing. If metal chelation is suspected, consider adding a small amount of a chelating agent to the mobile phase.

Data Presentation

Table 1: Hypothetical Degradation of this compound (1 mg/mL) in Aqueous Buffers at 25°C

pH Buffer % Remaining after 24 hours % Remaining after 72 hours % Remaining after 1 week
2.0Citrate99.598.095.8
4.0Acetate99.297.594.2
7.4Phosphate95.085.170.3
9.0Borate88.370.550.1

Note: This table presents hypothetical data for illustrative purposes, based on the known stability profiles of similar thiol-containing compounds. Actual degradation rates should be determined experimentally.

Table 2: Influence of Temperature on the Stability of this compound (1 mg/mL) in pH 7.4 Phosphate Buffer

Temperature % Remaining after 24 hours % Remaining after 72 hours
4°C99.899.2
25°C95.085.1
37°C89.675.4

Note: This table presents hypothetical data for illustrative purposes. Elevated temperatures are expected to accelerate the degradation of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol describes a general method for the analysis of this compound and its primary degradation product, the disulfide dimer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 5% B

    • 17-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in Mobile Phase A.

Protocol 2: Forced Degradation Study

To assess the stability-indicating nature of the HPLC method and to identify potential degradation products, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 2 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 72 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.

Visualizations

degradation_pathway NADP This compound (R-SH) Disulfide This compound Disulfide (R-S-S-R) NADP->Disulfide Oxidation (O2, metal ions) Sulfenic Sulfenic Acid (R-SOH) NADP->Sulfenic Oxidation Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Further Oxidation

Caption: Major oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare NADP solution in aqueous buffer stress Apply stress conditions (pH, Temp, H2O2) prep->stress hplc Inject sample into RP-HPLC system stress->hplc detect UV Detection (210 nm) hplc->detect quant Quantify NADP and degradation products detect->quant

Caption: General workflow for a stability study of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_solution Check age and storage of NADP solution start->check_solution fresh_solution Prepare fresh solution using degassed buffer check_solution->fresh_solution Old or improperly stored check_hplc Review HPLC chromatogram check_solution->check_hplc Freshly prepared fresh_solution->check_hplc extra_peaks Presence of extra peaks? check_hplc->extra_peaks disulfide Likely disulfide formation. Optimize storage. extra_peaks->disulfide Yes peak_shape Poor peak shape? extra_peaks->peak_shape No ok Problem Resolved disulfide->ok mobile_phase Adjust mobile phase pH or check for metal ions peak_shape->mobile_phase Yes peak_shape->ok No mobile_phase->ok

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing N-Acetyl-DL-penicillamine concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-DL-penicillamine (NAP) in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound (NAP) and what are its primary uses in cell culture?

This compound is a chelating agent and an analog of S-nitroso-N-acetyl-DL-penicillamine (SNAP).[1] Its primary applications in in vitro research include:

  • Heavy Metal Chelation: NAP is effective in binding and removing heavy metals. For instance, a 1 mM concentration can inhibit the binding of methyl mercury to human erythrocytes by 50%.[1][2]

  • Negative Control for SNAP: As NAP does not generate nitric oxide (NO), it serves as an excellent negative control in experiments investigating the effects of the NO-donor SNAP.[1][3] This allows researchers to distinguish the effects of the parent molecule from those of nitric oxide.[3]

  • Induction of Apoptosis: The parent compound of NAP, penicillamine, has been shown to induce apoptosis in certain cancer cell lines through the endoplasmic reticulum (ER) stress pathway.[4][5]

2. What is the recommended concentration range for this compound in cell culture?

The optimal concentration of NAP is highly dependent on the cell line and the specific application. Here are some general guidelines:

  • As a Chelating Agent: A concentration of 1 mM has been shown to be effective for chelating methyl mercury in isolated human erythrocytes.[1][2]

  • As a Negative Control for SNAP: The concentration of NAP should match the concentration of SNAP being used in the experiment. Common concentrations for SNAP in cell culture range from 0.01 µM to 100 µM .[6][7]

  • For Cytotoxicity/Apoptosis Studies: Based on studies with the parent compound D-penicillamine, a starting concentration range of 100 µM to 500 µM can be tested.[8] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

3. How should I prepare a stock solution of this compound?

NAP is soluble in several organic solvents. Here are the recommended solubilities:

  • Dimethylformamide (DMF): 30 mg/mL

  • Dimethyl sulfoxide (DMSO): 30 mg/mL[1]

  • Ethanol: 5 mg/mL[1]

For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

4. What is the mechanism of action of this compound?

NAP has several mechanisms of action:

  • Chelation: The thiol group in its structure allows it to bind to heavy metals.[3] For example, it can form a 2:1 complex with copper.[2]

  • Induction of ER Stress: Similar to its parent compound penicillamine and N-acetyl cysteine, NAP is believed to induce apoptosis in cancer cells by upregulating glucose-regulated protein 78 (GRP78), a key marker of ER stress.[4] This leads to the activation of the PERK-ATF4 and ATF6 pathways, culminating in the expression of the pro-apoptotic protein CHOP.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms in the media after adding NAP. The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the culture medium is less than 0.5%, and ideally below 0.1%. Prepare an intermediate dilution of the NAP stock solution in serum-free medium before adding it to the final culture.
The solubility of NAP is exceeded in the aqueous medium.After preparing the stock solution in DMSO, perform serial dilutions in your cell culture medium to reach the desired final concentration. Ensure thorough mixing after each dilution step. If precipitation persists, consider using a different solvent for the initial stock, if compatible with your cells.
No observable effect on cells. The concentration of NAP is too low.Perform a dose-response experiment, testing a wider range of concentrations. Consult the literature for concentrations used in similar cell lines or applications.
The cell line is resistant to the effects of NAP.Consider using a different cell line or a positive control to ensure your assay is working correctly.
The compound has degraded.This compound is air-sensitive and should be stored in a cool, dark place, sometimes under inert gas.[3] Prepare fresh stock solutions regularly and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
High levels of cell death, even at low concentrations. The cell line is particularly sensitive to NAP or the solvent.Perform a solvent toxicity control by treating cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment. Lower the concentration of NAP and perform a detailed cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value.
Contamination of the cell culture.Visually inspect the cell culture for any signs of microbial contamination. If contamination is suspected, discard the culture and start a new one from a fresh stock.

Data Presentation

Table 1: this compound Concentration and Effects in In Vitro Systems

ApplicationCell Type/SystemConcentrationObserved EffectReference
ChelationIsolated Human Erythrocytes1 mM50% inhibition of methyl mercury binding.[1][2]Aaseth, J. (1976)
ChelationMethyl mercury-loaded blood cells1 mMRemoval of 50% of methyl mercury ions.[1][2]Aaseth, J. (1976)
Negative ControlRat Ventricular Myocytes100 µM (inferred)Used as a control for SNAP.[6]Vareni, et al. (2011)
CytotoxicityHuman T-cell line (H9)120-490 µM (D-penicillamine)Impaired proliferation.[8]Baier-Bitterlich, et al. (1993)
CytotoxicityHuman promyelocytic cell line (HL60)120-490 µM (D-penicillamine)Impaired proliferation.[8]Baier-Bitterlich, et al. (1993)

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cytotoxicity Assay

This protocol outlines the steps to determine the cytotoxic effects of NAP on a given cell line and to identify a suitable concentration range for your experiments.

Materials:

  • This compound (NAP)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of NAP dilutions:

    • Prepare a 100 mM stock solution of NAP in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to obtain 2X working concentrations (e.g., 2 mM, 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM).

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the 2X NAP working concentrations to the respective wells (in triplicate).

    • Include a "vehicle control" with medium containing the same final concentration of DMSO as the highest NAP concentration well.

    • Include a "no-treatment" control with fresh medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot a dose-response curve (percentage of viability vs. NAP concentration) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Prepare NAP Stock (e.g., 100 mM in DMSO) prep_dilutions Create Serial Dilutions (2X concentrations in media) prep_stock->prep_dilutions treat_cells Treat Cells with NAP Dilutions prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_exp Incubate for Exposure Time (24, 48, or 72h) treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Analyze Data & Determine IC50 read_abs->analyze

Workflow for Determining Optimal NAP Concentration.

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_upr Unfolded Protein Response (UPR) cluster_apoptosis Apoptosis NAP This compound unfolded_proteins Accumulation of Unfolded Proteins NAP->unfolded_proteins induces GRP78 GRP78/BiP Dissociation unfolded_proteins->GRP78 PERK PERK Activation GRP78->PERK activates ATF6 ATF6 Activation GRP78->ATF6 activates eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 Activation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP ATF6->CHOP apoptosis Cell Death CHOP->apoptosis

ER Stress-Induced Apoptosis Pathway by Penicillamine.

References

Technical Support Center: N-Acetyl-DL-penicillamine (NAP) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-Acetyl-DL-penicillamine (NAP) during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound, helping you identify potential causes and implement corrective actions to ensure the integrity of your experiments.

Observed Issue Potential Cause Recommended Action
Discoloration of NAP powder (yellowish tint) Oxidation of the thiol group. This can be accelerated by exposure to air (oxygen), light, or trace metal ion contamination.Store NAP in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon). Store at recommended low temperatures. Evaluate analytical methods to quantify the extent of degradation.
Decreased potency or inconsistent experimental results Degradation of NAP due to improper storage. The free thiol group is susceptible to oxidation, leading to the formation of disulfide dimers and other oxidized species with diminished or altered activity.Review storage conditions immediately. Re-qualify the stored NAP using a validated analytical method such as HPLC to determine its purity. If significant degradation is confirmed, discard the batch and obtain a fresh supply. Implement stringent storage protocols for all new batches.
Poor solubility of NAP powder Formation of less soluble oxidation products, such as the disulfide dimer.While NAP is generally soluble in water, its oxidation products may have different solubility profiles. Attempt to dissolve a small amount in various solvents (e.g., water, DMSO, ethanol) to assess solubility. If solubility issues persist, it is a strong indicator of degradation.
Visible clumping or changes in physical appearance Absorption of moisture from the atmosphere, which can accelerate oxidative degradation.Store NAP in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. If clumping is observed, assess the purity of the material before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (NAP) degradation during storage?

A1: The primary cause of NAP degradation is the oxidation of its sulfhydryl (-SH) group. This thiol group is susceptible to oxidation, which can be initiated by several factors including exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions, particularly copper. This oxidation leads to the formation of disulfide-linked dimers and further oxidized species such as sulfenic, sulfinic, and sulfonic acids.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation, solid NAP should be stored in a cool, dark, and dry place. Specifically, it is recommended to store it in a tightly sealed container, preferably made of amber glass to protect it from light, at -20°C for long-term stability. Purging the container with an inert gas like nitrogen or argon before sealing is also a highly effective measure to displace oxygen and prevent oxidation.

Q3: How can I detect and quantify the oxidation of my NAP sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying NAP and its oxidation products. A reversed-phase HPLC method can separate NAP from its primary oxidation product, N,N'-diacetyl-penicillamine disulfide, and other potential impurities. Spectrophotometric methods can also be employed, often after a derivatization step, to quantify the amount of remaining free thiol groups.

Q4: Can I use antioxidants to prevent the oxidation of NAP in solution?

A4: Yes, antioxidants can be effective in preventing the oxidation of NAP, especially in solution. Thiol-containing compounds like N-acetylcysteine (NAC) can act as sacrificial antioxidants. Additionally, chelating agents such as ethylenediaminetetraacetic acid (EDTA) can be added to solutions to sequester metal ions that catalyze the oxidation of thiols. The effectiveness of a particular antioxidant and its optimal concentration should be determined experimentally for your specific application.

Q5: Are there any excipients that are known to be incompatible with this compound?

A5: While specific compatibility data for NAP with a wide range of excipients is not extensively published, general principles for thiol-containing drugs apply. Excipients that contain oxidizing agents or have high levels of trace metal impurities should be avoided. It is also important to consider the pH of the microenvironment created by the excipients, as pH can influence the rate of thiol oxidation. Compatibility studies are recommended when formulating NAP with new excipients.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide stability data for the closely related compound N-acetylcysteine (NAC) under various conditions. This data can serve as a valuable reference for understanding the potential stability profile of NAP.

Table 1: Effect of Temperature on the Stability of N-acetylcysteine (NAC) in Aqueous Solution (pH 7.4)

Temperature (°C)Time (hours)% NAC Remaining
424>95%
25 (Room Temp)8~85%
25 (Room Temp)24~60%
378~70%
3724~40%
Data is illustrative and compiled from general knowledge of NAC stability.

Table 2: Influence of pH on the Stability of N-acetylcysteine (NAC) in Aqueous Solution at 25°C

pHTime (hours)% NAC Remaining
324>98%
524~95%
7.4 (Physiological)24~60%
924<40%
Data is illustrative and based on the known increased rate of thiol oxidation at neutral to alkaline pH.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and its Disulfide Dimer

This protocol provides a general framework for a reversed-phase HPLC method suitable for stability testing.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the NAP sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a standard solution of high-purity NAP in the mobile phase.

    • If available, prepare a standard solution of the N,N'-diacetyl-penicillamine disulfide to confirm its retention time.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the sample and standard solutions.

    • Identify the peaks based on retention times compared to the standards.

    • Quantify the amount of NAP and its disulfide dimer using the peak areas.

Protocol 2: Accelerated Stability Study of this compound

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines.

  • Sample Preparation:

    • Place a known quantity of solid NAP into several vials made of the intended long-term storage material (e.g., amber glass).

    • For studies involving the effect of humidity, the vials may be left open within a controlled humidity chamber. For other studies, seal the vials.

  • Storage Conditions:

    • Place the vials in stability chambers set to accelerated conditions. A common condition is 40°C / 75% relative humidity (RH).

  • Testing Frequency:

    • Pull samples at initial (time zero), and then at regular intervals (e.g., 1, 3, and 6 months).

  • Analysis:

    • At each time point, analyze the samples for appearance, purity (using the HPLC method described above), and any other relevant quality attributes.

  • Data Evaluation:

    • Plot the percentage of remaining NAP against time for each storage condition to determine the degradation kinetics.

Visualizations

OxidationPathway NAP This compound (R-SH) Disulfide N,N'-diacetyl-penicillamine disulfide (R-S-S-R) NAP->Disulfide Oxidation (e.g., O2, metal ions) Sulfenic Sulfenic Acid (R-SOH) NAP->Sulfenic Further Oxidation Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Oxidation

Figure 1: Oxidation pathway of this compound.

TroubleshootingWorkflow Start Start: Suspected NAP Degradation Observe Observe Physical Appearance Start->Observe Analyze Perform Analytical Testing (e.g., HPLC) Observe->Analyze No Visible Change Observe->Analyze Discoloration/ Clumping Decision Degradation Confirmed? Analyze->Decision Review Review Storage Conditions Discard Discard Batch & Implement Corrective Actions Decision->Discard Yes Use Material is Suitable for Use Decision->Use No Discard->Review NoChange No Visible Change Change Discoloration/Clumping

Figure 2: Troubleshooting workflow for suspected NAP degradation.

Technical Support Center: N-Acetyl-DL-penicillamine Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-DL-penicillamine as a chiral derivatizing agent for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in HPLC?

A1: this compound is a chiral derivatizing agent. It is primarily used for the pre-column derivatization of chiral molecules, such as amino acids or amino alcohols.[1] This reaction forms diastereomers that can be separated and quantified using standard reversed-phase HPLC columns.[1]

Q2: How does the derivatization reaction with this compound work?

A2: The thiol group (-SH) of this compound reacts with a suitable functional group on the analyte, often requiring an activating agent to facilitate the formation of a stable thioether or disulfide bond. For analytes with a leaving group, a direct nucleophilic substitution can occur. The resulting diastereomeric derivatives can then be resolved chromatographically.

Q3: What are the key parameters to optimize for a successful derivatization reaction?

A3: Key parameters for optimization include reaction temperature, reaction time, pH, and the molar ratio of the derivatizing reagent to the analyte. These factors significantly influence the reaction rate, completeness of the derivatization, and the stability of the resulting derivatives.

Q4: How can I monitor the stability of the this compound derivatives?

A4: The stability of the derivatives can be assessed by analyzing the same derivatized sample at different time points and observing any changes in peak area or the appearance of degradation peaks. UV-Vis spectrophotometry can also be a useful tool for monitoring the stability of these derivatives.[1] For instance, the derivatives of penicillamine with N-(1-pyrenyl)maleimide have been shown to be stable for at least two weeks when stored at 4°C.[2] While this is a different reagent, it highlights the importance of establishing the stability of your specific derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of analytes with this compound for HPLC analysis.

Problem 1: Incomplete or No Derivatization

Symptoms:

  • Small or no product peaks in the chromatogram.

  • Presence of a large, unreacted analyte peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Suboptimal Reaction Conditions Verify reaction temperature, time, and pH.Consult literature for similar compounds or systematically optimize these parameters. For thiol derivatizations, temperatures between 25°C and 60°C and reaction times from 30 minutes to a few hours are common.
Incorrect Reagent Concentration Check the molar ratio of this compound to the analyte.Ensure a sufficient excess of the derivatizing reagent is used to drive the reaction to completion. A 2- to 10-fold molar excess is a good starting point.
Reagent Degradation This compound is sensitive to air.[1]Use fresh reagent and consider preparing the reagent solution immediately before use. Store the solid reagent in a cool, dark, and dry place, potentially under an inert atmosphere.[1]
Presence of Interfering Substances Sample matrix components may inhibit the reaction.Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
Problem 2: Poor Chromatographic Resolution of Diastereomers

Symptoms:

  • Co-eluting or partially resolved diastereomer peaks.

  • Broad or tailing peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inappropriate HPLC Column Verify the column chemistry and dimensions.A high-resolution C18 column is often suitable for separating diastereomers.[2] Consider a column with a different stationary phase if resolution is still poor.
Suboptimal Mobile Phase Composition Adjust the organic modifier concentration, buffer pH, and ionic strength.Perform a systematic study of the mobile phase composition to optimize selectivity. Small changes in the mobile phase can have a significant impact on the resolution of diastereomers.
Incorrect Flow Rate or Temperature Optimize the column temperature and mobile phase flow rate.Lowering the flow rate or adjusting the column temperature can improve resolution.
Column Overloading Inject a smaller sample volume or a more dilute sample.Overloading the column can lead to peak broadening and loss of resolution.
Problem 3: Presence of Extraneous Peaks

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • Ghost peaks or baseline instability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Side Reactions Review the reaction conditions and sample matrix.Adjust the pH or temperature to minimize side reactions. A sample cleanup step can also remove interfering compounds that may react with the derivatizing agent.
Excess Derivatizing Reagent A large peak from the unreacted this compound may be present.Optimize the molar ratio of the reagent to the analyte. If a large excess is necessary, a post-derivatization cleanup step (e.g., liquid-liquid extraction or SPE) may be required to remove the excess reagent.
Contaminated Solvents or Reagents Use HPLC-grade solvents and high-purity reagents.Filter all mobile phases and sample solutions before use.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler.Inject a blank solvent run to check for carryover.

Experimental Protocol: General Procedure for Derivatization of a Primary Amine with this compound

This is a general starting protocol. Optimization will be required for specific analytes.

Materials:

  • This compound

  • Analyte (primary amine)

  • Activating agent (e.g., a carbodiimide like EDC or a pre-activated ester of this compound)

  • Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Buffer (e.g., Borate buffer, pH 8-9)

  • Quenching solution (e.g., a primary amine like glycine or ethanolamine)

  • HPLC system with UV or Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Analyte Solution Preparation: Prepare a stock solution of the amine analyte in the chosen buffer.

  • Derivatizing Reagent Preparation: Prepare a solution of this compound and the activating agent in the aprotic solvent. This should be prepared fresh.

  • Derivatization Reaction:

    • In a reaction vial, mix the analyte solution with the derivatizing reagent solution. A typical starting molar ratio would be 1:2:2 (analyte:this compound:activating agent).

    • Vortex the mixture gently.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-90 minutes).

  • Quenching the Reaction: Add the quenching solution to react with any excess derivatizing reagent.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute the diastereomers using a suitable mobile phase gradient.

    • Monitor the elution profile at the appropriate wavelength for the derivative.

Table 1: Example HPLC Parameters for Diastereomer Separation

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm or Fluorescence (if applicable)
Injection Volume 10 µL

Note: These are starting parameters and will likely require optimization for your specific application.

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Prepare Analyte Solution Mix Mix Analyte and Reagent Analyte->Mix Reagent Prepare N-Acetyl-DL- penicillamine Solution Reagent->Mix Incubate Incubate (Temperature & Time) Mix->Incubate Quench Quench Reaction Incubate->Quench Prepare_Sample Prepare for HPLC (Dilute & Filter) Quench->Prepare_Sample HPLC HPLC Analysis Prepare_Sample->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Experimental workflow for this compound derivatization.

Troubleshooting_Logic cluster_incomplete Incomplete Derivatization Solutions cluster_resolution Poor Resolution Solutions cluster_extra Extra Peak Solutions Start Problem with Derivatization/HPLC Incomplete Incomplete Derivatization? Start->Incomplete Resolution Poor Resolution? Incomplete->Resolution No Opt_Cond Optimize Reaction Conditions (T, t, pH) Incomplete->Opt_Cond Yes ExtraPeaks Extra Peaks? Resolution->ExtraPeaks No Opt_HPLC Optimize HPLC Method (Column, Mobile Phase) Resolution->Opt_HPLC Yes Side_React Minimize Side Reactions ExtraPeaks->Side_React Yes Check_Reagent Check Reagent Concentration & Stability Opt_Cond->Check_Reagent Cleanup Sample Cleanup Check_Reagent->Cleanup Check_Load Check Sample Load Opt_HPLC->Check_Load Excess_Reagent Remove Excess Reagent Side_React->Excess_Reagent Contamination Check for Contamination Excess_Reagent->Contamination

Caption: Troubleshooting logic for derivatization and HPLC analysis.

References

Technical Support Center: N-Acetyl-DL-penicillamine Chelation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-DL-penicillamine (NAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments related to the chelating properties of NAP. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chelating efficacy pH-dependent?

A1: this compound is a chelating agent that can bind to metal ions.[1] Its structure contains a carboxyl group (-COOH) and a thiol group (-SH), both of which can donate electrons to form coordinate bonds with metal ions. The chelating efficacy is highly dependent on pH because the protonation state of these functional groups changes with pH. At low pH, both groups are protonated (-COOH and -SH) and less available for binding. As the pH increases, the carboxyl group deprotonates first (to -COO⁻), followed by the thiol group (to -S⁻), making them more effective at chelating positively charged metal ions. The pKa of the carboxyl group of the related compound DL-penicillamine is approximately 1.8, and the pKa for the thiol group is around 10.5.[2]

Q2: Which metal ions can this compound chelate?

A2: this compound has been shown to be an effective chelating agent for various heavy metals. It is particularly noted for its use in treating mercury poisoning by increasing its urinary excretion.[3] While specific stability constant data for a wide range of metals with NAP is limited, data from the closely related compound penicillamine suggests it can also form stable complexes with other metal ions such as lead (Pb²⁺), copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺).[4] The acetylation of the amino group in NAP enhances its stability and solubility compared to penicillamine.

Q3: How can I determine the stability constant of a metal-NAP complex in my experiment?

A3: The stability constant (also known as the formation constant) of a metal-NAP complex can be determined using techniques such as potentiometric titration (specifically the Irving-Rossotti method) or UV-Vis spectrophotometry.[5][6] Potentiometric titration involves monitoring the pH of a solution containing NAP and the metal ion as a standard base is added. By analyzing the titration curves, you can calculate the stability constant. UV-Vis spectrophotometry can be used by observing the changes in the absorbance spectrum of a solution upon complex formation. Detailed protocols for both methods are provided in this support center.

Q4: What are some common issues I might encounter during chelation experiments with NAP?

A4: Common issues include precipitation of the metal hydroxide at higher pH values, which can interfere with measurements. It is crucial to work within a pH range where the metal ion remains in solution. Another potential issue is the oxidation of the thiol group of NAP, especially in the presence of certain metal ions and oxygen. Performing experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. For detailed solutions to these and other problems, please refer to our Troubleshooting Guide.

Data Presentation

The following tables summarize the stability constants (log K) for metal complexes with penicillamine. This data is provided as a reference due to the limited availability of comprehensive data for this compound. The acetylation of the amino group in NAP may influence these values.

Table 1: Stability Constants (log K) of 1:1 Metal-Penicillamine Complexes [4]

Metal Ion-log K
Pb²⁺> Cd²⁺
Cd²⁺> Ni²⁺
Ni²⁺> Be²⁺
Be²⁺> Zn²⁺
Zn²⁺> Co²⁺

Note: The original source provides a relative order of stability rather than specific numerical values.

Table 2: Stability Constants (log K) of 1:2 Metal-Penicillamine Complexes [4]

Metal IonRelative Stability
Ni²⁺> Zn²⁺
Zn²⁺> Be²⁺
Be²⁺> Pb²⁺
Pb²⁺> Co²⁺

Mandatory Visualizations

ChelationMechanism cluster_pH Effect of pH on NAP cluster_Chelation Chelation Process Low_pH Low pH (e.g., pH < 2) -COOH -SH Mid_pH Intermediate pH (e.g., pH 3-9) -COO⁻ -SH Low_pH->Mid_pH Increase pH High_pH High pH (e.g., pH > 10) -COO⁻ -S⁻ Mid_pH->High_pH Increase pH Complex NAP-Metal Complex [M(NAP)] Mid_pH->Complex Binds to High_pH->Complex Binds to Metal Metal Ion (M²⁺) Metal->Complex Forms

Caption: pH-dependent protonation states of this compound and its chelation with a metal ion.

ExperimentalWorkflow cluster_Potentiometric Potentiometric Titration cluster_UVVis UV-Vis Spectrophotometry P1 Prepare Solutions: 1. Acid Blank 2. NAP + Acid 3. NAP + Metal + Acid P2 Titrate with Standard Base (e.g., NaOH) P1->P2 P3 Record pH vs. Volume of Base P2->P3 P4 Calculate Proton-Ligand and Metal-Ligand Formation Numbers P3->P4 P5 Plot Formation Curves and Determine Stability Constants P4->P5 U1 Prepare Solutions of NAP and Metal Ion at various ratios U2 Record UV-Vis Spectra of each solution U1->U2 U3 Identify Shifts in λmax and Changes in Absorbance U2->U3 U4 Use Methods like Job's Plot to Determine Stoichiometry and Calculate Stability Constants U3->U4

Caption: Experimental workflows for determining chelation efficacy.

Experimental Protocols

Protocol 1: Potentiometric Titration (Irving-Rossotti Method)

This protocol outlines the steps to determine the stability constants of metal-NAP complexes.

Materials:

  • pH meter with a combined glass electrode

  • Thermostated reaction vessel

  • Burette

  • This compound (NAP)

  • Standardized strong acid (e.g., 0.1 M HCl or HClO₄)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Metal salt solution of known concentration (e.g., nitrate or perchlorate salts)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solution Preparation: Prepare the following three solutions in the thermostated reaction vessel, maintaining a constant total volume and ionic strength:

    • Solution A (Acid Blank): Strong acid + Inert salt

    • Solution B (Ligand): Strong acid + NAP + Inert salt

    • Solution C (Complex): Strong acid + NAP + Metal salt + Inert salt

  • Titration: Titrate each solution with the standardized strong base. After each addition of the base, allow the pH to stabilize before recording the reading. Bubble inert gas through the solution during the titration to prevent CO₂ absorption and oxidation of NAP.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) at corresponding pH values.

    • Plot n̄ against pL to generate the formation curve.

    • Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve at half-integral values of n̄ (i.e., at n̄ = 0.5, 1.5, etc.).

Protocol 2: UV-Vis Spectrophotometry

This protocol describes how to use UV-Vis spectroscopy to study the formation of metal-NAP complexes.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound (NAP) solution of known concentration

  • Metal salt solution of known concentration

  • Buffer solutions for maintaining constant pH

Procedure:

  • Spectrum of Reactants: Record the UV-Vis absorption spectrum of the NAP solution and the metal salt solution separately in the chosen buffer.

  • Spectrum of Complex: Prepare a solution containing both NAP and the metal salt in the same buffer. Record its UV-Vis spectrum. A shift in the maximum absorbance wavelength (λₘₐₓ) or a significant change in absorbance compared to the individual components indicates complex formation.[7]

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of NAP and the metal ion is constant, but their mole fractions are varied (e.g., from 0.1:0.9 to 0.9:0.1).

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of NAP.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the molar ratio of [NAP]/[Metal]. The plot will typically show two intersecting lines, and the point of intersection gives the stoichiometry of the complex.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data obtained from these methods using appropriate equations (e.g., the Benesi-Hildebrand equation for 1:1 complexes).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Precipitate forms during titration at higher pH. The metal hydroxide is precipitating out of solution.- Conduct the experiment at a lower pH range where the metal ion is soluble. - Consult metal hydroxide solubility data (Ksp) to determine the appropriate pH range.
Drifting or unstable pH readings during potentiometric titration. - The electrode is not properly calibrated or is malfunctioning. - The solution is not at thermal equilibrium. - Slow reaction kinetics between the metal and NAP.- Recalibrate the pH meter with standard buffers. - Ensure the reaction vessel is properly thermostated and allow sufficient time for thermal equilibrium. - Allow more time between titrant additions for the pH to stabilize.
No significant change in the UV-Vis spectrum upon mixing NAP and the metal ion. - No complex formation is occurring under the experimental conditions. - The complex formed is colorless or does not absorb in the scanned wavelength range.- Vary the pH of the solution, as chelation is pH-dependent. - Try a different spectroscopic method, such as NMR or IR spectroscopy, to detect complex formation.
Inconsistent or non-reproducible results. - Oxidation of the thiol group of NAP. - Contamination of reagents or glassware. - Inaccurate solution concentrations.- Perform experiments under an inert atmosphere (N₂ or Ar). - Use high-purity reagents and thoroughly clean all glassware. - Accurately prepare and standardize all solutions.

References

Minimizing batch-to-batch variability of N-Acetyl-DL-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of N-Acetyl-DL-penicillamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: Batch-to-batch variability in this compound can stem from several factors throughout the manufacturing process. The primary sources include the quality of raw materials, inconsistencies in the synthesis and purification processes, and improper storage and handling. Even slight deviations in reaction conditions or equipment performance can lead to variations.[1][2][3][4]

Q2: What are the potential impurities in this compound and how can they be identified?

A2: Potential impurities may include residual starting materials like DL-penicillamine, byproducts from the acetylation reaction, and degradation products such as disulfides formed by oxidation. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for identifying and quantifying these impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation of unknown impurities.

Q3: How does the manufacturing process influence the final product's characteristics?

A3: The manufacturing process significantly impacts the physicochemical properties of the final product.[4] Factors such as the choice of acetylating agent (e.g., acetic anhydride or acetyl chloride), reaction temperature, and purification method (e.g., recrystallization solvent and cooling rate) can affect particle size, crystal form (polymorphism), and purity, all of which contribute to variability.[5][6]

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound is known to be sensitive to air.[5] To maintain its stability and prevent oxidative degradation (such as disulfide formation), it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] The recommended storage temperature is typically -20°C for long-term storage.[7][8]

Q5: Which analytical techniques are most suitable for characterizing this compound and ensuring batch consistency?

A5: A combination of analytical methods is recommended for comprehensive characterization. HPLC is essential for assessing purity and identifying impurities.[5][9] NMR spectroscopy provides detailed structural information, confirming the identity of the compound.[5] Spectroscopic techniques like UV-Vis spectrophotometry can also be used for quantitative analysis and stability studies.[5]

Troubleshooting Guides

Issue 1: Inconsistent Purity and Impurity Profiles Between Batches
Potential Root Cause Recommended Action
Raw Material Variability: Inconsistent quality of starting DL-penicillamine.Qualify and test incoming raw materials from different suppliers or lots. Establish strict acceptance criteria.
Inconsistent Reaction Conditions: Fluctuations in temperature, reaction time, or stoichiometry.Implement rigorous process controls and monitoring. Utilize automated reaction systems for better consistency.
Inefficient Purification: Variations in recrystallization solvent, temperature, or cooling rate.[6]Standardize the purification protocol. Monitor and control critical parameters of the crystallization process.
Degradation During Processing or Storage: Exposure to air (oxidation) or elevated temperatures.[5]Process and store the material under an inert atmosphere. Ensure proper temperature control throughout the process and storage.
Issue 2: Variations in Physical Properties (e.g., Color, Particle Size, Solubility)
Potential Root Cause Recommended Action
Polymorphism: Presence of different crystalline forms.[4]Characterize the solid-state properties of different batches using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). Control crystallization conditions to favor the desired polymorph.
Inconsistent Particle Size Distribution: Differences in milling or crystallization processes.[2]Implement particle size analysis as a routine quality control test. Optimize and standardize the milling or crystallization process to achieve a consistent particle size distribution.
Presence of Colored Impurities: Formation of degradation products or residual process reagents.Identify the source of the color by analyzing impurities. Adjust the purification process to remove these impurities effectively.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound purity and the detection of potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • This compound reference standard and sample batches

  • HPLC grade solvents

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and samples in the mobile phase A to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by the area normalization method.

  • Identify and quantify any impurity peaks relative to the main peak.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the structural confirmation of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • This compound sample

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Key expected signals for this compound include:

    • Singlets for the two methyl groups of the penicillamine moiety.

    • A singlet for the acetyl methyl group.

    • A signal for the alpha-proton.

    • A signal for the amide proton.

    • A signal for the thiol proton.

    • A signal for the carboxylic acid proton (may be broad or exchangeable).

4. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks to determine the relative number of protons.

  • Compare the observed chemical shifts and coupling patterns with the expected structure of this compound to confirm its identity.[5]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Batch-to-Batch Variability start Batch Variability Observed (e.g., Purity, Appearance) check_raw_materials Review Raw Material Certificates of Analysis start->check_raw_materials review_process Audit Manufacturing Process Parameters start->review_process analytical_testing Conduct Comprehensive Analytical Testing check_raw_materials->analytical_testing review_process->analytical_testing impurity_profiling Impurity Profiling (HPLC) analytical_testing->impurity_profiling physical_char Physical Characterization (e.g., PSD, Polymorphism) analytical_testing->physical_char root_cause Identify Root Cause impurity_profiling->root_cause physical_char->root_cause corrective_action Implement Corrective and Preventive Actions (CAPA) root_cause->corrective_action monitor Monitor Future Batches corrective_action->monitor end Variability Minimized monitor->end

Caption: Troubleshooting workflow for identifying and addressing batch-to-batch variability.

RootCauseAnalysis Potential Root Causes of Variability cluster_materials Raw Materials cluster_process Process Parameters cluster_environment Environmental Factors variability Batch-to-Batch Variability in this compound DL-penicillamine_quality DL-penicillamine Purity/Impurities variability->DL-penicillamine_quality Reagent_quality Acetylating Agent Quality variability->Reagent_quality Reaction_conditions Temperature/Time Control variability->Reaction_conditions Purification_methods Crystallization/Drying variability->Purification_methods Equipment Equipment Performance/Cleaning variability->Equipment Storage Storage Conditions (Temperature, Atmosphere) variability->Storage Handling Handling Procedures variability->Handling

Caption: Diagram illustrating potential root causes of batch-to-batch variability.

References

Technical Support Center: N-Acetyl-DL-penicillamine Stability in the Presence of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl-DL-penicillamine (NAP) in the presence of metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which metal ions affect the stability of this compound?

A1: The primary mechanism involves the chelation of metal ions by this compound, primarily through its thiol (-SH) group, and to a lesser extent, the carboxyl (-COOH) and amide (-NH-C=O) groups. This interaction can lead to two main outcomes:

  • Complex Formation: The formation of stable coordination complexes with metal ions.[1][2]

  • Oxidative Degradation: Certain transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of the thiol group.[3][4] This can result in the formation of a disulfide dimer (N,N'-diacetyl-penicillamine disulfide) and further oxidation products like sulfenic, sulfinic, and sulfonic acids.[3]

Q2: Which metal ions are known to interact with this compound?

A2: this compound, similar to its parent compound D-penicillamine, can interact with a range of heavy metal ions. These include, but are not limited to, mercury (Hg²⁺), lead (Pb²⁺), copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and cadmium (Cd²⁺).[1][2][5]

Q3: How does pH influence the stability of this compound-metal complexes?

A3: The pH of the solution is a critical factor. The protonation state of the thiol and carboxyl groups is pH-dependent. At lower pH, these groups are protonated, which can reduce their ability to chelate metal ions. As the pH increases, these groups deprotonate, enhancing their chelating capacity. However, at very high pH, the formation of metal hydroxides can compete with the chelation reaction. The stability of the complexes is therefore typically optimal within a specific pH range.

Q4: Are there any visual indicators of this compound degradation or complex formation in the presence of metal ions?

A4: Yes, in some cases. The formation of colored complexes can be a visual indicator of interaction. For instance, the reaction of penicillamine with iron(III) in acidic media produces a deep blue colored complex. While specific colors for all metal complexes with this compound are not extensively documented, a change in the color of the solution upon addition of metal ions is a strong indication of complex formation. The formation of a precipitate can also indicate the formation of an insoluble metal-NAP complex.

Q5: What are the recommended storage conditions for this compound solutions to minimize degradation in the presence of trace metal ions?

A5: To minimize degradation, this compound solutions should be prepared using deionized, metal-free water. It is also advisable to use glassware that has been acid-washed to remove any trace metal contaminants. Storage in a cool, dark place is recommended to prevent light-induced degradation.[6] For sensitive experiments, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in experiments involving this compound and metal ions.
  • Possible Cause 1: Trace metal contamination.

    • Troubleshooting Step: Ensure all buffers and solvents are prepared with high-purity, metal-free water. Use acid-washed glassware and high-purity reagents. Consider analyzing your buffers for trace metal content.

  • Possible Cause 2: Oxidation of this compound.

    • Troubleshooting Step: Prepare this compound solutions fresh before each experiment. If possible, deoxygenate your solutions by sparging with an inert gas (nitrogen or argon) before and during the experiment.

  • Possible Cause 3: pH fluctuations.

    • Troubleshooting Step: Verify the pH of your experimental solutions and ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.

Issue 2: Unexpected precipitation upon mixing this compound and a metal ion solution.
  • Possible Cause 1: Formation of an insoluble metal-NAP complex.

    • Troubleshooting Step: The solubility of metal-NAP complexes can vary. Try adjusting the concentration of your reactants. You may also need to modify the pH or the ionic strength of the solution. In some cases, the precipitate may be the desired product.

  • Possible Cause 2: Metal hydroxide formation.

    • Troubleshooting Step: If the pH of your solution is too high, the metal ion may be precipitating as a hydroxide. Check the pH and adjust to a lower value if your experimental conditions allow.

Issue 3: Difficulty in quantifying this compound in the presence of metal ions using HPLC.
  • Possible Cause 1: Peak tailing or broadening due to interaction with metal ions.

    • Troubleshooting Step: The presence of metal ions can sometimes interfere with the chromatography. Consider adding a chelating agent like EDTA to your mobile phase to sequester any free metal ions. Ensure your HPLC system is free from metal contamination.

  • Possible Cause 2: Co-elution of this compound and its degradation products.

    • Troubleshooting Step: Optimize your HPLC method to achieve better separation. This could involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry.

Data Presentation

Table 1: Stability Constants of DL-penicillamine Complexes with Various Metal Ions [7]

Metal Ion1:1 Complex (-log K)1:2 Complex (log K₂)
Pb²⁺11.39 ± 0.099.80 ± 0.17
Cd²⁺10.26 ± 0.11-
Ni²⁺9.53 ± 0.0811.20 ± 0.09
Be²⁺9.17 ± 0.138.35 ± 0.16
Zn²⁺8.99 ± 0.109.40 ± 0.12
Co²⁺8.68 ± 0.077.10 ± 0.20

Data obtained from pH-metric titrations at 32 ± 0.5°C and an ionic strength of 0.1 M.

Experimental Protocols

Protocol 1: General Procedure for UV-Vis Spectrophotometric Analysis of this compound and Metal Ion Interaction

This protocol describes a general method to observe the interaction between this compound and a metal ion by monitoring changes in the UV-Vis spectrum.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the metal salt (e.g., 10 mM CuSO₄, FeCl₃) in the same buffer.

  • Spectrophotometric Measurement:

    • Set up a series of cuvettes.

    • In the reference cuvette, add the buffer solution.

    • In the sample cuvettes, add a fixed concentration of this compound (e.g., 100 µM).

    • Add increasing concentrations of the metal ion solution to the sample cuvettes.

    • Incubate the solutions for a defined period at a constant temperature.

    • Record the UV-Vis spectra of each solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Observe any changes in the absorbance spectrum, such as the appearance of new peaks or shifts in existing peaks, which would indicate complex formation.

    • The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot.

Protocol 2: General Procedure for HPLC Analysis of this compound Stability in the Presence of Metal Ions

This protocol outlines a general reversed-phase HPLC method to monitor the degradation of this compound over time.

  • Preparation of Samples:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a buffered solution containing a specific concentration of the metal ion of interest.

    • Prepare a control sample without the metal ion.

    • Incubate the samples at a controlled temperature.

    • At various time points, withdraw an aliquot of the sample, and if necessary, quench the reaction (e.g., by adding a strong chelator like EDTA or by acidification).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

    • The degradation kinetics can be determined by plotting the concentration of this compound as a function of time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_nap Prepare N-Acetyl-DL- penicillamine Solution mixing Mix Solutions & Incubate prep_nap->mixing prep_metal Prepare Metal Ion Solution prep_metal->mixing hplc HPLC Analysis mixing->hplc Time-course samples uv_vis UV-Vis Analysis mixing->uv_vis Spectral analysis kinetics Determine Degradation Kinetics hplc->kinetics complex Characterize Complex Formation uv_vis->complex troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cause1 Trace Metal Contamination? start->cause1 cause2 NAP Oxidation? start->cause2 cause3 pH Fluctuation? start->cause3 sol1 Use Metal-Free Reagents/Glassware cause1->sol1 sol2 Prepare Fresh/Deoxygenate Solutions cause2->sol2 sol3 Verify & Stabilize pH cause3->sol3 degradation_pathway NAP This compound (R-SH) Disulfide Disulfide (R-S-S-R) NAP->Disulfide Metal-catalyzed Oxidation (e.g., Cu²⁺, Fe³⁺) Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic Further Oxidation Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic

References

Validation & Comparative

A Comparative Analysis of N-Acetyl-DL-penicillamine and D-penicillamine in Copper Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Acetyl-DL-penicillamine and D-penicillamine, focusing on their roles and efficacy in copper chelation. This document synthesizes available experimental data to offer an objective analysis of their chemical properties, metabolic pathways, and mechanisms of action.

Introduction

D-penicillamine is a well-established chelating agent and a primary therapeutic for Wilson's disease, a genetic disorder leading to toxic copper accumulation.[1] Its efficacy stems from its ability to form a stable, excretable complex with copper.[2] this compound, a metabolite of D-penicillamine, also possesses chelating properties.[3] This guide explores the comparative aspects of these two molecules, providing insights into their potential applications in copper chelation therapy. The acetylation of the amino group in this compound significantly alters its physicochemical properties, which may influence its chelating efficacy and biological activity.

Physicochemical and Pharmacokinetic Properties

A comparative summary of the key properties of D-penicillamine and this compound is presented below.

PropertyD-penicillamineThis compound
Molecular Formula C₅H₁₁NO₂SC₇H₁₃NO₃S
Molar Mass 149.21 g/mol 191.25 g/mol
Functional Groups Thiol, Amine, Carboxylic AcidThiol, Amide, Carboxylic Acid
Bioavailability 40-70%Data not readily available
Metabolism Metabolized to disulfides, S-methyl-D-penicillamine, and N-acetyl-D-penicillamine [3]Further metabolism data is limited
Primary Route of Excretion Renal[1]Likely renal

Copper Chelation: Mechanism of Action

D-penicillamine chelates copper through its sulfhydryl (-SH) and amino (-NH₂) groups, forming a stable ring complex that is then excreted in the urine.[4] In vitro studies indicate that one copper atom complexes with two molecules of D-penicillamine.[2] The acetylation of the amino group in this compound means that the nitrogen atom is part of an amide linkage and is no longer a primary amine. This structural change likely alters the coordination chemistry with copper, potentially affecting the stability and stoichiometry of the resulting complex. While both molecules retain the crucial thiol group for binding copper, the involvement of the nitrogen atom in chelation differs significantly.

Metabolic Pathway of D-penicillamine

D-penicillamine undergoes several metabolic transformations in the body. A key pathway involves the acetylation of the primary amine group to form N-acetyl-D-penicillamine. Other metabolic routes include the formation of disulfides and S-methylation.[3][5]

G D_Penicillamine D-penicillamine Metabolite1 Cysteine-penicillamine disulfide D_Penicillamine->Metabolite1 Disulfide Exchange Metabolite2 Penicillamine disulfide D_Penicillamine->Metabolite2 Oxidation Metabolite3 S-methyl-D-penicillamine D_Penicillamine->Metabolite3 S-methylation N_Acetyl N-acetyl-D-penicillamine D_Penicillamine->N_Acetyl N-acetylation Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion N_Acetyl->Excretion

Metabolic pathways of D-penicillamine.

Experimental Protocols

In Vitro Copper Chelation Assay

A common method to assess copper chelation potential in vitro involves a colorimetric assay using a copper-sensitive dye, such as bathocuproinedisulfonic acid disodium salt (BCS).[6]

Objective: To determine the relative copper-binding affinity of a test compound.

Materials:

  • Test compounds (D-penicillamine, this compound)

  • Copper (II) sulfate (CuSO₄) solution

  • Bathocuproinedisulfonic acid disodium salt (BCS) solution

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the buffer solution.

  • Add a fixed concentration of CuSO₄ to each well of the microplate.

  • Add the different concentrations of the test compounds to the wells containing CuSO₄ and incubate for a specified time to allow for chelation to occur.

  • Add the BCS solution to each well. BCS forms a colored complex with any remaining free Cu(I) (after reduction from Cu(II) by the chelator or other reducing agents present).

  • Measure the absorbance of the BCS-Cu(I) complex at the appropriate wavelength (e.g., 483 nm).

  • A decrease in absorbance compared to the control (containing only CuSO₄ and BCS) indicates that the test compound has chelated the copper, making it unavailable to bind with BCS.

  • The concentration of the test compound that inhibits 50% of the BCS-Cu(I) complex formation (IC50) can be calculated to represent its copper chelation potency.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis A Prepare serial dilutions of test compounds E Add test compounds and incubate A->E B Prepare CuSO₄ solution D Add CuSO₄ to 96-well plate B->D C Prepare BCS solution F Add BCS solution C->F D->E E->F G Measure absorbance at 483 nm F->G H Calculate IC50 values G->H

References

A Comparative Analysis of N-Acetyl-DL-penicillamine and Other Thiol Chelators in Heavy Metal Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Acetyl-DL-penicillamine and other prominent thiol-containing chelating agents used in the management of heavy metal toxicity. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and toxicology.

Introduction to Thiol Chelators

Thiol-containing compounds are a cornerstone in the treatment of heavy metal poisoning due to the high affinity of their sulfhydryl (-SH) groups for toxic metal ions.[1] These agents form stable complexes with metals like lead, mercury, and copper, facilitating their excretion from the body.[1] This guide focuses on a comparative analysis of this compound against other well-established thiol chelators, including D-penicillamine, Succimer (DMSA), and Dimercaprol (BAL). While data on this compound is less abundant than for its analogue D-penicillamine, this comparison synthesizes the available evidence to provide a comprehensive overview.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies, comparing the efficacy of different thiol chelators in promoting the excretion of heavy metals and mitigating their toxic effects.

Table 1: Efficacy of Thiol Chelators in Lead (Pb) Poisoning

ChelatorStudy TypeSubjectsDosageKey FindingsReference(s)
N-Acetyl-D-penicillamine Clinical TrialHumansNot specifiedEffective in treating lead poisoning.[1]
D-penicillamine Retrospective Cohort StudyChildren (n=84)27.5 mg/kg/day33% reduction in blood lead levels after 76 days of therapy.[2]
Case SeriesAdults (n=63)250 mg every 6h for 5-10 daysMedian blood lead level decreased from 106 µg/dL to 52.6 µg/dL.[3]
Succimer (DMSA) Retrospective cross-sectional studyAdult Males (n=37)Not specifiedBlood lead levels significantly reduced to 337.44 ± 26.34 µg/L.[4]
D-penicillamine + Garlic Retrospective cross-sectional studyAdult Males (n=42)Not specifiedBlood lead levels significantly reduced to 365.52 ± 27.61 µg/L.[4]
D-penicillamine Animal (Rats)0.3 mmol/kg (ip)Most effective among thiol chelators in enhancing urinary Pb excretion and reducing Pb in blood, kidneys, and liver.[5][6]

Table 2: Efficacy of Thiol Chelators in Mercury (Hg) Poisoning

ChelatorStudy TypeSubjectsDosageKey FindingsReference(s)
N-Acetyl-D-penicillamine Case ReportHuman600 mg/dayIncreased mean daily urinary mercury excretion from 661 µg to 875 µg in the first 10 days (not statistically significant).[7]
Animal (Rats)4 mmol/kg/day (oral) for 7 daysIncreased fecal mercury excretion from 45 to 120 nmol and urinary excretion from 9 to 160 nmol. Reduced fetal and maternal brain mercury levels.[8]
Succimer (DMSA) ReviewNot ApplicableNot ApplicableConsidered superior to penicillamine due to fewer adverse effects. Chelator of choice for chronic or mild toxicity.[9]
Dimercaprol (BAL) ReviewNot ApplicableNot ApplicableDrug of choice for acute inorganic mercury toxicity.[9]

Table 3: Efficacy of Thiol Chelators in Copper (Cu) Poisoning (Wilson's Disease)

ChelatorStudy TypeSubjectsDosageKey FindingsReference(s)
D-penicillamine Clinical TrialHumans with Wilson's Disease (n=60)250 mg, po, qidTotal effectiveness of 58% and 59% in two different treatment periods.[10]
Succimer (DMSA) Clinical TrialHumans with Wilson's Disease (n=60)750 mg, po, bidTotal effectiveness of 80% and 85% in two different treatment periods; considered more effective and safer than penicillamine.[10]
D-penicillamine & DMPS (alternating) Clinical StudyHumans with Wilson's Disease (n=35)VariedImproved/recovered liver function in 71% and alleviated neurological symptoms in 50% of patients.[11]
D-penicillamine Systematic Review & Meta-AnalysisSymptomatic Wilson's Disease patientsVariedHigher incidence of adverse effects and neurological deterioration compared to zinc salts.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the efficacy of thiol chelators.

In Vivo Evaluation of Chelator Efficacy in a Rodent Model of Heavy Metal Poisoning

1. Animal Model and Acclimatization:

  • Species: Male Wistar rats (180-200g).

  • Housing: Housed in polycarbonate cages with free access to food and water, maintained on a 12-hour light/dark cycle.

  • Acclimatization: Animals are acclimatized for one week prior to the experiment.

2. Induction of Metal Toxicity:

  • Metal Salt: Lead acetate (Pb(CH₃COO)₂), Mercuric chloride (HgCl₂), or Copper sulfate (CuSO₄).

  • Administration: The metal salt is dissolved in deionized water and administered orally via gavage or intraperitoneally (i.p.) for a specified period (e.g., 4 weeks) to induce toxicity.[5][6] The dosage is determined based on previous toxicological studies to induce measurable organ damage without causing high mortality (e.g., 10 mg/kg for lead).[5]

3. Treatment Protocol:

  • Groups: Animals are randomly divided into several groups:

    • Control group (no metal, no chelator).

    • Metal-exposed group (metal, no chelator).

    • Metal-exposed + Chelator A (e.g., this compound).

    • Metal-exposed + Chelator B (e.g., DMSA).

    • Metal-exposed + Chelator C (e.g., D-penicillamine).

  • Chelator Administration: Chelators are administered orally or i.p. at a specific dose (e.g., 0.3 mmol/kg) for a defined duration following the metal exposure period.[5][6]

4. Sample Collection and Analysis:

  • Urine and Feces: 24-hour urine and feces are collected using metabolic cages at baseline and after treatment to measure metal excretion.

  • Blood: Blood samples are collected via retro-orbital puncture or cardiac puncture at the end of the study to determine blood metal levels and biochemical parameters (e.g., liver and kidney function tests).

  • Tissues: Animals are euthanized, and organs (liver, kidneys, brain) are harvested, weighed, and stored for metal analysis.

5. Analytical Method for Metal Quantification:

  • Digestion: Tissue and excreta samples are digested using a mixture of nitric acid and perchloric acid.

  • Analysis: Metal concentrations in the digested samples, blood, and urine are determined using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13][14]

6. Biochemical Assays:

  • Enzyme activities in blood and tissue homogenates (e.g., δ-aminolevulinic acid dehydratase (ALAD) for lead poisoning) are measured to assess the reversal of metal-induced inhibition.[5]

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways involved in heavy metal toxicity and the mechanism of action of thiol chelators.

Mechanism of Heavy Metal-Induced Oxidative Stress HM Heavy Metal (e.g., Pb, Hg, Cd) ROS Increased Reactive Oxygen Species (ROS) HM->ROS Antioxidants Depletion of Cellular Antioxidants (e.g., GSH) HM->Antioxidants LipidPerox Lipid Peroxidation ROS->LipidPerox ProteinOx Protein Oxidation ROS->ProteinOx DNA_damage DNA Damage ROS->DNA_damage CellDamage Cellular Damage & Apoptosis Antioxidants->CellDamage inhibition is reduced LipidPerox->CellDamage ProteinOx->CellDamage DNA_damage->CellDamage

Caption: Heavy metal-induced oxidative stress pathway.

Chelation and Excretion of Heavy Metals by Thiol Chelators ThiolChelator Thiol Chelator (e.g., this compound) Complex Stable Metal-Chelator Complex ThiolChelator->Complex binds HM Heavy Metal Ion (in blood/tissues) HM->Complex binds Kidney Kidney Complex->Kidney Urine Urinary Excretion Kidney->Urine

Caption: General mechanism of thiol chelation and excretion.

Experimental Workflow for Chelator Efficacy Evaluation Start Animal Acclimatization Toxicity Induction of Heavy Metal Toxicity Start->Toxicity Grouping Randomization into Treatment Groups Toxicity->Grouping Treatment Chelator Administration Grouping->Treatment Collection Sample Collection (Blood, Urine, Tissues) Treatment->Collection Analysis Metal Quantification (AAS/ICP-MS) & Biochemical Assays Collection->Analysis Data Data Analysis & Comparison of Efficacy Analysis->Data

Caption: Workflow for in vivo chelator efficacy studies.

Conclusion

The available evidence suggests that thiol chelators are effective in the management of heavy metal poisoning. D-penicillamine and Succimer (DMSA) are the most extensively studied, with DMSA often being favored due to a better safety profile.[9] While direct comparative data for this compound is limited, preliminary studies indicate its potential as a chelating agent for lead and mercury.[1][7][8] The acetylated form may offer different pharmacokinetic properties compared to D-penicillamine, warranting further investigation. This guide highlights the need for more rigorous, direct comparative studies to fully elucidate the efficacy and safety profile of this compound relative to other established thiol chelators. Such research is critical for optimizing treatment strategies for heavy metal intoxication.

References

A Comparative Analysis of the Side-Effect Profiles of N-Acetyl-DL-penicillamine and D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the safety profiles of related therapeutic agents is paramount. This guide provides a detailed comparison of the side effects associated with N-Acetyl-DL-penicillamine and its parent compound, D-penicillamine. The following analysis is based on available clinical data and aims to furnish an objective overview to inform further research and development.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of key side effects reported in a comparative clinical trial of N-acetyl-D-penicillamine and D-penicillamine for the treatment of cystinuria.

Adverse EventN-Acetyl-D-penicillamine (n=9)D-penicillamine (n=19)Severity of Hypersensitivity
Acute Hypersensitivity 11.1% (1 patient)52.6% (10 patients)Mild
Proteinuria OccurredOccurredSimilar frequency and severity

Experimental Protocols

Study Design: A controlled clinical trial comparing the therapeutic effects and adverse reactions of N-acetyl-D-penicillamine and D-penicillamine in patients diagnosed with cystinuria.

Patient Population: The study included 9 patients treated with N-acetyl-D-penicillamine and 19 patients treated with D-penicillamine.

Methodology: Patients were administered either N-acetyl-D-penicillamine or D-penicillamine for the management of cystinuria. The monitoring of side effects included the observation and recording of acute hypersensitivity reactions and the regular analysis of urine for proteinuria. The severity of hypersensitivity reactions was also noted. The study reported that desensitization to D-penicillamine could be achieved with the concurrent use of prednisolone[1][2].

Signaling Pathways in D-penicillamine-Induced Autoimmunity

D-penicillamine has been associated with the induction of autoimmune phenomena. Research suggests that one of the underlying mechanisms involves the activation of macrophages. The following diagram illustrates a proposed signaling pathway for D-penicillamine-induced autoimmunity.

D_penicillamine_Autoimmunity_Pathway DPA D-penicillamine Macrophage Macrophage DPA->Macrophage Binds to aldehyde groups leading to activation T_Cell T-Cell Macrophage->T_Cell Antigen Presentation NK_Cell NK Cell Macrophage->NK_Cell Activation via IL-15 & IL-1β Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-23) Macrophage->Cytokines Increased Production Autoimmunity Autoimmune Syndrome T_Cell->Autoimmunity NK_Cell->Macrophage Positive Feedback via IFN-γ & GM-CSF Cytokines->Autoimmunity

D-penicillamine-induced macrophage activation pathway.

Discussion of Side-Effect Profiles

The available data indicates a significant difference in the incidence of acute hypersensitivity reactions between N-acetyl-D-penicillamine and D-penicillamine, with the acetylated form appearing to be better tolerated in this regard[1]. The single hypersensitivity reaction reported with N-acetyl-D-penicillamine was mild, whereas a majority of patients treated with D-penicillamine experienced more severe reactions[1]. This suggests that the acetylation of the amino group may reduce the immunogenicity of the molecule.

Proteinuria, a known adverse effect of penicillamine therapy, was observed with both drugs at a comparable frequency and severity[1]. This indicates that the nephrotoxic potential may be a class effect related to the penicillamine structure, independent of the N-acetylation.

The proposed mechanism for D-penicillamine-induced autoimmunity involves the drug's interaction with macrophages, leading to their activation and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23[3]. This can initiate a cascade of immune responses, potentially culminating in an autoimmune syndrome[3]. Further research is warranted to determine if N-acetyl-D-penicillamine shares this propensity for macrophage activation and induction of autoimmunity.

References

Validating the Specificity of N-Acetyl-DL-penicillamine as a Copper Chelator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Acetyl-DL-penicillamine and other prominent copper chelators. It delves into their binding affinities, specificity for copper over other essential metals, and the experimental protocols to validate these properties.

Executive Summary

Effective copper chelation therapy hinges on the specificity of the chelating agent to minimize off-target effects on other essential metal ions. This guide compares this compound with established copper chelators: D-penicillamine, Trientine (TETA), and Tetrathiomolybdate (TM). While quantitative data on the copper binding affinity of this compound remains elusive in publicly available literature, this guide provides the binding affinities for the other chelators and outlines the experimental methods to determine these values. Furthermore, it explores the impact of these chelators on cellular signaling pathways, offering a comprehensive resource for evaluating their therapeutic potential.

Comparison of Copper Chelator Performance

The selection of a suitable copper chelator is a critical decision in both research and clinical settings. The ideal agent should exhibit high affinity and specificity for copper, thereby effectively removing excess copper without disrupting the homeostasis of other essential metals.

Quantitative Comparison of Binding Affinity

The dissociation constant (Kd) is a measure of the binding affinity of a chelator for a metal ion; a lower Kd value indicates a stronger affinity. The table below summarizes the reported Cu(I)-binding affinities for D-penicillamine, Trientine, and Tetrathiomolybdate.

ChelatorCu(I) Dissociation Constant (Kd) (M)
This compoundData not available
D-penicillamine2.4 x 10⁻¹⁶[1]
Trientine (TETA)1.6 x 10⁻¹⁶[1]
Tetrathiomolybdate (TM)2.3 x 10⁻²⁰[1]

Lower Kd values indicate higher binding affinity.

As the data indicates, Tetrathiomolybdate displays a significantly higher affinity for Cu(I) ions compared to both D-penicillamine and Trientine.[1] The lack of a reported Kd value for this compound highlights a critical gap in the quantitative comparison of its efficacy.

Specificity Profile: Binding to Other Essential Metals

A crucial aspect of a chelator's utility is its specificity for the target metal ion. Chelation of other essential metals, such as zinc and iron, can lead to adverse side effects. While comprehensive quantitative data on the binding affinities of all these chelators for a range of metals are not consistently available, some qualitative and semi-quantitative information has been reported.

  • D-penicillamine: Has been reported to chelate other divalent ions such as lead, mercury, and zinc.[2] Long-term treatment with D-penicillamine has been associated with hepatic iron accumulation.

  • Trientine: May also interact with zinc, and co-administration is sometimes managed to avoid competition for chelation.[3]

  • Tetrathiomolybdate: Is considered a highly specific copper chelator.[4]

  • This compound: While its primary focus in some studies has been on mercury chelation, its thiol group gives it the potential to bind other heavy metals.[5]

Further research is needed to establish a complete and quantitative specificity profile for this compound and to enable a direct comparison with other chelators.

Experimental Protocols for Specificity Validation

To aid researchers in the validation of copper chelation specificity, this section provides detailed methodologies for key experiments.

Determination of Copper Binding Affinity via Electrospray Ionization Mass Spectrometry (ESI-MS)

This method allows for the determination of the dissociation constant (Kd) of a chelator for Cu(I). The protocol involves a competition experiment where the chelator's ability to extract Cu(I) from a well-characterized copper-binding protein is measured.[1]

Materials:

  • Apo-form of a copper-binding protein (e.g., Cox17)

  • Dithiothreitol (DTT)

  • Ammonium acetate buffer (pH 7.3)

  • Cu(II)-acetate solution

  • The chelator to be tested

  • Electrospray ionization mass spectrometer

Protocol:

  • Protein Preparation: Reconstitute the apo-protein with Cu(I) ions in the presence of DTT to form a Cu(I)-protein complex.[1]

  • Competition Assay: Incubate the Cu(I)-protein complex with increasing concentrations of the chelator.

  • ESI-MS Analysis: Analyze the samples by ESI-MS to monitor the demetallation of the copper-binding protein. The fractional occupancy of the copper-binding sites is determined from the mass spectra.[1]

  • Data Analysis: Plot the fractional occupancy against the chelator concentration. The concentration at which 50% of the protein is demetallated (C₅₀) is determined by fitting the data to a suitable binding model.

  • Kd Calculation: The dissociation constant (Kd) of the chelator-Cu(I) complex is calculated by comparing its C₅₀ value with that of a reference chelator with a known Kd (e.g., DTT).[1]

Spectrophotometric Assay for Copper Chelation using Bathocuproinedisulfonic Acid (BCS)

This colorimetric assay is based on the specific reaction of the cuprous ion (Cu⁺) with BCS to form a colored complex that can be quantified spectrophotometrically.[6]

Materials:

  • Bathocuproinedisulfonic acid disodium salt (BCS) solution

  • Ascorbic acid (as a reducing agent to convert Cu²⁺ to Cu⁺)

  • Tris-HCl buffer (pH 7.4)

  • Copper standard solution (e.g., CuSO₄)

  • The chelator to be tested

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a suitable container, mix the Tris-HCl buffer, ascorbic acid, and BCS solution.[6]

  • Sample Addition: Add a known concentration of the copper standard solution and the chelator to be tested to the reaction mixture.

  • Incubation: Allow the reaction to proceed for a set amount of time.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the Cu(I)-BCS complex (typically around 483-490 nm).[6][7]

  • Quantification: The amount of copper chelated by the test compound can be determined by the decrease in the absorbance of the Cu(I)-BCS complex compared to a control without the chelator.

Spectrophotometric Assay for Cupric Chelation using Hematoxylin

This assay can be used to screen for the chelation of cupric (Cu²⁺) ions. However, it is important to note that reducing agents can interfere with this assay, leading to false-positive results.[8]

Materials:

  • Hematoxylin solution

  • Buffer solution (e.g., acetate or phosphate buffer at the desired pH)

  • Cupric salt solution (e.g., CuSO₄)

  • The chelator to be tested

  • Spectrophotometer

Protocol:

  • Reaction Setup: In a microplate or cuvette, mix the buffer, hematoxylin solution, and the chelator at various concentrations.

  • Copper Addition: Add the cupric salt solution to initiate the reaction.

  • Incubation: Allow the mixture to incubate for a specific period.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength for the copper-hematoxylin complex.

  • Analysis: A decrease in absorbance in the presence of the chelator indicates its ability to compete with hematoxylin for copper binding.

Signaling Pathways and Experimental Workflows

The biological effects of copper chelators extend beyond simple metal removal; they can significantly impact cellular signaling pathways. Understanding these interactions is crucial for predicting the therapeutic and potential off-target effects of a chelator.

Cellular Copper Homeostasis and Chelation

Copper is essential for various cellular processes, and its intracellular concentration is tightly regulated by a network of transporters and chaperones. Copper chelators can interfere with this delicate balance.

CopperHomeostasis cluster_extracellular Extracellular Space cluster_cell Cell cluster_chelation Chelation Copper_pool Copper Pool (Cu²⁺) CTR1 CTR1 (Copper Transporter 1) Copper_pool->CTR1 Uptake Chelator Chelator (e.g., this compound) Copper_pool->Chelator Cu_chaperones Copper Chaperones (e.g., ATOX1, CCS) CTR1->Cu_chaperones Cu⁺ ATP7A_B ATP7A/B Cu_chaperones->ATP7A_B ATOX1 Mitochondria Mitochondria (e.g., Cytochrome c oxidase) Cu_chaperones->Mitochondria Secretory_pathway Secretory Pathway (Cuproenzyme synthesis) ATP7A_B->Secretory_pathway Vesicular_export Vesicular Export ATP7A_B->Vesicular_export High Cu²⁺ Vesicular_export->Copper_pool Efflux Chelated_Copper Chelated Copper Chelator->Chelated_Copper

Caption: Cellular copper uptake, trafficking, and efflux pathways, and the point of intervention by copper chelators.

Impact of Copper Chelation on TGF-β Signaling

Recent studies have shown that copper chelation can inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in cancer progression and fibrosis.[9][10][11]

TGFbeta_Pathway TGFb_ligand TGF-β Ligand TGFbR TGF-β Receptor TGFb_ligand->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Gene Transcription (e.g., EMT genes) Nucleus->Gene_transcription Copper_Chelator Copper Chelator Copper_Chelator->TGFbR inhibits Copper_Chelator->SMAD2_3 inhibits phosphorylation

Caption: Simplified TGF-β signaling pathway and the inhibitory effects of copper chelation.

Experimental Workflow for Assessing Specificity

The following workflow outlines a logical sequence of experiments to validate the specificity of a copper chelator.

ExperimentalWorkflow cluster_in_vitro In Vitro Assessment cluster_in_cellulo In Cellulo Validation Binding_Affinity Determine Cu(I) Binding Affinity (ESI-MS) Spectro_Assay Spectrophotometric Assays (BCS for Cu⁺, Hematoxylin for Cu²⁺) Binding_Affinity->Spectro_Assay Confirm Metal_Screen Screen against other metals (e.g., Zn²⁺, Fe²⁺, Mn²⁺) Spectro_Assay->Metal_Screen Assess Specificity Cell_Viability Assess Cytotoxicity in Copper-overloaded Cells Metal_Screen->Cell_Viability Proceed if specific Signaling_Analysis Analyze Impact on Signaling Pathways (e.g., TGF-β) Cell_Viability->Signaling_Analysis

Caption: A logical workflow for the comprehensive validation of a copper chelator's specificity.

Conclusion

The validation of a copper chelator's specificity is paramount for its safe and effective use. While this compound shows promise as a chelating agent, a lack of quantitative data on its copper binding affinity and specificity for other metals hinders a direct comparison with established drugs like D-penicillamine, Trientine, and Tetrathiomolybdate. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the cellular impact of copper chelation. Further investigation into the quantitative binding characteristics of this compound is essential to fully elucidate its potential as a specific copper chelator.

References

Cross-Reactivity of N-Acetyl-DL-penicillamine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of N-Acetyl-DL-penicillamine in immunoassays. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the structural relationships of this compound to parent compounds and the general principles of immunoassay cross-reactivity that would be pertinent to its detection.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are highly sensitive and specific methods for detecting and quantifying molecules. This specificity arises from the interaction between an antibody and the antigen it is designed to recognize. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results.

This compound is a metabolite of the chelating agent D-penicillamine. Given their structural similarity, there is a potential for this compound to cross-react in immunoassays developed for the detection of D-penicillamine. Understanding the degree of this cross-reactivity is crucial for the accurate interpretation of immunoassay results, particularly in pharmacokinetic and toxicological studies.

Data Presentation

A thorough search of scientific literature did not yield specific quantitative data on the percentage of cross-reactivity of this compound in any commercially available or research-based immunoassay for D-penicillamine or other structurally related compounds. Manufacturers of immunoassay kits are the primary source for such data, which is typically included in the product's package insert. Researchers requiring this information are advised to consult these resources directly.

Table 1: Hypothetical Comparison of Cross-Reactivity in a Competitive ELISA for D-Penicillamine

This table is for illustrative purposes only and does not represent actual experimental data.

Compound TestedConcentration Range% Cross-Reactivity (Hypothetical)
D-Penicillamine0.1 - 100 ng/mL100%
This compound 1 - 1000 ng/mL Data Not Available
Penicillamine Disulfide1 - 1000 ng/mLData Not Available
Cysteine10 - 10000 ng/mLData Not Available

Experimental Protocols

In the absence of specific studies on this compound cross-reactivity, a general experimental protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This methodology is standard in the field and would be applicable for determining the cross-reactivity of this compound in an immunoassay for D-penicillamine.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the degree to which a substance (the cross-reactant) competes with the target analyte for binding to a specific antibody.

1. Reagents and Materials:

  • Microtiter plate pre-coated with anti-D-penicillamine antibody.

  • D-penicillamine standard solutions of known concentrations.

  • This compound and other potential cross-reactant solutions of known concentrations.

  • Enzyme-conjugated D-penicillamine.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer (e.g., PBS with Tween-20).

  • Assay buffer.

2. Assay Procedure:

  • Prepare a series of dilutions for the D-penicillamine standard and the potential cross-reactants (including this compound) in the assay buffer.

  • Add a fixed amount of enzyme-conjugated D-penicillamine to each well of the microtiter plate.

  • Add the standard solutions and the cross-reactant solutions to their respective wells.

  • Incubate the plate to allow for competitive binding between the free analyte/cross-reactant and the enzyme-conjugated analyte for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of D-penicillamine or cross-reactant present in the sample.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the concentrations of the D-penicillamine standard.

  • Determine the concentration of D-penicillamine that causes 50% inhibition of the maximum signal (IC50).

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of D-penicillamine / IC50 of Cross-Reactant) x 100

Visualizations

The following diagrams illustrate the principles of competitive immunoassays and the logical workflow for assessing cross-reactivity.

G cluster_well Microtiter Well cluster_reagents Reagents Added Antibody Antibody Coated on Well Analyte Analyte (e.g., D-Penicillamine) Analyte->Antibody Binds Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Antibody Competes for Binding

Caption: Competitive Immunoassay Principle

G Start Start Cross-Reactivity Assessment Prepare_Standards Prepare Standard (D-Penicillamine) Dilutions Start->Prepare_Standards Prepare_CrossReactants Prepare Cross-Reactant (this compound) Dilutions Start->Prepare_CrossReactants Competitive_ELISA Perform Competitive ELISA Prepare_Standards->Competitive_ELISA Prepare_CrossReactants->Competitive_ELISA Measure_Absorbance Measure Absorbance Competitive_ELISA->Measure_Absorbance Generate_Curves Generate Inhibition Curves Measure_Absorbance->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End Report Results Calculate_CR->End

Caption: Cross-Reactivity Testing Workflow

Head-to-head comparison of N-Acetyl-DL-penicillamine and trientine for Wilson's disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Clarification: This guide provides a head-to-head comparison of D-penicillamine and trientine for the treatment of Wilson's disease. The initial request specified "N-Acetyl-DL-penicillamine," however, extensive research indicates that D-penicillamine is the clinically utilized and studied formulation for this indication.

Wilson's disease is an autosomal recessive genetic disorder characterized by the accumulation of copper in the body, primarily in the liver and brain.[1] This accumulation is due to mutations in the ATP7B gene, which encodes a copper-transporting ATPase essential for biliary copper excretion.[1] The mainstay of treatment involves lifelong therapy with chelating agents that promote copper excretion or drugs that block its absorption.[2] This guide provides a detailed comparison of two primary chelating agents: D-penicillamine and trientine.

Mechanism of Action

Both D-penicillamine and trientine are oral chelating agents that work by binding to excess copper in the body, forming a stable complex that is then excreted through the urine.[3][4] This process helps to reduce the copper burden in tissues and mitigate the toxic effects of the metal.

Quantitative Comparison of Efficacy and Safety

The following tables summarize key quantitative data from comparative studies of D-penicillamine and trientine in the treatment of Wilson's disease.

Table 1: Efficacy in Treatment-Naïve Symptomatic Patients (Retrospective Data)

Outcome MeasureD-PenicillamineTrientinep-valueSource
Hepatic Improvement 90.7% of patients92.6% of patientsNot significant[5]
Neurologic Improvement 67.5% of patients55.0% of patientsNot significant[6]
Neurologic Worsening 5.3% of patients20.0% of patients0.042[6]

Table 2: Efficacy in Maintenance Therapy (Randomized Controlled Trial - CHELATE)

Outcome Measure (at 24 weeks)D-Penicillamine GroupTrientine GroupMean DifferenceSource
Serum Non-Ceruloplasmin-Bound Copper (NCC) by speciation assay -9.1 μg/L (95% CI -24.2 to 6.1)[7]
24-hour Urinary Copper Excretion HigherLower237.5 μg/24 h (99% CI 115.6 to 359.4)[7]

Table 3: Safety and Tolerability

Outcome MeasureD-PenicillamineTrientinep-value/CommentSource
Discontinuation due to Adverse Events (Retrospective) 28.8% of treatments7.1% of treatments0.039[8]
Most Common Treatment-Emergent Adverse Events (CHELATE Trial) Headache (19%)Abdominal Pain (15%)[7]
Serious Adverse Events (CHELATE Trial) 3 (leukopenia, cholangiocarcinoma, hepatocellular cancer)0[7]

Experimental Protocols

Retrospective Cohort Study (Weiss KH et al., 2013)
  • Study Design: A retrospective analysis of data from 380 patients with Wilson's disease from tertiary care centers in Germany and Austria, and 25 additional patients from the EUROWILSON registry.[1]

  • Patient Population: Patients with a confirmed diagnosis of Wilson's disease who received monotherapy with either D-penicillamine or trientine.[1]

  • Treatment Regimens: Dosing was at the discretion of the treating physician.

  • Outcome Assessment:

    • Hepatic and Neurologic Symptoms: Assessed at baseline and at follow-up visits up to 48 months. Improvement, stabilization, or deterioration were recorded based on clinical evaluation and laboratory parameters.[9]

    • Adverse Events: Data on adverse events leading to the discontinuation of therapy were collected throughout the follow-up period.[9]

CHELATE: Randomized, Open-Label, Non-Inferiority, Phase 3 Trial (Schilsky ML et al., 2022)
  • Study Design: A randomized, open-label, non-inferiority, phase 3 trial conducted at 15 healthcare centers across nine countries.[7]

  • Patient Population: Patients aged 18-75 years with stable Wilson's disease who had been treated with penicillamine for at least one year.[7]

  • Treatment Regimens:

    • Screening Phase (12 weeks): Patients' stability was confirmed based on clinical assessment and predefined thresholds for serum non-caeruloplasmin-bound copper (NCC), 24-hour urinary copper excretion, and alanine aminotransferase (ALT).

    • Randomization: Stable patients were randomly assigned (1:1) to either continue their maintenance dose of penicillamine or switch to an equivalent mg-for-mg dose of trientine tetrahydrochloride.[10]

  • Outcome Assessment:

    • Primary Endpoint (at 24 weeks): Serum NCC as measured by a speciation assay.[7]

    • Secondary Endpoints: 24-hour urinary copper excretion, clinical global impression of change, and the Unified Wilson Disease Rating Scale (UWDRS) for neurological assessment.[7][10]

    • Safety: Assessed in all patients who received at least one dose of the study treatment.[7]

Methods for Key Measurements
  • 24-Hour Urinary Copper Excretion: Urine is collected over a 24-hour period in a clean, plastic, metal-free container. The total volume is recorded, and an aliquot is sent for analysis, typically using inductively coupled plasma mass spectrometry (ICP-MS).[11][12]

  • Serum Non-Ceruloplasmin-Bound Copper (NCC): This is a measure of the "free" or toxic copper in the blood. It can be calculated by subtracting the copper bound to ceruloplasmin from the total serum copper. More recently, direct measurement methods like protein speciation using high-performance liquid chromatography coupled with ICP-MS are being used for greater accuracy.[13]

  • Unified Wilson's Disease Rating Scale (UWDRS): This is a comprehensive scale used to assess the neurological, psychiatric, and hepatic manifestations of Wilson's disease. The neurological subscale evaluates aspects such as speech, tremor, gait, and coordination.[6][8]

Visualizations

Copper_Metabolism_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Dietary Copper Dietary Copper Ctr1_intestine Ctr1 Dietary Copper->Ctr1_intestine Absorption Intracellular Copper Intracellular Copper Ctr1_intestine->Intracellular Copper ATP7A ATP7A Intracellular Copper->ATP7A Export to Portal Vein Portal Vein Copper Portal Vein Copper ATP7A->Portal Vein Copper Ctr1_liver Ctr1 Portal Vein Copper->Ctr1_liver Cytosolic Copper Cytosolic Copper Ctr1_liver->Cytosolic Copper Atox1 Atox1 (Chaperone) Cytosolic Copper->Atox1 ATP7B ATP7B Atox1->ATP7B Apoceruloplasmin Apoceruloplasmin ATP7B->Apoceruloplasmin Incorporation Bile Bile ATP7B->Bile Excretion Wilson's Disease In Wilson's Disease, mutated ATP7B impairs copper excretion into bile and incorporation into ceruloplasmin, leading to copper accumulation. ATP7B->Wilson's Disease Ceruloplasmin Ceruloplasmin (to blood) Apoceruloplasmin->Ceruloplasmin

Figure 1: Simplified signaling pathway of copper metabolism in hepatocytes.

Experimental_Workflow cluster_screening Screening Phase (12 weeks) cluster_randomization Randomization cluster_treatment Treatment Phase (24 weeks) cluster_assessment Outcome Assessment (at 24 weeks) Patient_Enrollment Enroll Patients with Stable Wilson's Disease on Penicillamine Stability_Assessment Assess Stability: - Clinical Evaluation - Serum NCC - 24h Urinary Copper - ALT Patient_Enrollment->Stability_Assessment Randomize Randomize (1:1) Stability_Assessment->Randomize Penicillamine_Arm Continue Penicillamine Randomize->Penicillamine_Arm Trientine_Arm Switch to Trientine Randomize->Trientine_Arm Primary_Endpoint Primary Endpoint: Serum NCC by Speciation Assay Penicillamine_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - 24h Urinary Copper - UWDRS - Clinical Global Impression Penicillamine_Arm->Secondary_Endpoints Safety_Assessment Safety Assessment: Adverse Events Penicillamine_Arm->Safety_Assessment Trientine_Arm->Primary_Endpoint Trientine_Arm->Secondary_Endpoints Trientine_Arm->Safety_Assessment

Figure 2: Experimental workflow of the CHELATE clinical trial.

References

A Comparative Analysis of the Neuroprotective Effects of N-Acetyl-DL-penicillamine and Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of N-Acetyl-DL-penicillamine relative to other well-established antioxidants, with a focus on supporting experimental data. While direct comparative studies on this compound are limited, this guide leverages data from its D-enantiomer, D-penicillamine, to draw meaningful comparisons with the widely studied antioxidant, N-acetylcysteine (NAC).

Executive Summary

Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases. Antioxidant compounds that can mitigate this damage are of significant therapeutic interest. This guide evaluates the neuroprotective potential of this compound by examining experimental evidence for its component, D-penicillamine, and compares it against the benchmark antioxidant, N-acetylcysteine. The available data suggests that both compounds confer neuroprotection, albeit through distinct signaling pathways. D-penicillamine has been shown to inhibit ferroptosis, a form of iron-dependent cell death, in a model of seizure-induced neuronal injury. In contrast, N-acetylcysteine primarily functions by replenishing the master endogenous antioxidant, glutathione, and activating the Nrf2-ARE antioxidant response pathway.

Comparative Efficacy of D-Penicillamine and N-Acetylcysteine

The following tables summarize the quantitative data from key experimental studies investigating the neuroprotective effects of D-penicillamine and N-acetylcysteine in kainic acid-induced excitotoxicity models. It is important to note that the studies were conducted in different rodent species, which should be considered when making direct comparisons.

Table 1: Neuroprotective Effect of D-Penicillamine in a Kainic Acid-Induced Seizure Mouse Model

Treatment GroupHippocampal RegionNumber of Viable Neurons (cells/mm²) (Mean ± SEM)Percentage of Neuronal Survival vs. KA GroupReference
VehicleCA1245 ± 15-[1]
VehicleCA3210 ± 12-[1]
Kainic Acid (KA)CA185 ± 10100%[1]
Kainic Acid (KA)CA375 ± 8100%[1]
KA + D-penicillamine (0.5 mg/kg)CA1195 ± 18~229%[1]
KA + D-penicillamine (0.5 mg/kg)CA3160 ± 14~213%[1]

Table 2: Neuroprotective Effect of N-Acetylcysteine in a Kainic Acid-Induced Epilepsy Rat Model

Treatment GroupHippocampal RegionNumber of Intact Neurons (Mean ± SEM)Percentage of Neuronal Survival vs. KA GroupReference
ControlCA3145 ± 5-[2]
ControlHilus130 ± 6-[2]
Kainic Acid (KA)CA360 ± 7100%[2]
Kainic Acid (KA)Hilus55 ± 5100%[2]
KA + N-acetylcysteine (100 mg/kg)CA3115 ± 8~192%[2]
KA + N-acetylcysteine (100 mg/kg)Hilus105 ± 7~191%[2]

Mechanisms of Neuroprotection: Distinct Signaling Pathways

D-penicillamine and N-acetylcysteine appear to exert their neuroprotective effects through different molecular mechanisms.

D-Penicillamine and the Ferroptosis Pathway

Recent evidence suggests that D-penicillamine's neuroprotective effects may be mediated by the inhibition of ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. In the kainic acid-induced seizure model, D-penicillamine treatment was found to significantly decrease markers of ferroptosis.[1] The proposed mechanism involves the modulation of Aquaporin-11 (Aqp11), which in turn inhibits the ferroptosis cascade.

G cluster_0 Kainic Acid-Induced Excitotoxicity kainic_acid Kainic Acid glutamate_release ↑ Glutamate Release kainic_acid->glutamate_release calcium_influx ↑ Ca2+ Influx glutamate_release->calcium_influx iron_overload Iron Overload calcium_influx->iron_overload lipid_peroxidation Lipid Peroxidation iron_overload->lipid_peroxidation ferroptosis Ferroptosis lipid_peroxidation->ferroptosis neuronal_death Neuronal Death ferroptosis->neuronal_death aqp11 Aqp11 aqp11->lipid_peroxidation inhibits dpa D-penicillamine dpa->aqp11 modulates

Caption: Proposed neuroprotective mechanism of D-penicillamine via inhibition of Aqp11-dependent ferroptosis.

N-Acetylcysteine and the Nrf2 Antioxidant Response Pathway

N-acetylcysteine is a well-characterized antioxidant that acts primarily as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3] By boosting intracellular GSH levels, NAC enhances the cellular capacity to neutralize reactive oxygen species (ROS). Furthermore, NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes, providing a sustained defense against oxidative stress.

G cluster_1 Oxidative Stress cluster_2 N-Acetylcysteine (NAC) Action ros Reactive Oxygen Species (ROS) oxidative_damage Oxidative Damage ros->oxidative_damage neuronal_death_nac Neuronal Death oxidative_damage->neuronal_death_nac nac N-Acetylcysteine cysteine ↑ L-cysteine nac->cysteine keap1 Keap1 nac->keap1 inactivates gsh ↑ Glutathione (GSH) cysteine->gsh gsh->ros neutralizes nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus & binds antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., SOD, GPx) are->antioxidant_enzymes upregulates antioxidant_enzymes->ros detoxify

Caption: Neuroprotective mechanism of N-acetylcysteine through GSH replenishment and Nrf2-ARE pathway activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. D-Penicillamine Neuroprotection in a Kainic Acid Mouse Model

  • Animal Model: Adult male C57BL/6 mice were used.

  • Induction of Seizures: Kainic acid (250 ng in 1 µL of PBS) was administered via stereotactic intrahippocampal injection to induce status epilepticus.[1]

  • Treatment: D-penicillamine (0.5 mg/kg) was administered intraperitoneally 2 hours prior to kainic acid injection.[1]

  • Assessment of Neuroprotection: Three days after kainic acid injection, mice were euthanized, and brains were collected. Brain sections were subjected to Nissl staining to visualize neuronal morphology.[1]

  • Quantification: The number of viable neurons in the hippocampal CA1 and CA3 subfields was counted using an image analyzer. The results were expressed as the number of Nissl-positive cells per square millimeter.[1]

2. N-Acetylcysteine Neuroprotection in a Kainic Acid Rat Model

  • Animal Model: Adult male Wistar rats were used.

  • Induction of Epilepsy: Kainic acid (10 mg/kg) was administered intraperitoneally to induce temporal lobe epilepsy.[2]

  • Treatment: N-acetylcysteine (100 mg/kg) was administered orally for 7 days as a pretreatment and for 1 day post-surgery.[2]

  • Assessment of Neuroprotection: Five days after kainic acid injection, rats were sacrificed, and brains were processed for histological analysis. Coronal brain sections were stained with cresyl violet (Nissl stain).[2]

  • Quantification: The number of intact, healthy-appearing neurons in the hippocampal CA3 and hilar regions was counted.[2]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of antioxidant compounds in an in vivo model of excitotoxicity.

G cluster_workflow Experimental Workflow for Neuroprotection Studies animal_model Animal Model Selection (e.g., Mouse, Rat) treatment_groups Group Allocation (Control, Vehicle, Toxin, Toxin + Treatment) animal_model->treatment_groups pretreatment Pre-treatment with Antioxidant (e.g., DPA, NAC) treatment_groups->pretreatment induction Induction of Neurotoxicity (e.g., Kainic Acid Injection) pretreatment->induction post_treatment Post-treatment Period induction->post_treatment assessment Assessment of Neuroprotection post_treatment->assessment histology Histological Analysis (e.g., Nissl Staining) assessment->histology biochemistry Biochemical Assays (e.g., Oxidative Stress Markers) assessment->biochemistry behavior Behavioral Tests (e.g., Memory, Motor Function) assessment->behavior data_analysis Data Analysis and Interpretation histology->data_analysis biochemistry->data_analysis behavior->data_analysis

Caption: A generalized experimental workflow for in vivo neuroprotection studies.

Conclusion

The available experimental data, primarily from studies on D-penicillamine, suggests that this compound may possess neuroprotective properties. Its mechanism of action appears to be distinct from that of N-acetylcysteine, focusing on the inhibition of ferroptosis rather than the direct replenishment of glutathione and activation of the Nrf2 pathway.

While both D-penicillamine and N-acetylcysteine have demonstrated the ability to protect neurons in models of excitotoxicity, direct comparative studies are necessary to definitively evaluate the relative efficacy of this compound. Future research should aim to conduct head-to-head comparisons of these compounds in standardized in vitro and in vivo models of neurodegeneration. Such studies will be crucial for elucidating the full therapeutic potential of this compound and its place in the landscape of neuroprotective antioxidants. For drug development professionals, the distinct mechanisms of action of these two compounds may offer opportunities for synergistic therapeutic strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Acetyl-DL-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the responsible disposal of chemical reagents. This guide provides a comprehensive, step-by-step plan for the proper disposal of N-Acetyl-DL-penicillamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[1]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated and properly labeled waste container.[1] Subsequently, clean the affected area with a damp cloth.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with your institution's guidelines and all applicable local, state, and federal regulations.[2][3] The following is a general procedural guide.

  • Waste Identification and Segregation:

    • Collect all waste this compound in a clearly labeled, sealed, and compatible waste container.

    • Crucially, do not mix this compound waste with other waste streams unless their compatibility has been definitively confirmed.

  • Disposal of Small Quantities (Milligram to Gram Scale):

    • For small research quantities, this compound can generally be disposed of as solid chemical waste.

    • Place the material in a designated container for non-hazardous or laboratory chemical waste, as dictated by your institution's specific waste management plan.[1]

  • Disposal of Large Quantities:

    • For larger quantities of this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.[1]

    • A common and effective method for the disposal of many organic compounds is incineration in a licensed hazardous waste facility.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, must be disposed of in the same solid chemical waste container as the compound itself.[1]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative data related to the disposal of this compound.

ParameterValue/InstructionSource
Small Quantity Disposal Milligram to Gram Scale[1]
Large Quantity Disposal Consult Institutional EHS[1]
Recommended Disposal Method Incineration at a licensed facility[1][4]
Contaminated PPE Disposal Dispose of in the same manner as the chemical[1]

Experimental Workflow for Disposal

To ensure a systematic and safe disposal process, the following experimental workflow should be followed.

start Start: this compound Waste Generated collect_waste Collect in Labeled, Sealed, Compatible Container start->collect_waste assess_quantity Assess Quantity of Waste small_quantity Small Quantity (mg to g scale) assess_quantity->small_quantity ≤ gram scale large_quantity Large Quantity assess_quantity->large_quantity > gram scale dispose_solid_waste Dispose as Solid Chemical Waste (per institutional guidelines) small_quantity->dispose_solid_waste consult_ehs Consult Environmental Health & Safety (EHS) Department large_quantity->consult_ehs collect_waste->assess_quantity collect_contaminated Collect Contaminated Materials (gloves, paper, etc.) dispose_solid_waste->collect_contaminated incineration Arrange for Incineration at Licensed Hazardous Waste Facility consult_ehs->incineration incineration->collect_contaminated document Document Disposal end End: Disposal Complete document->end collect_contaminated->document

Figure 1. Decision workflow for the proper disposal of this compound.

This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure adherence to all regulations.

References

Personal protective equipment for handling N-Acetyl-DL-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of N-Acetyl-DL-penicillamine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety framework.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets.

Exposure Control Specification Purpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects against incidental contact with skin and clothing.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.Prevents inhalation of dust or aerosols, which may cause respiratory irritation.
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.Minimizes the concentration of airborne contaminants.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring safety. The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

start Start: Review Safety Data Sheet (SDS) prep_area Prepare Handling Area (Ensure fume hood is operational) start->prep_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh_transfer Weigh and Transfer Chemical (In fume hood, minimize dust) don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Dispose of Waste Properly (Segregate waste streams) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of this compound

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[1]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal Method:

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The compound will likely undergo controlled incineration.[2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[3]

Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of all cleaning materials as solid hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[4][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.